molecular formula C9H12N2O3 B027366 1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid CAS No. 103854-71-3

1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Cat. No.: B027366
CAS No.: 103854-71-3
M. Wt: 196.2 g/mol
InChI Key: HPYLRCBYUYKMLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS 103854-71-3) is a high-purity chemical compound supplied for research and development purposes. This pyridazine derivative is characterized by the molecular formula C 9 H 12 N 2 O 3 and a molecular weight of 196.21. As a functionalized pyridazine, this compound serves as a valuable building block in medicinal chemistry and pharmaceutical research. Pyridazine-3-carboxylic acid derivatives are key intermediates in the synthesis of complex molecules with potential biological activity. Related 6-oxo-1,6-dihydropyridazine-3-carboxylic acid scaffolds have been identified as critical precursors in the synthesis of active pharmaceutical ingredients, demonstrating the strategic importance of this chemical class in drug discovery . Research Applications: • Medicinal Chemistry: Used as a synthetic intermediate for the construction of novel heterocyclic compounds. • Drug Discovery: Serves as a precursor in the development of potential therapeutic agents. Handling and Safety: This product is for research use only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for detailed handling and safety information. The compound should be stored under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

1-butyl-6-oxopyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-2-3-6-11-8(12)5-4-7(10-11)9(13)14/h4-5H,2-3,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYLRCBYUYKMLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C=CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365730
Record name 1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103854-71-3
Record name 1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic Acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. The pyridazinone core is a recognized privileged scaffold, and its derivatives have demonstrated a wide array of pharmacological activities.[1] This document details the compound's fundamental chemical and physical properties, proposes a robust synthetic pathway based on established methodologies, explores its chemical reactivity, and discusses its potential applications as a key building block in the synthesis of novel therapeutic agents. The content is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights necessary to leverage this molecule in their work.

Introduction: The Pyridazinone Scaffold in Medicinal Chemistry

The pyridazine ring system, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a structural motif found in numerous clinically approved drugs.[1] Among its derivatives, the 3-oxo-2,3-dihydropyridazine (or pyridazinone) core has emerged as a particularly valuable scaffold. Its unique electronic and steric properties allow for versatile substitution, enabling the fine-tuning of physicochemical and biological characteristics.[1]

The incorporation of a carboxylic acid group, as seen in this compound, is a common strategy in drug design. The carboxyl group is a potent hydrogen bond donor and acceptor and is typically ionized at physiological pH, which can enhance aqueous solubility and provide a critical anchor for binding to biological targets.[2] This guide focuses specifically on the N-butyl substituted derivative, exploring the chemical properties that make it a valuable intermediate and a potential pharmacophore in its own right.

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the cornerstone of its application in research and development.

Core Chemical Identity

The unambiguous identification of this compound is established by the following identifiers.

IdentifierValueSource
IUPAC Name This compound-
CAS Number 103854-71-3[3][]
Molecular Formula C₉H₁₂N₂O₃[5]
Molecular Weight 196.2 g/mol [5]
Canonical SMILES CCCCN1N=CC(=C(C1=O)C(=O)O)-
Predicted and Spectral Properties

While experimental data for melting point and solubility are vendor-specific, the following table summarizes key computed properties and anticipated spectral characteristics based on the compound's structure.

PropertyAnticipated Value / Key FeaturesRationale
¹H NMR Signals for butyl group (triplet, sextet, quintet, triplet); two distinct aromatic/vinylic protons on the pyridazinone ring; a broad singlet for the carboxylic acid proton (>10 ppm in DMSO-d₆).[6]The distinct electronic environments of the protons on the butyl chain and the heterocyclic ring will result in characteristic chemical shifts and coupling patterns.
¹³C NMR Signals corresponding to the four unique carbons of the butyl chain; multiple signals for the pyridazinone ring carbons, including a downfield signal for the C=O (amide) carbon (~160 ppm) and the carboxylic acid C=O carbon (>165 ppm).The number of signals will reflect the molecular symmetry, and the chemical shifts are dictated by the hybridization and electronegativity of neighboring atoms.
IR Spectroscopy Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹); sharp C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹); C=O stretch from the ring amide (~1650-1680 cm⁻¹); C=N and C=C stretches in the fingerprint region.These absorption bands are characteristic of the key functional groups present in the molecule.
Mass Spectrometry Expected [M+H]⁺ ion at m/z 197.0869 and [M-H]⁻ ion at m/z 195.0724.High-resolution mass spectrometry provides confirmation of the elemental composition.

Suppliers often provide access to analytical data such as NMR, HPLC, and LC-MS upon request.[3]

Figure 1: Chemical structure of the title compound.

Synthesis and Manufacturing

A robust and scalable synthetic route is critical for the utility of any chemical building block. The synthesis of N-substituted pyridazinones is well-documented, allowing for the design of a reliable pathway.

Proposed Synthetic Pathway

A plausible and efficient synthesis starts from 6-oxo-1,6-dihydropyridazine-3-carboxylic acid, which can be prepared from commercially available precursors. The key transformation is the selective N-alkylation of the pyridazinone ring.

G start 6-Oxo-1,6-dihydropyridazine- 3-carboxylic acid (or ester) step1 N-Alkylation start->step1 reagent1 1-Bromobutane (or other Butyl-X) reagent1->step1 conditions1 Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, ACN) Heat conditions1->step1 product_ester 1-Butyl-6-oxo-1,6-dihydropyridazine- 3-carboxylic acid ester step1->product_ester If starting with ester final_product 1-Butyl-6-oxo-1,6-dihydropyridazine- 3-carboxylic acid step1->final_product If starting with acid step2 Hydrolysis (if starting from ester) product_ester->step2 step2->final_product conditions2 Base (e.g., NaOH, LiOH) then Acid workup conditions2->step2

Figure 2: Proposed synthetic workflow for the target compound.

Exemplary Experimental Protocol: N-Alkylation

This protocol describes the synthesis starting from the methyl ester of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid, followed by hydrolysis. Using the ester protects the carboxylic acid from acting as a competing nucleophile or being deprotonated by the base.

Step A: Synthesis of Methyl 1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxylate

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate (1.0 eq).

  • Solvation: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyridazinone nitrogen, creating a potent nucleophile for the subsequent alkylation.

  • Alkylation: After stirring for 30 minutes at 0 °C, add 1-bromobutane (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. Causality: The N-anion displaces the bromide in an Sₙ2 reaction. Using a slight excess of the alkylating agent ensures complete conversion.

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to yield the pure ester.

Step B: Hydrolysis to the Carboxylic Acid

  • Setup: Dissolve the purified ester from Step A in a mixture of tetrahydrofuran (THF) and water.

  • Saponification: Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the ester.

  • Acidification: Cool the mixture to 0 °C and acidify to pH ~2-3 with 1M HCl. Causality: Acidification protonates the carboxylate salt, causing the desired carboxylic acid to precipitate.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, this compound.

Chemical Reactivity and Stability

The reactivity of the title compound is governed by its two primary functional groups: the carboxylic acid and the N-substituted pyridazinone ring.

G central 1-Butyl-6-oxo-1,6-dihydropyridazine- 3-carboxylic acid ester Ester Derivative central->ester R'-OH, H⁺ (Fischer) or SOCl₂, then R'-OH amide Amide Derivative central->amide Amine (R'₂NH), Coupling Agent (e.g., HATU) salt Carboxylate Salt central->salt Base (e.g., NaOH, Et₃N)

Figure 3: Key reactions of the carboxylic acid moiety.

Reactivity of the Carboxylic Acid Group
  • Salt Formation: As a typical carboxylic acid, it readily reacts with inorganic and organic bases to form water-soluble salts.[7] This is crucial for formulating aqueous solutions for biological assays.

  • Esterification: The carboxylic acid can be converted to its corresponding ester via Fischer esterification (reaction with an alcohol under acidic catalysis) or by activation with agents like thionyl chloride followed by alcohol addition.[7] This is a common prodrug strategy to improve cell permeability.[2]

  • Amide Coupling: The acid can be coupled with primary or secondary amines using standard peptide coupling reagents (e.g., HATU, EDC) to form amides. This reaction is fundamental for library synthesis in drug discovery to explore structure-activity relationships (SAR).

Reactivity of the Pyridazinone Ring

The N-substituted pyridazinone ring is a relatively stable heterocyclic system. It is generally resistant to oxidation and reduction under mild conditions. While the ring protons can be exchanged under harsh conditions, the ring itself does not typically undergo electrophilic aromatic substitution easily due to the electron-withdrawing nature of the carbonyl and the ring nitrogens. Further functionalization would likely require introduction of a leaving group (e.g., a halogen) at other positions on the ring, which could then participate in cross-coupling reactions like the Suzuki-Miyaura coupling.[1][8]

Applications in Research and Drug Development

The title compound is not just a chemical entity but a strategic tool for drug discovery. Its value lies in its identity as a member of a pharmacologically validated class of molecules.

  • Scaffold for Anti-Inflammatory Agents: Derivatives of the 6-oxo-1,6-dihydropyridazine core have shown potent anti-inflammatory activity. Recent studies have identified analogues that inhibit the JNK2-NF-κB/MAPK pathway, demonstrating remarkable protection against acute lung injury (ALI) and sepsis in preclinical models.[9][10]

  • Kinase Inhibitor Development: The pyridazinone scaffold has been successfully employed to develop inhibitors of Interleukin-2-inducible T-cell kinase (ITK), a target for T-cell mediated diseases and certain types of leukemia.[1][8] The N1 and C3 positions are key vectors for modification to achieve potency and selectivity.

  • Fragment-Based and Library Synthesis: Due to its straightforward synthesis and multiple points for diversification (at the N1-butyl and C3-carboxyl positions), this compound is an excellent starting point for building focused chemical libraries for screening against a wide range of biological targets. The carboxylic acid serves as a versatile handle for derivatization.

Conclusion

This compound is a well-defined chemical entity with significant potential for researchers in medicinal chemistry and pharmacology. Its combination of a privileged pyridazinone core and a versatile carboxylic acid handle makes it an attractive building block for the synthesis of novel, biologically active compounds. The predictable reactivity and established synthetic context of its structural class provide a solid foundation for its use in the development of next-generation therapeutics, particularly in the areas of inflammation and oncology.

References

  • 103854-71-3|this compound - BLDpharm. [URL: https://www.bldpharm.com/products/103854-71-3.html]
  • This compound - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7308350.htm]
  • CAS 103854-71-3 this compound - A2B Chem. [URL: https://www.a2bchem.com/cas/103854-71-3]
  • This compound Russian Name - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB7308350_EN.htm]
  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10840428/]
  • 1-Methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Methyl-6-oxo-1_4_5_6-tetrahydropyridazine-3-carboxylic-acid]
  • SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE - Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v84p0233]
  • 1-(tert-Butyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid - BLDpharm. [URL: https://www.bldpharm.com/products/1020996-58-0.html]
  • ¹H-NMR spectrum (DMSO- d 6 ) of di carboxylic acid 3f Scheme 2... - ResearchGate. [URL: https://www.researchgate.net/figure/1-H-NMR-spectrum-DMSO-d-6-of-di-carboxylic-acid-3f-Scheme-2-Synthesis-rout-of-PAI-s_fig2_281282245]
  • tert-Butyl 6-oxo-1,6-dihydropyridazine-3-carboxylate - Matrix Scientific. [URL: https://www.matrixscientific.
  • 1-(tert-Butyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid - BLDpharm. [URL: https://www.bldpharm.com/products/1082296-17-0.html]
  • Carboxylic Acids | AMERICAN ELEMENTS®. [URL: https://www.americanelements.com/carboxylic-acids]
  • Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway - ResearchGate. [URL: https://www.researchgate.net/publication/373400523_Discovery_of_the_Diphenyl_6-Oxo-16-dihydropyridazine-3-carboxylatecarboxamide_Analogue_J27_for_the_Treatment_of_Acute_Lung_Injury_and_Sepsis_by_Targeting_JNK2_and_Inhibiting_the_JNK2-NF-kBMA]
  • Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37643372/]
  • 6-oxo-1,6-dihydropyridazine-3-carboxylic acid monohydrate AldrichCPR - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/544331]
  • Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate - PubChem. [URL: https://pubchem.ncbi.nlm.nih.
  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2024/ra/d3ra07963h]
  • 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid monohydrate, 97%, Thermo Scientific - Fisher Scientific. [URL: https://www.fishersci.
  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals - Wiley-VCH. [URL: https://onlinelibrary.wiley.com/doi/10.1002/9783527814150.ch1]
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40420948/]
  • New pyridazinone-4-carboxamides as new ca - Uniss Research Archive. [URL: https://iris.uniss.
  • Carboxylic Acid Reactivity - Michigan State University Chemistry. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/crbacid1.htm]

Sources

An In-Depth Technical Guide to the Synthesis of 1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyridazinone Core

The pyridazinone moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1] These nitrogen-containing heterocycles are recognized for their ability to interact with various biological targets, leading to applications in areas such as cardiovascular disease, inflammation, and oncology.[2] The specific molecule, 1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, represents a key synthetic target, offering a versatile platform for further functionalization and the development of novel therapeutic agents. Its structure combines the reactive pyridazinone ring, a lipophilic butyl group at the N1 position which can enhance membrane permeability, and a carboxylic acid at the C3 position that provides a handle for forming amides, esters, and other derivatives.[3] This guide provides a detailed exploration of a robust and scientifically sound pathway for the synthesis of this important molecule.

Strategic Analysis of the Synthesis Pathway

The synthesis of the this compound core hinges on the formation of the pyridazinone ring. A critical analysis of heterocyclic chemistry principles points towards a cyclocondensation reaction as the most efficient approach. The logical precursors for such a reaction are a four-carbon dicarbonyl-containing compound and a substituted hydrazine.

For the target molecule, the key structural features to be installed are the pyridazinone ring, the N-butyl group, and the C3-carboxylic acid. This leads to the selection of two primary reagents:

  • Butylhydrazine: This reagent provides the N1-butyl group and the second nitrogen atom for the pyridazinone ring.

  • A C4 dicarbonyl precursor with a latent carboxylic acid: The ideal starting material for this is Mucochloric acid (2,3-dichloro-4-oxo-2-butenoic acid) . Its aldehyde and carboxylic acid functionalities provide the necessary carbonyls for condensation, and its chloro-substituents are key leaving groups that facilitate aromatization to the pyridazinone ring system. The reaction of mucochloric acid with hydrazines is a well-established method for the preparation of pyridazinone derivatives.[4][5]

The overall synthetic strategy is a one-pot cyclocondensation reaction that is both atom-economical and efficient.

Visualizing the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis from the key starting materials to the final product.

Synthesis_Pathway cluster_reagents Starting Materials cluster_reaction Core Reaction cluster_product Final Product MucochloricAcid Mucochloric Acid Cyclocondensation Cyclocondensation MucochloricAcid->Cyclocondensation C4 Dicarbonyl Source Butylhydrazine Butylhydrazine Butylhydrazine->Cyclocondensation N-Butyl & N Source FinalProduct 1-Butyl-6-oxo-1,6-dihydropyridazine- 3-carboxylic acid Cyclocondensation->FinalProduct Product Formation

Caption: Overall synthesis workflow.

Mechanistic Insights: The Chemistry Behind the Reaction

The reaction proceeds through a well-understood nucleophilic addition-elimination and cyclization mechanism.

  • Initial Nucleophilic Attack: The more nucleophilic nitrogen atom of butylhydrazine attacks the aldehyde carbonyl of mucochloric acid. This is followed by dehydration to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone then undergoes an intramolecular nucleophilic attack on the carboxylic acid carbonyl group.

  • Dehydrohalogenation and Aromatization: The resulting cyclic intermediate undergoes elimination of two molecules of hydrogen chloride (HCl), a process often facilitated by the reaction conditions or a mild base. This dehydrohalogenation step drives the formation of the stable, aromatic pyridazinone ring.

The following diagram provides a visual representation of this proposed mechanism.

Reaction_Mechanism Mucochloric Acid Hydrazone Intermediate Hydrazone Intermediate Mucochloric Acid->Hydrazone Intermediate + Butylhydrazine - H2O Cyclic Intermediate Cyclic Intermediate Hydrazone Intermediate->Cyclic Intermediate Intramolecular Cyclization Final Product Cyclic Intermediate->Final Product Dehydrohalogenation (-2 HCl)

Caption: Proposed reaction mechanism.

Detailed Experimental Protocols

This section provides a step-by-step methodology for the synthesis of the necessary starting material, butylhydrazine, and the final target compound.

Protocol 1: Synthesis of Butylhydrazine

Butylhydrazine is not as commonly available as hydrazine hydrate and may need to be synthesized. A standard method is the alkylation of hydrazine.

Materials and Equipment:

  • Hydrazine hydrate

  • 1-Bromobutane

  • Ethanol

  • Sodium hydroxide

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, dissolve hydrazine hydrate (1.2 equivalents) in ethanol.

  • Slowly add 1-bromobutane (1 equivalent) to the solution while stirring.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and add a solution of sodium hydroxide to neutralize the hydrobromic acid formed.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Dry the combined organic extracts over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude butylhydrazine by vacuum distillation.

Protocol 2: Synthesis of this compound

Materials and Equipment:

  • Mucochloric acid

  • Butylhydrazine

  • Glacial acetic acid or another suitable solvent (e.g., ethanol, water)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • Crystallization dish

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a round-bottom flask, dissolve mucochloric acid (1 equivalent) in glacial acetic acid.

  • Slowly add butylhydrazine (1 equivalent) to the solution with stirring. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (typically 100-120 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum to induce crystallization.

  • Collect the solid product by filtration and wash with a small amount of cold solvent.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Data Summary and Expected Results

The following table summarizes the key parameters and expected outcomes for the synthesis.

ParameterValueNotes
Starting Materials Mucochloric Acid, Butylhydrazine
Solvent Glacial Acetic AcidOther protic solvents can be used.
Reaction Temperature 100-120 °CReflux conditions.
Reaction Time 2-4 hoursMonitor by TLC.
Typical Yield 60-80%Yields can vary based on purity of reagents and reaction scale.
Product Appearance Off-white to pale yellow solid

Troubleshooting and Causality in Experimental Choices

  • Choice of Solvent: Glacial acetic acid is often a good choice as it is a polar protic solvent that can facilitate the reaction and keep the starting materials and intermediates in solution. It can also act as a catalyst for the dehydration steps.

  • Reaction Temperature: Heating to reflux is necessary to provide the activation energy for the cyclization and dehydrohalogenation steps. Insufficient temperature may lead to incomplete reaction or the formation of intermediates.

  • Purification: Recrystallization is a critical step to remove any unreacted starting materials or side products, ensuring the high purity of the final compound required for biological testing and further derivatization.

  • Handling of Reagents: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Mucochloric acid is corrosive.

Conclusion and Future Outlook

The synthesis of this compound via the cyclocondensation of mucochloric acid and butylhydrazine is a robust and efficient method. This guide provides the necessary theoretical framework and practical protocols for its successful synthesis. The resulting molecule is a valuable building block for the creation of libraries of novel pyridazinone derivatives, which can be screened for a wide range of pharmacological activities, contributing to the ongoing development of new and effective therapeutic agents.

References

  • Product Class 8: Pyridazines. (n.d.). In Science of Synthesis. Thieme.
  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1114-1122.
  • Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Central European Journal of Experimental Biology, 5(1), 1-19.
  • Glycoconjugates of Mucochloric Acid—Synthesis and Biological Activity. (2021). Molecules, 26(15), 4496. [Link]

  • Process for preparation of tertiary butyl hydrazine. (1984). EP0116198B1.
  • Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. (2023). Journal of Medicinal Chemistry, 66(17), 12304–12323. [Link]

  • Reaction of mucochloric and mucobromic acids with adenosine and cytidine: formation of chloro- and bromopropenal derivatives. (1996). Chemical Research in Toxicology, 9(8), 1257–1263. [Link]

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). Medicinal Chemistry, 21(1). [Link]

  • Preparation of mucochloric acid. (1958). US2821553A.
  • Novel synthons from mucochloric acid: the first use of alpha,beta-dichloro-gamma-butenolides and gamma-butyrolactams for direct vinylogous aldol addition. (2007). The Journal of Organic Chemistry, 72(9), 3311–3318. [Link]

Sources

The Pyridazinone Scaffold: A Technical Guide to Synthesis, Biological Activity, and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone core, a six-membered heterocyclic ring with two adjacent nitrogen atoms, has established itself as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties have made it a cornerstone for the development of a wide array of therapeutic agents. Pyridazinone derivatives exhibit a remarkable spectrum of biological activities, including but not limited to, cardiotonic, anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] This guide provides an in-depth exploration of the foundational and modern synthetic routes to the pyridazinone core, delves into the mechanistic basis of its diverse pharmacological actions, and offers a detailed case study on the synthesis of a key therapeutic agent. By explaining the causal relationships behind synthetic strategies and structure-activity relationships (SAR), this document serves as a technical resource for professionals engaged in drug discovery and development.

Introduction: The Enduring Significance of the Pyridazinone Core

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the pyridazinone structure is of paramount importance.[5] This scaffold's value lies in its versatile chemical nature, which allows for substitutions at multiple positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties.[1] This adaptability has allowed medicinal chemists to design pyridazinone derivatives that interact with a wide range of biological targets, leading to treatments for complex diseases like cancer and cardiovascular disorders.[6][7] The scaffold is present in numerous clinically significant drugs, underscoring its role as a versatile pharmacophore in modern drug discovery.[2][8]

Foundational Synthetic Strategies for the Pyridazinone Ring

The construction of the pyridazinone ring system is typically achieved through cyclocondensation reactions. The choice of starting materials and reaction conditions is critical and is dictated by the desired substitution pattern on the final molecule.

Synthesis via Condensation with γ-Keto Acids

One of the most fundamental and widely employed methods for synthesizing 4,5-dihydropyridazin-3(2H)-one derivatives involves the cyclocondensation of a γ-keto acid with hydrazine or its derivatives.[9]

Causality and Mechanistic Insight: This reaction is a classic example of nucleophilic addition-elimination. The hydrazine, acting as a dinucleophile, first attacks the more electrophilic ketone carbonyl group of the γ-keto acid. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the carboxylic acid moiety, leading to the elimination of two molecules of water and the formation of the stable six-membered heterocyclic ring. The use of an acid or base catalyst can facilitate the reaction by protonating the carbonyl oxygen (acid catalysis) or deprotonating the hydrazine (base catalysis), thereby enhancing the electrophilicity of the carbonyl carbon or the nucleophilicity of the hydrazine, respectively. The choice of solvent, often a protic solvent like ethanol or acetic acid, is crucial for proton transfer steps and for solubilizing the reactants.

Below is a generalized workflow for this synthetic approach.

G start Start: γ-Keto Acid + Hydrazine Derivative reflux Reflux in Solvent (e.g., Ethanol, Acetic Acid) start->reflux Mixing Reactants cyclization Intramolecular Cyclization & Dehydration reflux->cyclization Heat Application product Product: 4,5-Dihydropyridazin-3(2H)-one cyclization->product Ring Formation purification Purification (Crystallization/Chromatography) product->purification final Final Characterized Product purification->final

Caption: General workflow for pyridazinone synthesis from γ-keto acids.

Synthesis from Mucochloric or Mucobromic Acid

Mucochloric acid and its bromine analog serve as versatile starting materials for producing 4,5-dihalogenated-3(2H)-pyridazinone derivatives.[5] These halogenated pyridazinones are valuable intermediates, as the halogens can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups.

Causality and Mechanistic Insight: The reaction proceeds by the initial formation of a hydrazone with the aldehyde group of the mucochloric acid. The subsequent intramolecular cyclization is driven by the attack of the second nitrogen of the hydrazine on the carboxylic acid, leading to the formation of the pyridazinone ring. The presence of the halogen atoms on the ring activates them for subsequent nucleophilic substitution reactions, providing a strategic advantage for library synthesis and lead optimization.

Pyridazinones as Privileged Scaffolds in Drug Discovery

The pyridazinone core is a key feature in drugs targeting a variety of diseases, from cardiovascular conditions to cancer.[3][6]

Cardiotonic Agents: Phosphodiesterase 3 (PDE3) Inhibitors

Pyridazinone derivatives are prominent in the class of drugs known as inodilators, which exhibit both positive inotropic (increased heart muscle contractility) and vasodilatory effects.[10][11] Many of these agents, such as Levosimendan and Pimobendan, function as inhibitors of phosphodiesterase 3 (PDE3).[12]

Mechanism of Action: PDE3 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in cardiac and vascular smooth muscle cells.[13] By inhibiting PDE3, pyridazinone-based drugs prevent the breakdown of cAMP.[10] In cardiac muscle, elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates calcium channels, resulting in increased calcium influx and enhanced contractility.[11] In vascular smooth muscle, increased cAMP levels promote relaxation, leading to vasodilation.[12] Levosimendan also has a dual mechanism of action, acting as a calcium sensitizer by binding to cardiac troponin C, which stabilizes the calcium-bound conformation and enhances contractility without significantly increasing myocardial oxygen demand.[14][15]

G PZN Pyridazinone Inhibitor (e.g., Levosimendan) PDE3 Phosphodiesterase 3 (PDE3) PZN->PDE3 Inhibits cAMP cAMP PDE3->cAMP Degrades AMP AMP cAMP->AMP Hydrolysis PKA Protein Kinase A (PKA) Activation cAMP->PKA Vaso Vasodilation (Vascular Smooth Muscle) PKA->Vaso Ino Positive Inotropy (Cardiac Muscle) PKA->Ino

Caption: Mechanism of action for Pyridazinone-based PDE3 inhibitors.

Structure-Activity Relationship (SAR) Insights: The biological activity of pyridazinone-based PDE3 inhibitors is highly dependent on the nature and position of substituents on the core structure.[16][17]

Position on Pyridazinone CoreSubstituent TypeImpact on ActivityReference
N-2 Position Small alkyl or benzyl groupsOften associated with potent PDE5 inhibitory activity when fused with a pyrazole ring.[6]
C-6 Position Phenyl or substituted phenyl ringsCrucial for cardiotonic and vasodilatory activity. Amide derivatives at this position can enhance potency.[6][17]
Ring Saturation 4,5-dihydro-pyridazinoneThis partially saturated core is common in many potent cardiotonic agents.[17]
Fused Rings Azolo[d]pyridazinonesFused heterocyclic systems can modulate selectivity and potency against various targets, including PDEs.[18]
Anticancer Agents

The pyridazinone scaffold is also a key component of many targeted anticancer agents.[6] These compounds often function by inhibiting protein kinases that are critical for cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and others.[19][20] The design of these inhibitors often involves creating molecules that can fit into the ATP-binding pocket of the target kinase.

Some pyridazinone derivatives have shown the ability to induce cell cycle arrest, typically at the G0-G1 phase, and promote apoptosis by upregulating pro-apoptotic genes like p53 and Bax, while downregulating anti-apoptotic genes such as Bcl-2.[19] Furthermore, certain chlorinated pyridazinones have been investigated as potential dual-acting agents, functioning as both an anti-metabolite and an alkylating agent.[21]

Anti-inflammatory and Other Activities

Pyridazinone derivatives have demonstrated significant potential as anti-inflammatory agents by modulating key inflammatory pathways.[22][23] They have been shown to inhibit the production of inflammatory mediators such as thromboxane A2 (TxA2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[22][23] The broad biological activity of this scaffold also extends to antimicrobial, antiviral, and central nervous system applications.[2][3]

Case Study: Synthesis Protocol for a Levosimendan Intermediate

Levosimendan is a clinically used pyridazinone-based inodilator.[14][24] Its synthesis involves the creation of a pyridazinone core followed by several functional group transformations. The following is a representative, detailed protocol for the synthesis of a key intermediate, highlighting the practical aspects of the methodology.

Objective: To synthesize a 6-aryl-4,5-dihydropyridazin-3(2H)-one intermediate, a core structure related to Levosimendan.

Materials:

  • β-(4-aminobenzoyl)propionic acid

  • Hydrazine hydrate (80% solution)

  • Ethanol, absolute

  • Hydrochloric acid, concentrated

  • Sodium bicarbonate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 10.0 g of β-(4-aminobenzoyl)propionic acid in 100 mL of absolute ethanol.

  • Addition of Hydrazine: To the stirred suspension, slowly add 5.0 mL of hydrazine hydrate.

    • Causality: Hydrazine hydrate serves as the nitrogen source for the pyridazinone ring. It is added slowly to control any initial exothermic reaction. Ethanol is the solvent of choice as it effectively dissolves the reactants upon heating and is relatively inert.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the cyclocondensation reaction to proceed at a reasonable rate. Refluxing ensures that the reaction can be maintained at the boiling point of the solvent without loss of material.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 6-(4-aminophenyl)-4,5-dihydropyridazin-3(2H)-one.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

Conclusion and Future Directions

The pyridazinone scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic accessibility and the diverse range of biological activities associated with its derivatives ensure its continued relevance.[8][25] Future research will likely focus on the development of novel synthetic methodologies that are more efficient and environmentally friendly. Furthermore, the exploration of pyridazinone derivatives against new and emerging biological targets, as well as the design of hybrid molecules that combine the pyridazinone core with other pharmacophores, holds significant promise for the discovery of next-generation therapeutics.[8] The continued study of structure-activity relationships will be crucial for designing more potent and selective agents with improved pharmacokinetic and safety profiles.[26][27]

References

  • Al-Tel, T. H. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1-19. [Link]

  • Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. [Link]

  • Ibid.
  • Abdel-Maksoud, M. S., et al. (2024). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry. [Link]

  • Hassan, S., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2021). Azolo[d]pyridazinones in medicinal chemistry. Future Medicinal Chemistry, 13(2), 209-231. [Link]

  • Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

  • Ibid.
  • López, A. G., et al. (2017). Docking and quantitative structure–activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors. PLoS ONE, 12(12), e0189214. [Link]

  • Kumar, P., et al. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 5(2), 125-135. [Link]

  • Pors, K., et al. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. SAJ Cancer Science, 1(1), 103. [Link]

  • Asif, M. (2021). A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. ResearchGate. [Link]

  • Li, J., et al. (2008). Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents. Arzneimittelforschung, 58(11), 569-73. [Link]

  • Asif, M. (2014). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Ibid.
  • Ibid.
  • Ivanova, Y., et al. (2023). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy, 58(5), 945-961. [Link]

  • Al-Obaid, A. M., et al. (1989). Pharmacology of positive inotropic phosphodiesterase III inhibitors. British Journal of Hospital Medicine, 41(6), 528-536. [Link]

  • Asif, M. (2014). Calcium Sensitizing and Phosphodiesterase-III Inhibitory Activity of Pyridazine Compounds: A Review. International Journal of Advances in Pharmacy, Biology and Chemistry. [Link]

  • Aziz, M. A., et al. (2024). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate. [Link]

  • Ibid.
  • Ciaffoni, S., et al. (2022). Discovery and Optimization of Pyridazinones as PI3Kδ Selective Inhibitors for Administration by Inhalation. Journal of Medicinal Chemistry, 65(13), 9149-9171. [Link]

  • Trawally, B. (2023). Beyond the heart - Exploring the therapeutic potential of PDE3 inhibitors. Journal of Research in Pharmacy, 27(6), 2218-2241. [Link]

  • Asif, M. (2014). Calcium Sensitizing and Phosphodiesterase-III Inhibitory Activity of Pyridazine Compounds: A Review. Europub. [Link]

  • Asif, M. (2021). Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. Organic Communications, 14(3), 209-223. [Link]

  • CN1611219A - Levosimendan medicinal composition and its preparing method. (2005).
  • Deranged Physiology. (2024). Levosimendan. [Link]

  • Safer Care Victoria. (2018). Levosimendan. [Link]

  • ATOTW. (2023). Levosimendan. [Link]

  • Ibid.

Sources

The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazine scaffold, a six-membered aromatic ring featuring two adjacent nitrogen atoms, has solidified its status as a "privileged structure" in medicinal chemistry.[1][2][3] Its distinctive physicochemical properties—notably its high dipole moment, capacity for robust hydrogen bonding, and ability to modulate pharmacokinetic profiles—render it a versatile core for the design of novel therapeutic agents.[1][4] Pyridazine derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of approved drugs and a pipeline of clinical candidates across oncology, inflammation, infectious diseases, and neurology.[1][5][6] This guide provides a comprehensive technical overview of the primary biological activities of pyridazine compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and the critical experimental methodologies used for their evaluation.

The Pyridazine Core: A Foundation for Drug Design

The unique arrangement of two adjacent nitrogen atoms in the pyridazine ring creates an electron-deficient system that is less prone to electrophilic substitution but more susceptible to nucleophilic substitution, particularly in halogenated derivatives.[7] This reactivity profile provides a versatile handle for synthetic modification. From a drug design perspective, the nitrogen atoms act as hydrogen bond acceptors, facilitating strong interactions with biological targets, while the ring's overall polarity often enhances aqueous solubility compared to its carbocyclic analog, benzene.[1][8] These attributes make the pyridazine scaffold an attractive choice for optimizing the drug-like properties of lead compounds.[1]

Caption: General chemical structure of the pyridazine ring.

Anticancer Activity: Targeting Malignant Proliferation

The pyridazine scaffold is a prominent feature in a multitude of anticancer agents designed to target various hallmarks of cancer, including aberrant cell signaling, metabolism, and epigenetic regulation.[1][2] A significant number of these compounds function as protein kinase inhibitors, which are critical regulators of cell proliferation and survival.[1][3]

Mechanism of Action: VEGFR-2 Inhibition

A key target in oncology is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that is a primary mediator of angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[1][9] Pyridazine-based inhibitors are designed to occupy the ATP-binding pocket of the VEGFR-2 kinase domain, preventing autophosphorylation and blocking the downstream signaling cascade that leads to endothelial cell proliferation and migration.[1][10] This targeted inhibition effectively chokes off the tumor's blood supply. Several pyridazine-containing compounds have demonstrated potent VEGFR-2 inhibitory activity.[9][10]

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation PI3K PI3K VEGFR2->PI3K Autophosphorylation & Activation Ras Ras VEGFR2->Ras Autophosphorylation & Activation Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Pyridazine Pyridazine Inhibitor Pyridazine->VEGFR2 Blocks ATP Binding G start Start prep_reagents Prepare Reagents: - VEGFR-2 Enzyme - Kinase Buffer - ATP - Substrate Peptide start->prep_reagents add_cpd Add Test Compound (serial dilutions) to plate prep_reagents->add_cpd add_enzyme Add VEGFR-2 Enzyme add_cpd->add_enzyme incubate1 Pre-incubate (10 min) to allow compound binding add_enzyme->incubate1 add_atp Initiate Reaction: Add ATP/Substrate Mix incubate1->add_atp incubate2 Incubate (e.g., 60 min at RT) for phosphorylation add_atp->incubate2 add_detect Add Detection Reagent (e.g., ADP-Glo™) incubate2->add_detect incubate3 Incubate (40 min) to develop signal add_detect->incubate3 read Read Luminescence incubate3->read analyze Analyze Data: - Plot Dose-Response Curve - Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for a typical in vitro VEGFR-2 kinase inhibition assay.

Methodology:

  • Reagent Preparation: Prepare kinase buffer, recombinant human VEGFR-2 enzyme, ATP solution, and a suitable peptide substrate.

  • Compound Plating: Serially dilute the test pyridazine compounds in DMSO and add them to the wells of a 384-well plate. Include wells for a positive control (a known VEGFR-2 inhibitor) and a negative control (DMSO vehicle).

  • Enzyme Addition: Add the VEGFR-2 enzyme solution to each well.

  • Pre-incubation: Incubate the plate for 10-20 minutes at room temperature to allow the test compounds to bind to the enzyme.

  • Reaction Initiation: Add a mixture of ATP and the peptide substrate to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60-90 minutes at room temperature to allow for substrate phosphorylation.

  • Signal Detection: Add a detection reagent that quantifies the amount of ADP produced (inversely proportional to kinase inhibition). For example, the ADP-Glo™ (Promega) system converts ADP to ATP, which then drives a luciferase reaction.

  • Data Acquisition: After a final incubation period for signal development, measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Anti-inflammatory Activity

Chronic inflammation is a driver of numerous diseases, including rheumatoid arthritis and neurodegenerative disorders. [11]Pyridazine and pyridazinone derivatives have emerged as potent anti-inflammatory agents, often with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). [12]

Mechanism of Action: Modulation of Inflammatory Mediators

The anti-inflammatory effects of pyridazines are often achieved by modulating key inflammatory pathways. [11]This includes:

  • COX-2 Inhibition: Some derivatives selectively inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for producing pro-inflammatory prostaglandins at sites of inflammation. [12][13]* Cytokine Suppression: Many pyridazines suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). [11][14]This is often achieved by inhibiting the upstream NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a master regulator of the inflammatory response. [13]

G cluster_complex LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Signal Cascade IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB NFkB_active Active NF-κB IkB->NFkB_active Degrades & Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription Induces Cytokines TNF-α, IL-6, COX-2 Transcription->Cytokines Pyridazine Pyridazine Inhibitor Pyridazine->IKK Inhibits

Caption: LPS-induced NF-κB signaling and cytokine production.

Quantitative Data: Anti-inflammatory Potency

The anti-inflammatory activity of pyridazine derivatives can be assessed by their ability to inhibit cytokine production in immune cells.

Compound IDAssayCell LineIC50 (µM)Reference
Compound 4a COX-2 Inhibition-Potent[12]
Compound 9d COX-2 Inhibition-Potent[12]
Various NF-κB InhibitionTHP1-BlueActive[13]
Experimental Protocol: LPS-Induced Cytokine Release Assay

This protocol measures the ability of a compound to inhibit the release of pro-inflammatory cytokines (e.g., TNF-α) from macrophages stimulated with lipopolysaccharide (LPS).

Causality: This cell-based assay provides a physiologically relevant model of inflammation. LPS, a component of Gram-negative bacteria, is a potent immune stimulator. Measuring the reduction in TNF-α release in the presence of the test compound provides direct evidence of its anti-inflammatory potential. The use of a vehicle control (DMSO) and an unstimulated control (no LPS) is critical to establish the baseline and maximal response, ensuring the observed inhibition is specific to the compound's activity.

Methodology:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7 or THP-1) to an appropriate density in 96-well plates.

  • Compound Treatment: Pre-treat the cells with various concentrations of the pyridazine test compounds for 1-2 hours.

  • Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response. Include control wells with cells + media only (unstimulated) and cells + media + DMSO + LPS (vehicle control).

  • Incubation: Incubate the plates for a defined period (e.g., 4-24 hours) to allow for cytokine production and release into the supernatant.

  • Supernatant Collection: Centrifuge the plates and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α (or another cytokine like IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α release for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition versus compound concentration.

Antimicrobial Activity

With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Pyridazine derivatives have shown promising activity against a range of bacterial and fungal pathogens. [15][16][17]

Mechanism of Action & SAR

Pyridazines can exert antimicrobial effects through various mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase. [16]Structure-activity relationship studies have shown that the nature and position of substituents are critical for both the potency and spectrum of activity. For example, in one study, chloro-substituted pyridazine derivatives exhibited the highest antibacterial activity against Gram-negative bacteria. [16]In another series, the cis-isomers were consistently more active than their trans- counterparts. [15]

Quantitative Data: Antimicrobial Potency

Antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassOrganismMIC (µg/mL)Reference
Chloro derivatives E. coli0.892–3.744[16]
Chloro derivatives P. aeruginosa0.892–3.744[16]
Pyridazinium Cmpds S. aureusActive[15]
Pyridazinium Cmpds C. albicansActive[15]
Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the MIC of an antimicrobial agent.

Causality: This assay directly assesses the compound's ability to inhibit microbial growth. By testing a range of serial dilutions, it precisely determines the minimum concentration required for an effect. Including a positive control (a known antibiotic like chloramphenicol), a negative control (no compound), and a sterility control (broth only) is essential for validating the results.

G start Start prep_cpd Prepare 2-fold serial dilutions of test compound in 96-well plate start->prep_cpd prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) start->prep_inoculum inoculate Inoculate all wells (except sterility control) with bacteria prep_cpd->inoculate prep_inoculum->inoculate incubate Incubate plate (e.g., 18-24h at 37°C) inoculate->incubate read Visually inspect for turbidity (bacterial growth) incubate->read determine_mic Determine MIC: Lowest concentration with no visible growth read->determine_mic end End determine_mic->end

Caption: Standard workflow for MIC determination by broth microdilution.

Methodology:

  • Compound Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of the pyridazine compound in a suitable liquid growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well containing the test compound. Also include a positive growth control (inoculum without compound) and a sterility control (medium without inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Neuroprotective Activity

Neurodegenerative diseases like Alzheimer's and neuropathic pain are characterized by neuronal damage and death, often linked to excitotoxicity from excess glutamate in the synaptic cleft. [18][19]Pyridazine derivatives have been identified as promising neuroprotective agents. [5][20]

Mechanism of Action: EAAT2 Activation

A key mechanism for pyridazine-mediated neuroprotection is the activation of the Excitatory Amino Acid Transporter 2 (EAAT2). [18][19]EAAT2 is primarily located on astrocytes and is responsible for the majority of glutamate clearance from the synapse. By enhancing the translational expression of EAAT2, certain pyridazine compounds increase the rate of glutamate uptake, thereby reducing excitotoxic neuronal injury and death. [18]This modulation of the tripartite synapse (pre-synaptic neuron, post-synaptic neuron, and astrocyte) enhances structural and functional plasticity. [20]

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_astro Astrocyte PreNeuron Glutamate (Glu) Release Synapse Synaptic Cleft (High [Glu]) PreNeuron->Synapse PostNeuron Glu Receptors (e.g., NMDA) Excitotoxicity Astrocyte EAAT2 Transporter Astrocyte->Synapse Uptake Pyridazine Pyridazine Derivative Pyridazine->Astrocyte Enhances EAAT2 Translation Synapse->PostNeuron Binds

Caption: Pyridazine derivatives enhance EAAT2-mediated glutamate uptake.

Preclinical Evidence

A pyridazine derivative, LDN-212320, was found to be a potent activator of EAAT2 at a translational level. [19]Subsequent studies with related compounds demonstrated the ability to counteract oxaliplatin-induced neuropathy in rat models, providing strong preclinical evidence for this therapeutic approach in treating neuropathic pain. [18][19]

Conclusion and Future Directions

The pyridazine heterocycle is a remarkably versatile and privileged scaffold in drug discovery. Its derivatives have demonstrated a wide spectrum of potent biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The ability to easily functionalize the pyridazine core allows medicinal chemists to precisely tune the pharmacological and pharmacokinetic properties of these compounds, leading to the development of highly targeted and effective therapeutic agents. [5][14]Future research will undoubtedly continue to explore novel derivatives, focusing on enhancing selectivity, optimizing in vivo efficacy, and translating the vast preclinical promise of these compounds into clinically successful drugs.

References

  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Retrieved from [Link]

  • MDPI. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Retrieved from [Link]

  • PubMed. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Retrieved from [Link]

  • PubMed. (n.d.). The structure-AChE inhibitory activity relationships study in a series of pyridazine analogues. Retrieved from [Link]

  • PubMed. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. Retrieved from [Link]

  • PubMed. (n.d.). [Antimicrobial activity of new pyridazine derivatives]. Retrieved from [Link]

  • ResearchGate. (2025). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules | Request PDF. Retrieved from [Link]

  • Ingenta Connect. (2019). Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Retrieved from [Link]

  • Usiena AIR. (n.d.). Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT. Retrieved from [Link]

  • J-Stage. (n.d.). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Retrieved from [Link]

  • Assiut University. (n.d.). Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. Retrieved from [Link]

  • Ingenta Connect. (2019). Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Retrieved from [Link]

  • Prezi. (2025). Pharmaceutical Organic Chemistry 3: Pyridazines and Their Applications. Retrieved from [Link]

  • PubMed. (2012). Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents. Retrieved from [Link]

  • PubMed. (n.d.). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Retrieved from [Link]

  • PubMed. (2022). Anti-inflammatory activity of pyridazinones: A review. Retrieved from [Link]

  • PubMed. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure‐activity relationship of the synthesized pyridazine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Anti‐inflammatory activity of pyridazinones: A review | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. Retrieved from [Link]

  • Africa Research Connect. (n.d.). Pyridazine derivatives and related compounds, part 28. 1 pyridazinesulfonamides: Synthesis and antimicrobial activity. Retrieved from [Link]

  • PMC. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from [Link]

  • RSC Publishing. (n.d.). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Retrieved from [Link]

  • Scirp.org. (n.d.). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Retrieved from [Link]

  • Slideshare. (n.d.). Pyridazine and its derivatives | PPTX. Retrieved from [Link]

  • ACS Publications. (2025). Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition | Request PDF. Retrieved from [Link]

  • PubMed. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. Retrieved from [Link]

  • PubMed. (2017). Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2) Activators. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Retrieved from [Link]

  • PMC. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. Retrieved from [Link]

  • NIH. (2023). Impact of a pyridazine derivative on tripartite synapse ultrastructure in hippocampus: a three-dimensional analysis. Retrieved from [Link]

  • MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Retrieved from [Link]

  • ResearchGate. (2025). New pyridazine derivatives: Synthesis, chemistry and biological activity. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Core Mechanism of Action of 1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazinone scaffold is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] This technical guide delves into the mechanistic underpinnings of pyridazinone derivatives, with a specific focus on elucidating the probable mechanism of action of 1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid. While direct experimental data on this specific molecule is limited, this paper will synthesize information from structurally related pyridazinone compounds to postulate its most likely biological targets and signaling pathway modulation. We will explore the well-established roles of pyridazinones in cardiovascular diseases and inflammation, paying close attention to recent discoveries of their targeted inhibition of key cellular kinases.[4] This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile chemical class.

Introduction: The Prominence of the Pyridazinone Core in Drug Discovery

The pyridazinone nucleus, a six-membered heterocyclic ring, is a privileged scaffold in drug discovery due to its synthetic tractability and its ability to interact with a wide array of biological targets.[2] Derivatives of this core structure have been investigated for a multitude of therapeutic applications, including but not limited to, cardiotonic, antihypertensive, anti-inflammatory, anticancer, and neuroprotective effects.[3][5][6] The biological versatility of pyridazinones stems from the various substitution patterns possible on the pyridazinone ring, allowing for the fine-tuning of their pharmacological profiles.

Postulated Mechanism of Action of this compound

Direct mechanistic studies on this compound are not extensively reported in the public domain. However, based on the structure-activity relationships of analogous compounds, we can infer its likely mechanism of action. The presence of the core pyridazinone structure, coupled with a carboxylic acid moiety, suggests a potential role as a kinase inhibitor or an antagonist of specific cell-surface receptors.

Recent groundbreaking research on diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogs has revealed a potent anti-inflammatory effect mediated through the targeted inhibition of c-Jun N-terminal kinase 2 (JNK2).[7][8] This inhibition subsequently downregulates the NF-κB and MAPK signaling pathways, which are critical mediators of the inflammatory response.[7][8] Given the structural similarity, it is highly probable that this compound shares this anti-inflammatory mechanism.

The JNK2-NF-κB/MAPK Signaling Axis: A Prime Target for Pyridazinones

The MAPK and NF-κB signaling pathways are central to the cellular response to inflammatory stimuli. The activation of these pathways leads to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[7][8] The targeted inhibition of JNK2 by pyridazinone derivatives represents a significant therapeutic strategy for inflammatory conditions like acute lung injury and sepsis.[7][8]

Below is a diagram illustrating the proposed inhibitory action of this compound on the JNK2-NF-κB/MAPK signaling pathway.

JNK2_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor JNK2 JNK2 Receptor->JNK2 activates NF_kB_MAPK NF-κB/MAPK Pathway JNK2->NF_kB_MAPK activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB_MAPK->Pro_inflammatory_Cytokines induces Pyridazinone 1-Butyl-6-oxo-1,6-dihydropyridazine -3-carboxylic acid Pyridazinone->JNK2 inhibits caption Proposed inhibitory mechanism of this compound.

Caption: Proposed inhibitory mechanism of this compound.

Broader Therapeutic Potential of Pyridazinone Derivatives

The therapeutic landscape of pyridazinone derivatives extends beyond anti-inflammatory applications. Various analogs have demonstrated significant potential in other disease areas.

Cardiovascular Effects

Pyridazinone derivatives have a well-documented history of cardiovascular activity.[4] Many compounds within this class exhibit positive inotropic (cardiotonic) and vasodilatory effects, making them attractive candidates for the treatment of heart failure and hypertension.[9][10] These effects are often attributed to the inhibition of phosphodiesterase III (PDE-III) in cardiac and vascular smooth muscle.[9]

Anticancer Activity

The pyridazinone scaffold is also a promising pharmacophore for the development of novel anticancer agents.[2][4] Derivatives have been shown to inhibit a range of targets crucial for cancer cell proliferation and survival, including:

  • Tyrosine Kinases: Such as Fibroblast Growth Factor Receptor (FGFR) and Bruton's Tyrosine Kinase (BTK).[4]

  • Other Key Enzymes: Including Poly (ADP-ribose) polymerase (PARP) and Dihydrofolate reductase (DHFR).[4]

Recent work on 3-oxo-2,3-dihydropyridazine derivatives has identified potent inhibitors of Interleukin-2-inducible T-cell kinase (ITK), a key target in T-cell malignancies.[11]

Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action of this compound, a series of in vitro and in vivo experiments are necessary. Below is a detailed protocol for a key in vitro assay to assess its inhibitory activity against JNK2.

In Vitro JNK2 Kinase Inhibition Assay

This protocol outlines a typical in vitro kinase assay to quantify the inhibitory potential of a test compound against JNK2.

Objective: To determine the IC50 value of this compound for JNK2.

Materials:

  • Recombinant human JNK2 enzyme

  • Biotinylated substrate peptide (e.g., Biotin-GRPRTSSFAEG)

  • ATP

  • Kinase buffer (e.g., 25 mM MOPS, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Test compound (this compound) dissolved in DMSO

  • Staurosporine (positive control)

  • 384-well plates

  • HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents

Workflow:

Kinase_Assay_Workflow cluster_preparation Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents: - Kinase Buffer - JNK2 Enzyme - Substrate Peptide - ATP Serial_Dilution Perform Serial Dilution of Test Compound Prepare_Reagents->Serial_Dilution Add_Compound Add Test Compound and Controls Serial_Dilution->Add_Compound Add_Enzyme Add JNK2 Enzyme to Plate Add_Enzyme->Add_Compound Incubate_1 Incubate at Room Temp (10 min) Add_Compound->Incubate_1 Initiate_Reaction Initiate Reaction with ATP/Substrate Mix Incubate_1->Initiate_Reaction Incubate_2 Incubate at Room Temp (60 min) Initiate_Reaction->Incubate_2 Add_Detection_Reagents Add HTRF Detection Reagents Incubate_2->Add_Detection_Reagents Incubate_3 Incubate at Room Temp (60 min, dark) Add_Detection_Reagents->Incubate_3 Read_Plate Read Plate on HTRF-compatible Reader Incubate_3->Read_Plate Calculate_Inhibition Calculate Percent Inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 Value (Dose-Response Curve) Calculate_Inhibition->Determine_IC50 caption Workflow for in vitro JNK2 kinase inhibition assay.

Caption: Workflow for in vitro JNK2 kinase inhibition assay.

Data Analysis:

The percentage of inhibition is calculated for each concentration of the test compound. An IC50 value is then determined by fitting the dose-response data to a four-parameter logistic equation.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the table below summarizes the activity of a closely related analog, J27, a diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate.

CompoundTargetAssayIC50 (µM)Reference
J27IL-6 releaseTHP-1 cells0.22[7][8]

This data highlights the potent anti-inflammatory activity of the 6-oxo-1,6-dihydropyridazine-3-carboxylate scaffold.

Conclusion and Future Directions

The pyridazinone core represents a highly versatile scaffold for the development of novel therapeutics. While the precise mechanism of action of this compound remains to be definitively elucidated, compelling evidence from structurally related compounds strongly suggests its potential as a JNK2 inhibitor with significant anti-inflammatory properties. Further investigation, employing the experimental protocols outlined in this guide, is warranted to confirm this hypothesis and to fully explore the therapeutic potential of this promising molecule. Future research should also focus on in vivo efficacy studies in relevant disease models and comprehensive pharmacokinetic and toxicological profiling.

References

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication. Retrieved January 12, 2026, from [Link]

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (n.d.). Bentham Science. Retrieved January 12, 2026, from [Link]

  • Wang, T., Dong, Y., Wang, L. C., & Chen, Z. (2007). Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. Arzneimittelforschung, 57(10), 631-636.
  • Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • Therapeutic Potential of Pyridazinones Explored. (2025, August 21). Mirage News. Retrieved January 12, 2026, from [Link]

  • Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • Cardiotonic activity of all test compounds in descending order... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Shainova, R. S., Gomktsyan, T. A., Karapetyan, A. V., & Yengoyan, A. P. (2019). Synthesis and biological evaluation of 3-O-substituted 1-benzyl-6-oxo-1,6-dihydropyridazine derivatives.
  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. (2025, December 3). PubMed Central. Retrieved January 12, 2026, from [Link]

  • This compound. (n.d.). ChemSrc. Retrieved January 12, 2026, from [Link]

  • Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. (2023, August 29). PubMed. Retrieved January 12, 2026, from [Link]

  • Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Pyridazinone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Pyridazinone Core - A Privileged Scaffold in Modern Medicinal Chemistry

The pyridazinone ring, a six-membered diazine heterocycle with an embedded carbonyl function, has firmly established itself as a "wonder nucleus" in drug discovery.[1][2] Its remarkable versatility stems from a combination of favorable physicochemical properties and the synthetic tractability of its core structure, which allows for systematic modification at multiple positions. This adaptability has led to the development of pyridazinone derivatives spanning a vast therapeutic landscape, including cardiovascular, anti-inflammatory, anticancer, and antimicrobial agents.[3][4][5][6]

Understanding the Structure-Activity Relationship (SAR) is the cornerstone of transforming a biologically active hit compound into a viable clinical candidate. It is the empirical science of discerning how subtle (or profound) changes in a molecule's chemical structure quantitatively impact its biological effect. For the pyridazinone scaffold, this involves a multi-dimensional exploration of how substituents at the N-2, C-3, C-4, C-5, and C-6 positions influence potency, selectivity, and pharmacokinetic profiles.

This guide eschews a simple recitation of facts. Instead, it is structured to provide a causal, mechanistic understanding of pyridazinone SAR. We will dissect the scaffold position by position, synthesizing findings from seminal and contemporary literature to explain why certain structural motifs are favored for specific biological targets. Our objective is to equip you, the research professional, with the foundational knowledge and practical insights required to rationally design the next generation of pyridazinone-based therapeutics.

The Pyridazinone Pharmacophore: A Blueprint for Interaction

At its heart, the pyridazinone ring is a constellation of hydrogen bond donors and acceptors, with a planar geometry that facilitates interactions with biological macromolecules. The core structure provides a rigid foundation upon which various functional groups can be appended to probe the binding pockets of target proteins.

Below is a diagram of the fundamental 3(2H)-pyridazinone scaffold, which will serve as our reference for all subsequent SAR discussions.

Caption: General scaffold of 3(2H)-pyridazinone with key substitution points.

Dissecting the SAR: A Positional Analysis

The biological activity of pyridazinone analogs is exquisitely sensitive to the nature and position of its substituents. We will now explore the SAR associated with modifications at each key position.

The N-2 Position: Modulating Pharmacokinetics and Potency

The nitrogen at the 2-position is a critical handle for derivatization. Substituents here often project into the solvent-exposed region or can make additional contacts with the target protein, profoundly influencing both potency and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Cardiovascular Activity (PDE Inhibition): In the context of phosphodiesterase (PDE) inhibitors, the N-2 position is pivotal. For pyrazolo[3,4-d]pyridazinones designed as PDE5 inhibitors, the presence of a benzyl group at the pyridazine 2-nitrogen was found to be strongly associated with potent and selective inhibitory activity.[7] This suggests the benzyl moiety occupies a hydrophobic pocket in the enzyme's active site.

  • Anticancer Activity (B-Raf Inhibition): Studies on phenyl dihydropyridazinone derivatives as B-Raf inhibitors revealed that an N-phenyl substitution on the pyridazinone ring enhanced inhibitory activity compared to unsubstituted analogs.[7] This highlights the importance of an aromatic interaction at this position for binding to the B-Raf kinase.

  • Anti-inflammatory Activity: For anti-inflammatory and analgesic agents, the introduction of an acetamide side chain linked to the N-2 position has been shown to increase activity while reducing ulcerogenic side effects, a common issue with non-steroidal anti-inflammatory drugs (NSAIDs).[8]

The C-6 Position: The Primary Driver of Target Specificity

The C-6 position is arguably the most frequently modified and often determines the primary biological target of the analog. Large, aromatic, or heteroaromatic groups are commonly installed here.

  • Anticancer Activity (c-Met Inhibition): A series of 4-phenoxyquinoline derivatives featuring a pyridazinone moiety were developed as c-Met kinase inhibitors.[9] The SAR studies indicated that the terminal phenyl ring attached via a linker to the pyridazinone C-6 position was crucial. Furthermore, electron-withdrawing groups on this terminal phenyl ring were beneficial for improving antitumor activity.[9]

  • Anti-inflammatory Activity: In a series of pyridazinone derivatives synthesized as safer anti-inflammatory agents, the C-6 position was substituted with a phenyl group.[10][11] Further substitution on this phenyl ring was explored, with halogen substitutions (chloro and fluoro) leading to compounds with the best anti-inflammatory profiles, comparable to ibuprofen.[10][11]

  • Vasodilator Activity: For 6-phenyl-3-pyridazinone derivatives screened for vasorelaxant activity, the nature of the substituent on the C-6 phenyl ring was critical. The most potent compounds were an acid derivative and its corresponding ester and hydrazide analogs, which were significantly more potent than the reference drug hydralazine.[12]

The C-3, C-4, and C-5 Positions: Fine-Tuning Activity and Selectivity

Modifications at the C-3, C-4, and C-5 positions, while often less dramatic than at C-6 or N-2, are essential for optimizing potency, selectivity, and physical properties.

  • C-3 Position (Anticancer): In a study of dihydropyridazinones (DHPs), a hexyl-substituent at the C-3 position was found to be beneficial for activity, whereas a phenyl substituent at the C-4 position was detrimental.[13]

  • C-4 and C-5 Positions (Saturation & Planarity): The saturation level of the C4-C5 bond is a key determinant of the ring's conformation. The 4,5-dihydropyridazinone core is common in many biologically active compounds, including those with antihypertensive and cardiotonic effects.[1][7] The resulting non-planar structure can be crucial for fitting into specific protein binding sites. Conversely, for other targets, a fully aromatic, planar pyridazinone ring might be preferred. For certain tricyclic pyridazinones with inotropic activity, a generally planar ring structure was deemed desirable for maximum effect.[1]

  • C-5 Position (Anti-inflammatory): For anti-inflammatory agents, substitution at the C-5 position with groups like 4-fluoro-benzyl or 4-chloro-benzyl resulted in compounds with good anti-inflammatory potential.[10]

Hybrid Molecules: A Strategy of Synergism

A powerful strategy in modern drug design is the creation of hybrid molecules, where the pyridazinone scaffold is combined with another known pharmacophore to achieve a synergistic effect or a multi-target profile.[5]

  • Diarylurea-Pyridazinone Hybrids: In an effort to develop dual anticancer and antimicrobial agents, researchers designed hybrids of pyridazinone and diarylurea, mimicking the structure of sorafenib.[14] This was achieved by bioisosterically replacing the pyridine ring of sorafenib with a pyridazinone ring, with the extra nitrogen atom intended to form additional hydrogen bond interactions.[14]

  • Quinoline-Pyridazinone Hybrids: As mentioned earlier, linking a 4-phenoxyquinoline moiety to the pyridazinone core produced potent c-Met kinase inhibitors, demonstrating a successful hybridization strategy for targeting specific cancer pathways.[9][15]

Quantitative SAR (QSAR) and Computational Insights

Computational chemistry provides invaluable tools for understanding and predicting SAR. 3D-QSAR and pharmacophore modeling studies have been applied to pyridazinone derivatives to elucidate the key molecular features required for activity.

For a series of pyridazin-3-one analogs acting as PDE4 inhibitors, 3D-QSAR studies revealed critical insights.[16] The models showed that:

  • Hydrophobic groups at the pyridazine ring enhance biological activity.

  • Electronegative groups as R-substituents are beneficial.

  • Bulky groups as R-substituents can decrease biological activity.[16]

These computational models provide a predictive framework that can guide the synthesis of new, more potent analogs, thereby saving significant time and resources in the lab.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Screening & Evaluation cluster_analysis Analysis & Refinement A Lead Compound (Pyridazinone Core) B Rational Design (SAR Hypotheses) A->B C Library Synthesis (Analog Generation) B->C D In Vitro Screening (e.g., Enzyme/Cell Assays) C->D Test Analogs E Hit Identification & Potency (IC50) D->E F In Vivo Models (Efficacy & PK/PD) E->F G SAR Data Analysis F->G Generate Data H Computational Modeling (QSAR) G->H I Next-Gen Design H->I I->B Iterate

Caption: Iterative workflow for a typical Structure-Activity Relationship study.

Data Presentation: Comparative Efficacy of Pyridazinone Analogs

To illustrate the quantitative impact of structural modifications, the following table summarizes the biological activity of selected pyridazinone analogs against various cancer cell lines.

Compound ClassSpecific AnalogTarget Cell Line(s)Biological Activity (IC₅₀ / GI₅₀)Reference
4-Phenoxyquinoline-Pyridazinone 15aA549 (Lung), H460 (Lung), HT-29 (Colon)0.05 µM, 0.13 µM, 0.10 µM[9][15]
Pyrazolo[3,4-d]pyridazinone 23aPDE5 Enzyme Inhibition0.14 µM[7]
Phenyl Dihydropyridazinone 36 (Thiourea series)B-Raf Enzyme Inhibition24.79 nM[7]
Diarylurea-Pyridazinone 10lA549 (Lung)1.66–100 µM[17]
Anti-inflammatory Pyridazinone 20Carrageenan-induced edema77.23% inhibition[10][11]
Anti-inflammatory Pyridazinone 26Carrageenan-induced edema77.23% inhibition[10][11]

This table is a representative summary. For full experimental details, consult the cited literature.

Experimental Protocols: A Self-Validating Approach

Trustworthy SAR data is built upon robust and reproducible experimental protocols. The following section provides detailed, step-by-step methodologies for key workflows in pyridazinone analog development.

Protocol 1: General Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones

This protocol is based on the common synthetic route involving the cyclocondensation of a γ-ketoacid with hydrazine hydrate.[1]

Objective: To synthesize the core pyridazinone scaffold for further derivatization.

Materials:

  • Appropriate β-aroylpropionic acid (γ-ketoacid)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (or other suitable alcohol solvent)

  • Glacial acetic acid (optional, as catalyst)

  • Standard reflux apparatus

  • Thin Layer Chromatography (TLC) supplies

  • Recrystallization solvents (e.g., ethanol, methanol)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting β-aroylpropionic acid (1.0 eq) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.1 - 1.5 eq) to the solution. A few drops of glacial acetic acid can be added to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction should be monitored by TLC. Causality Note: The heating provides the necessary activation energy for the initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration to yield the dihydropyridazinone ring.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product often precipitates out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials and impurities.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 6-aryl-4,5-dihydropyridazin-3(2H)-one.

  • Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol outlines a standard method for assessing the anticancer activity of newly synthesized pyridazinone analogs.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., A549, HT-29)[9]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized pyridazinone analogs (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the pyridazinone analogs in the culture medium. Remove the old medium from the plates and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO) to the respective wells.

  • Incubation: Incubate the plates for 48-72 hours. Causality Note: This incubation period allows the compounds to exert their cytotoxic or cytostatic effects on the proliferating cells.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Self-Validation Principle: Only metabolically active, viable cells can reduce the yellow MTT tetrazolium salt to purple formazan crystals via mitochondrial reductase enzymes.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Future Perspectives and Conclusion

The pyridazinone scaffold continues to be a fertile ground for drug discovery.[3][4] Future research will likely focus on several key areas:

  • Target Specificity: Moving beyond broad cytotoxicity to designing analogs that selectively inhibit specific isoforms of enzymes (e.g., PDE4B vs. PDE4D) to minimize side effects.[18]

  • Covalent Inhibition: The design of pyridazinone derivatives that can form covalent bonds with their target proteins, such as FGFR covalent inhibitors, offers a pathway to increased potency and duration of action.[7]

  • Dual-Target Agents: As demonstrated by the pursuit of dual anticancer/antimicrobial agents and compounds tackling reverse cardio-oncology, multi-target drugs represent a highly efficient therapeutic strategy.[7][12][14]

References

  • Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842.
  • Synthesis and biological evaluation of some new pyridazinone deriv
  • Al-Ostoot, F. H., Al-Ghorbani, M., Thabit, H., et al. (n.d.).
  • Kumar, D., Kumar, N., & Singh, V. (n.d.).
  • Zhou, G., Ting, P., Aslanian, R., et al. (n.d.). Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing pyridazinone moiety as potential antitumor agents. PubMed.
  • Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (n.d.). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity.
  • Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2024). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science.
  • Borisova, B., Laronze-Cochard, M., & Gérard, S. (2026). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy.
  • Therapeutic Potential of Pyridazinones Explored. (2025). Mirage News.
  • Pyridazinone: An Attractive Lead for Anti-Inflammatory and Analgesic Drug Discovery. (2017). Future Medicinal Chemistry, 9(1).
  • Structure‐activity relationship of the synthesized pyridazine derivatives. (n.d.).
  • Pyridazinone derivatives with anticancer activity. (n.d.).
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.).
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.).
  • The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. (n.d.).
  • Minarini, A., & Tumiatti, V. (n.d.). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PubMed Central.
  • Design and Synthesis of Substituted Pyridazinone-1-Acetylhydrazones as Novel Phosphodiesterase 4 Inhibitors. (2025).
  • Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing pyridazinone moiety as potential antitumor agents. (2025).
  • 3D-QSAR and Pharmacophore Identification Studies Applied to Pyridazin-3-one Derivatives as Potent PDE4 Inhibitors. (2017). Acta Scientific.
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.).
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). Semantic Scholar.
  • A Comparative Guide to the Biological Activity of Pyridazinone Analogs. (2025). Benchchem.
  • Asif, M. (2017).
  • Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity. (2025). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFY9NQsx3uuoJb-agvvRoAAWogUMTEMReKXpU1cKN5spwE1QSGQhkNPCdOH6C1GEeVVmntbHAzL-kuZ5AlGlpq31pm8fiFvFiXjy2zTHERDBQGQlcUVe2DRHWQNN8fsEJG05FfZ4Pu1dXiCM3r1wsykfv4v9ggX3jX0KaFNk4oxO1FPSQ0Bjuh6qwbjtCg9dM7cW0HJRrVIsW77PO0xi8nhr_6jpPp3OS9Z86qQ_GQtADJpVpWddFA1CQIC4H58xsxhKjDXCtmZ]([Link]

Sources

Spectroscopic and Chromatographic Characterization of 1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridazinone derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal and agricultural chemistry due to their broad spectrum of biological activities.[1][2] The specific compound, 1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS 103854-71-3), is a member of this family and its comprehensive characterization is crucial for its potential applications in drug development and other scientific research.[3][4][] This technical guide provides an in-depth overview of the essential analytical techniques for the structural elucidation and purity assessment of this molecule: Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just procedural steps but also the underlying scientific rationale for the experimental choices, ensuring a robust and validated analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Structure

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR are fundamental to confirm its identity and purity.

¹H NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and the presence of a residual water peak that can be used for reference.

  • Instrument Parameters:

    • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

    • Temperature: 298 K (25 °C).

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Parameters:

      • Spectral Width: -2 to 16 ppm.

      • Number of Scans: 16-64 scans, depending on sample concentration.

      • Relaxation Delay (d1): 1-2 seconds.

  • Data Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. The chemical shifts should be referenced to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

Expected ¹H NMR Spectral Features:

Based on the structure of this compound and data from similar pyridazinone derivatives, the following proton signals are anticipated[6]:

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically in the range of δ 12-14 ppm, due to the acidic nature of the proton.[7]

  • Pyridazinone Ring Protons: Two doublets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the two protons on the pyridazinone ring. The coupling constant (J-value) between them would be indicative of their ortho relationship.

  • Butyl Chain Protons (-CH₂-CH₂-CH₂-CH₃):

    • -N-CH₂-: A triplet at approximately δ 3.8-4.2 ppm, coupled to the adjacent methylene group.

    • -CH₂-CH₂-N-: A multiplet (sextet) around δ 1.6-1.8 ppm.

    • -CH₂-CH₃: A multiplet (sextet) around δ 1.3-1.5 ppm.

    • -CH₃: A triplet at approximately δ 0.9-1.0 ppm, coupled to the adjacent methylene group.

¹³C NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Parameters:

    • Spectrometer: A 400 MHz spectrometer (operating at 100 MHz for ¹³C).

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

    • Acquisition Parameters:

      • Spectral Width: 0 to 200 ppm.

      • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

      • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Similar to ¹H NMR, with referencing to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

Expected ¹³C NMR Spectral Features:

The proton-decoupled ¹³C NMR spectrum is expected to show the following signals[8][9]:

  • Carbonyl Carbon (-C=O): A signal in the downfield region, typically around δ 160-170 ppm.

  • Carboxylic Acid Carbon (-COOH): A signal around δ 165-175 ppm.

  • Pyridazinone Ring Carbons: Four signals in the aromatic/olefinic region (δ 120-150 ppm).

  • Butyl Chain Carbons (-CH₂-CH₂-CH₂-CH₃):

    • -N-CH₂-: Approximately δ 45-55 ppm.

    • -CH₂-CH₂-N-: Approximately δ 30-35 ppm.

    • -CH₂-CH₃: Approximately δ 19-25 ppm.

    • -CH₃: Approximately δ 13-15 ppm.

High-Performance Liquid Chromatography (HPLC): Purity Determination and Quantification

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds and for their quantification. A well-developed HPLC method is crucial for quality control.

Experimental Protocol:

A reverse-phase HPLC method is generally suitable for a molecule with the polarity of this compound.

  • Instrumentation:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

    • Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Filter and degas both mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: A UV scan of the compound should be performed to determine the wavelength of maximum absorbance (λmax). For pyridazinone derivatives, this is often in the range of 254-320 nm.

    • Gradient Elution: A gradient elution is recommended to ensure good separation of the main peak from any potential impurities. A typical gradient could be:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Further dilute to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

Data Analysis and System Suitability:

  • Purity Assessment: The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This includes parameters like theoretical plates, tailing factor, and reproducibility of injections.

Liquid Chromatography-Mass Spectrometry (LC-MS): Identity Confirmation and Impurity Profiling

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, making it an ideal technique for confirming the molecular weight of the target compound and for identifying unknown impurities.

Experimental Protocol:

  • LC System: The same HPLC method described above can be coupled to a mass spectrometer.

  • Mass Spectrometer: An electrospray ionization (ESI) source is well-suited for this type of molecule. A single quadrupole or a triple quadrupole/ion trap mass analyzer can be used.

  • MS Parameters:

    • Ionization Mode: ESI can be run in both positive and negative ion modes. For a carboxylic acid, negative ion mode is often preferred to observe the deprotonated molecule [M-H]⁻. Positive ion mode may show the protonated molecule [M+H]⁺.

    • Mass Range: Scan a mass range that encompasses the expected molecular weight of the compound (e.g., m/z 100-500).

    • Source Parameters: Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve maximum signal intensity for the ion of interest.

Expected LC-MS Data:

The molecular formula of this compound is C₉H₁₂N₂O₃, with a molecular weight of 196.21 g/mol .[10]

  • Positive Ion Mode (ESI+): The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 197.2.

  • Negative Ion Mode (ESI-): The expected m/z for the deprotonated molecule [M-H]⁻ would be approximately 195.2.

The LC-MS data will provide a retention time from the chromatography and a mass spectrum for the eluting peak, offering a high degree of confidence in the identity of the compound.

Data Summary

Technique Parameter Expected Result
¹H NMR Chemical Shifts (δ)Carboxylic acid (12-14 ppm), Pyridazinone ring (7.0-8.5 ppm), Butyl chain (0.9-4.2 ppm)
¹³C NMR Chemical Shifts (δ)Carbonyl (160-170 ppm), Carboxylic acid (165-175 ppm), Pyridazinone ring (120-150 ppm), Butyl chain (13-55 ppm)
HPLC Purity>95% (typical for research-grade material)
LC-MS (ESI+) m/z[M+H]⁺ ≈ 197.2
LC-MS (ESI-) m/z[M-H]⁻ ≈ 195.2

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic & Chromatographic Analysis cluster_data Data Interpretation & Reporting synthesis Synthesis of 1-Butyl-6-oxo-1,6- dihydropyridazine-3-carboxylic acid purification Purification (e.g., Recrystallization, Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr hplc HPLC (Purity Assessment) interpretation Data Analysis and Structural Elucidation nmr->interpretation lcms LC-MS (Identity Confirmation) report Comprehensive Analytical Report interpretation->report

Caption: Analytical workflow for the characterization of the target compound.

hplc_gradient cluster_gradient HPLC Gradient Elution Profile t0 0 min t2 2 min start t15 15 min p1 t18 18 min p2 t20 20 min p3 t25 25 min p4 p5 p10 10% B p90 90% B start->p1 Isocratic Hold p1->p2 Linear Gradient p2->p3 Wash p3->p4 Return to Initial p4->p5 Re-equilibration

Caption: Representative HPLC gradient elution profile for purity analysis.

Conclusion

The structural integrity and purity of this compound can be rigorously established through a combination of NMR spectroscopy, HPLC, and LC-MS. The methodologies outlined in this guide provide a robust framework for the comprehensive analysis of this and similar pyridazinone derivatives, ensuring data quality and reliability for research and development activities. Adherence to these analytical principles is fundamental for advancing the potential applications of this important class of molecules.

References

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Semantic Scholar. Available at: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. PMC - NIH. Available at: [Link]

  • Synthesis, characterization, spectroscopic properties and DFT study of a new pyridazinone family. Repositorio UC. Available at: [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. ResearchGate. Available at: [Link]

  • ¹H-NMR spectrum (DMSO- d 6 ) of di carboxylic acid 3f Scheme 2. ResearchGate. Available at: [Link]

Sources

The Pyridazinone Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazinone nucleus, a six-membered heterocyclic scaffold containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry.[1][2] Its inherent structural features and the ease with which it can be functionalized have made it a cornerstone for the development of a vast array of therapeutic agents.[3][4] This in-depth guide explores the multifaceted role of pyridazinone derivatives in drug discovery, delving into their synthesis, diverse pharmacological applications, and the intricate structure-activity relationships that govern their biological effects. We will examine their journey from chemical synthesis to potential clinical applications, providing researchers, scientists, and drug development professionals with a comprehensive overview of this remarkable pharmacophore.[5]

Introduction: The Versatility of the Pyridazinone Core

The pyridazinone scaffold is a versatile and privileged structure in the realm of medicinal chemistry, recognized for its broad spectrum of biological activities.[1][5] These compounds have demonstrated significant potential in treating a wide range of diseases, including cardiovascular disorders, cancer, inflammation, and infectious diseases.[3][6][7] The unique electronic and steric properties of the pyridazinone ring allow it to interact with a multitude of biological targets, making it an attractive starting point for the design of novel therapeutics.[5] This guide will provide a detailed exploration of the key therapeutic areas where pyridazinone derivatives have made a significant impact.

Synthetic Strategies: Building the Pyridazinone Scaffold

The synthesis of pyridazinone derivatives is a well-established area of organic chemistry, with several versatile methods available for the construction of the core ring system. A common and efficient approach involves the condensation of γ-keto acids or their ester derivatives with hydrazine or its substituted analogues.[8] This method allows for the introduction of a wide variety of substituents on the pyridazinone ring, enabling the fine-tuning of the molecule's physicochemical and pharmacological properties.

General Synthetic Protocol: From γ-Keto Acid to Pyridazinone

A frequently employed synthetic route begins with the reaction of a substituted γ-keto acid with hydrazine hydrate. This reaction typically proceeds in a suitable solvent, such as ethanol, under reflux conditions. The initial condensation is followed by cyclization and dehydration to yield the desired 3(2H)-pyridazinone derivative.

Step-by-step Methodology:

  • Reaction Setup: A mixture of the appropriate γ-keto acid (1 equivalent) and hydrazine hydrate (1.2 equivalents) is prepared in absolute ethanol.

  • Reflux: The reaction mixture is heated under reflux for a specified period, typically ranging from 4 to 8 hours, while being monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The resulting crude product is then purified by recrystallization from a suitable solvent or by column chromatography to afford the pure pyridazinone derivative.

G

Caption: General synthetic scheme for pyridazinone derivatives.

Therapeutic Applications: A Broad Spectrum of Activity

The pyridazinone scaffold has been successfully incorporated into a multitude of drug candidates across various therapeutic areas.[1][3][6] Its ability to modulate the activity of diverse biological targets has led to the development of agents with cardiovascular, anticancer, anti-inflammatory, and other valuable pharmacological properties.[7]

Cardiovascular Diseases: Modulating Cardiac Function

Pyridazinone derivatives have a rich history in the treatment of cardiovascular diseases, particularly as cardiotonic agents.[9] Many of these compounds exert their effects by inhibiting phosphodiesterase III (PDE3), an enzyme that plays a crucial role in regulating cardiac muscle contraction.[10][11] By inhibiting PDE3, these drugs increase the intracellular levels of cyclic adenosine monophosphate (cAMP), leading to enhanced cardiac contractility and vasodilation.[11]

A prominent example is Levosimendan , a calcium sensitizer and PDE3 inhibitor used in the treatment of acute decompensated heart failure.[1] Other notable pyridazinone-based cardiovascular agents include Pimobendan, Imazodan, and Indolidan.[1]

G

Caption: PDE3 inhibition by pyridazinone derivatives.

Oncology: Targeting Cancer Cell Proliferation

The pyridazinone scaffold has emerged as a promising framework for the development of novel anticancer agents.[10][12] These derivatives have been shown to target a variety of key proteins and pathways involved in cancer cell growth and survival.[10][13] Some of the notable mechanisms of action include the inhibition of tyrosine kinases, such as VEGFR and EGFR, which are crucial for tumor angiogenesis and proliferation.[14] Additionally, pyridazinone-based compounds have been developed as inhibitors of PARP, DHFR, B-RAF, and tubulin polymerization, highlighting the versatility of this scaffold in oncology research.[10][12]

Compound ClassTargetTherapeutic Potential
Diarylurea DerivativesVEGFR-2Dual antimicrobial and anticancer activity[14]
Pyridazinone-based CongenersMultiple KinasesBroad-spectrum anticancer activity[14]
Chlorinated PyridazinonesAntimetabolite/AlkylatingInhibition of tumor growth[15]
Inflammation and Pain: Modulating Inflammatory Pathways

Pyridazinone derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents.[3][16][17] Many of these compounds function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated during inflammation.[3][4] The selective inhibition of COX-2 over COX-1 is a key objective in the development of safer NSAIDs with reduced gastrointestinal side effects.[16]

Furthermore, pyridazinone-based compounds have been shown to modulate other inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6, and by targeting phosphodiesterase-4 (PDE4).[18][19]

CompoundMechanism of ActionKey Findings
EmorfazoneAnalgesic and Anti-inflammatoryMarketed in Japan[3]
ABT-963Selective COX-2 InhibitorHigh oral anti-inflammatory activity and gastric safety[3]
Indole-substituted PyridazinonesPDE4 InhibitorsRegulation of pro-inflammatory cytokine production[19]

Structure-Activity Relationship (SAR) Studies

The biological activity of pyridazinone derivatives is highly dependent on the nature and position of the substituents on the core ring.[5][20] Extensive SAR studies have been conducted to elucidate the key structural features required for optimal activity and selectivity towards specific biological targets.

For instance, in the context of PDE3 inhibition, the presence of a pyridazinone ring is crucial for establishing key interactions within the enzyme's active site.[11] Modifications to the substituents at various positions on the ring can significantly impact the compound's potency and selectivity. Similarly, for anticancer activity, the introduction of specific aryl or heteroaryl groups can enhance the compound's ability to interact with the target kinase.[14]

Key Experimental Protocols

In Vitro PDE3 Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of pyridazinone derivatives against the PDE3 enzyme.

Materials:

  • Recombinant human PDE3A enzyme

  • [³H]-cAMP (radiolabeled substrate)

  • Test compounds (pyridazinone derivatives)

  • Assay buffer (e.g., Tris-HCl buffer)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: In a microplate, combine the assay buffer, PDE3A enzyme, and the test compound at various concentrations.

  • Initiation of Reaction: Add [³H]-cAMP to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., boiling water or a specific inhibitor).

  • Separation: Separate the unhydrolyzed [³H]-cAMP from the hydrolyzed product ([³H]-AMP) using a suitable method, such as anion-exchange chromatography.

  • Quantification: Add a scintillation cocktail to the separated product and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).

Future Perspectives and Conclusion

The pyridazinone scaffold continues to be a highly valuable and versatile platform in the field of medicinal chemistry.[3][5] The extensive research into its derivatives has led to the discovery of numerous compounds with significant therapeutic potential across a wide range of diseases.[1][6][7] Future research in this area is likely to focus on the development of more potent and selective pyridazinone-based drugs with improved pharmacokinetic and safety profiles.[18][21] The exploration of novel biological targets for pyridazinone derivatives and the application of advanced drug design strategies will undoubtedly lead to the discovery of new and innovative therapies for a variety of unmet medical needs. The "wonder nucleus" of pyridazinone holds immense promise for the future of drug discovery and development.[1][2]

References

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. Available at: [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - NIH. Available at: [Link]

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed. Available at: [Link]

  • Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed. Available at: [Link]

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Available at: [Link]

  • Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Available at: [Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PubMed Central. Available at: [Link]

  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - RSC Publishing. Available at: [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - MDPI. Available at: [Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - MDPI. Available at: [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives - Scholars Research Library. Available at: [Link]

  • Various Biological Activities of Pyridazinone Ring Derivatives | Request PDF. Available at: [Link]

  • Anti-inflammatory activity of pyridazinones: A review - PubMed. Available at: [Link]

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PubMed. Available at: [Link]

  • Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages - PubMed. Available at: [Link]

  • A Review on Pyridazinone Ring Containing Various Cardioactive Agents. Available at: [Link]

  • Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery. Available at: [Link]

  • Therapeutic Potential of Pyridazinones Explored - Mirage News. Available at: [Link]

  • Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. Available at: [Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues - INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Available at: [Link]

  • Docking and quantitative structure–activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors - PubMed Central. Available at: [Link]

  • Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents - PubMed. Available at: [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer: Future Medicinal Chemistry - Taylor & Francis Online. Available at: [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. | Semantic Scholar. Available at: [Link]

  • Pyridazinones: A versatile scaffold in the development of potential target based novel anticancer agents - ResearchGate. Available at: [Link]

  • A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. Available at: [Link]

Sources

Methodological & Application

synthesis protocol for 1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Introduction

Pyridazinone derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules.[1] Their derivatives have demonstrated a wide range of pharmacological activities, including antihypertensive, cardiotonic, antiviral, and anticancer properties.[2] Specifically, N-substituted 6-oxo-1,6-dihydropyridazine-3-carboxylic acids are crucial intermediates and target molecules in drug discovery and development, with recent studies highlighting their potential as anti-inflammatory agents.[3][4]

This application note provides a detailed, three-step protocol for the synthesis of this compound. The described methodology is designed for researchers in medicinal chemistry and drug development, offering a robust and reproducible pathway. The synthesis begins with the cyclocondensation of diethyl 2-oxosuccinate and butylhydrazine, followed by an oxidation step to form the dihydropyridazine ring, and concludes with the saponification of the ethyl ester to yield the final carboxylic acid. Each step is explained with causality-driven insights to ensure both procedural clarity and a deep understanding of the underlying chemical principles.

Overall Synthetic Scheme

The synthesis is performed in three distinct stages:

  • Cyclocondensation: Formation of the tetrahydropyridazinone ring system.

  • Oxidation: Aromatization to the more stable dihydropyridazinone core.

  • Saponification: Hydrolysis of the ethyl ester to the target carboxylic acid.

cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Oxidation cluster_2 Step 3: Saponification DiethylOxosuccinate Diethyl 2-oxosuccinate Intermediate1 Ethyl 1-butyl-6-oxo-1,4,5,6- tetrahydropyridazine-3-carboxylate DiethylOxosuccinate->Intermediate1 Ethanol, Reflux Butylhydrazine Butylhydrazine Intermediate2 Ethyl 1-butyl-6-oxo-1,6- dihydropyridazine-3-carboxylate Intermediate1->Intermediate2 Br2, Acetic Acid FinalProduct 1-Butyl-6-oxo-1,6-dihydropyridazine- 3-carboxylic acid Intermediate2->FinalProduct 1. NaOH (aq) 2. HCl (aq)

Caption: Synthetic workflow for this compound.

Materials and Reagents

ReagentFormulaMW ( g/mol )Molarity/PurityAmountSupplier
Diethyl 2-oxosuccinateC₈H₁₂O₅188.1897%18.8 g (0.1 mol)Sigma-Aldrich
Butylhydrazine hydrochlorideC₄H₁₃ClN₂124.6198%12.5 g (0.1 mol)Sigma-Aldrich
Sodium AcetateC₂H₃NaO₂82.0399%8.2 g (0.1 mol)Fisher Scientific
Ethanol (Absolute)C₂H₅OH46.07200 Proof250 mLVWR
BromineBr₂159.8199.5%16.0 g (0.1 mol)Sigma-Aldrich
Glacial Acetic AcidCH₃COOH60.0599.7%100 mLFisher Scientific
Sodium HydroxideNaOH40.0099%8.0 g (0.2 mol)VWR
Hydrochloric AcidHCl36.4637% (w/w)As neededVWR
Ethyl AcetateC₄H₈O₂88.11ACS GradeFor extractionFisher Scientific
Brine (Saturated NaCl)NaCl58.44ACS GradeFor washingFisher Scientific
Anhydrous Sodium SulfateNa₂SO₄142.04ACS GradeFor dryingVWR

Experimental Protocol

Step 1: Synthesis of Ethyl 1-butyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate

This initial step involves a classical cyclocondensation reaction, a cornerstone for forming pyridazinone rings from γ-ketoacids or their ester equivalents and hydrazine derivatives.[1][5] Butylhydrazine acts as the dinucleophilic component, attacking the ketone and one of the ester carbonyls of diethyl 2-oxosuccinate to form the heterocyclic ring. Sodium acetate is used to neutralize the hydrochloride salt of butylhydrazine, liberating the free base in situ to facilitate the reaction.

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add diethyl 2-oxosuccinate (18.8 g, 0.1 mol), butylhydrazine hydrochloride (12.5 g, 0.1 mol), and sodium acetate (8.2 g, 0.1 mol).

  • Add 200 mL of absolute ethanol to the flask. The mixture will form a slurry.

  • Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Maintain the reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

  • After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 150 mL of ethyl acetate and 100 mL of water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 100 mL of water and 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a viscous oil or low-melting-point solid. This intermediate is often sufficiently pure for the next step.

Step 2: Synthesis of Ethyl 1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxylate

The tetrahydropyridazinone intermediate is oxidized to introduce a double bond into the ring, forming the more stable conjugated dihydropyridazinone system. Bromine in acetic acid is a common and effective reagent for this type of dehydrogenation.[2]

Procedure:

  • In a 250 mL round-bottom flask, dissolve the crude product from Step 1 in 100 mL of glacial acetic acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • In a separate beaker, carefully prepare a solution of bromine (16.0 g, 0.1 mol) in 20 mL of glacial acetic acid.

  • Add the bromine solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Pour the reaction mixture slowly into 500 mL of ice-cold water with stirring. A precipitate should form.

  • If a precipitate does not form readily, add a saturated solution of sodium bisulfite dropwise to quench any excess bromine until the orange color disappears, which should induce precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water.

  • Recrystallize the crude solid from an ethanol/water mixture to obtain the pure ethyl ester as a crystalline solid.

Step 3: Synthesis of this compound

The final step is a standard saponification (base-catalyzed hydrolysis) of the ethyl ester to the corresponding carboxylic acid. Subsequent acidification protonates the carboxylate salt, precipitating the final product.

Procedure:

  • Place the purified ethyl ester from Step 2 into a 250 mL round-bottom flask.

  • Prepare a solution of sodium hydroxide (8.0 g, 0.2 mol) in 100 mL of water.

  • Add the NaOH solution to the flask containing the ester.

  • Heat the mixture to 60-70 °C with stirring for 2-3 hours, or until the reaction is complete (monitored by TLC, observing the disappearance of the ester spot).

  • Cool the reaction mixture to room temperature and then further cool in an ice bath.

  • With vigorous stirring, slowly add concentrated hydrochloric acid (approx. 15-20 mL) to acidify the solution to a pH of 2-3. A white or off-white precipitate will form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the final product by vacuum filtration.

  • Wash the solid with copious amounts of cold deionized water to remove any inorganic salts.

  • Dry the product in a vacuum oven at 50 °C overnight to yield this compound.

Characterization

The final product should be characterized using standard analytical techniques:

  • ¹H NMR: To confirm the presence of the butyl group, the pyridazinone ring protons, and the carboxylic acid proton.

  • ¹³C NMR: To identify all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight (196.20 g/mol ).

  • Melting Point (MP): To assess the purity of the final compound.

  • FT-IR Spectroscopy: To identify key functional groups, such as the C=O stretch of the carboxylic acid and the amide carbonyl.

Safety and Handling

  • All procedures should be performed in a well-ventilated fume hood.

  • Butylhydrazine is toxic and a suspected carcinogen. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Bromine is highly corrosive and toxic. Dispense in a fume hood and wear heavy-duty gloves. Have a sodium bisulfite or thiosulfate solution ready for quenching spills.

  • Concentrated acids and bases (HCl, NaOH) are corrosive. Handle with appropriate care and PPE.

Troubleshooting

IssuePotential CauseRecommended Solution
Step 1: Low yield of cyclocondensation product.Incomplete reaction; Ineffective liberation of free hydrazine base.Increase reflux time. Ensure sodium acetate is anhydrous and added in stoichiometric amounts.
Step 2: Product does not precipitate after adding to water.Product is too soluble or reaction is incomplete.Quench excess bromine with sodium bisulfite. Extract the aqueous solution with ethyl acetate, then wash, dry, and concentrate the organic layer.
Step 3: Oily product obtained after acidification.Impurities present; incomplete hydrolysis.Ensure hydrolysis was complete via TLC before acidification. Try to triturate the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification. Purify via recrystallization from a suitable solvent system.

Conclusion

This application note details a reliable and comprehensive three-step synthesis for this compound. By providing not only the procedural steps but also the chemical rationale, this guide serves as a practical tool for researchers engaged in the synthesis of heterocyclic compounds for pharmaceutical and agrochemical applications. The methodology is scalable and utilizes common laboratory reagents, making it an accessible route to this valuable chemical intermediate.

References

  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [Link]

  • Quick Company. (2024). Process For The Preparationof Pyridazinone Derivative. [Link]

  • ResearchGate. (n.d.). Synthetic route for preparation of pyridazinone derivatives (3–17). [Link]

  • Patel, R. P. (2012). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]

  • Google Patents. (2023).
  • PubMed. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. [Link]

  • ResearchGate. (1983). Preparation of substituted 1,6-diphenyl-1,4-dihydro-4-oxo-3-pyridazinecarboxylic acids. [Link]

  • PubMed Central. (2024). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. [Link]

  • PubMed. (2023). Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. [Link]

  • Molbase. (n.d.). How to Prepare and Apply 6-OXO-1,4,5,6-Tetrahydropyridazin-3-Carboxylic Acid?. [Link]

  • Indian Journal of Chemistry. (2004). Y-Oxo carboxylic acids in heterocyclic synthesis: Part IV-Synthesis of some pyridazines containing phthalyl and tosyl amino acids using Dcc as the condensing agent. [Link]

  • National Institutes of Health. (n.d.). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. [Link]

  • ResearchGate. (2023). Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. [Link]

Sources

Application Notes & Protocols for the Synthesis of the Pyridazinone Ring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazinone Scaffold - A Privileged Structure in Modern Chemistry

The pyridazinone core, a six-membered heterocycle featuring two adjacent nitrogen atoms and a carbonyl group, represents a "magic moiety" or "privileged structure" in medicinal chemistry and agrochemistry.[1][2] Its remarkable versatility and ability to interact with a wide range of biological targets have led to the development of numerous therapeutic agents and other valuable compounds. Pyridazinone derivatives have demonstrated a vast spectrum of pharmacological activities, including antihypertensive[3][4], cardiotonic[5][6], anticancer[7], anti-inflammatory[8], and anticonvulsant properties.[7][9] Furthermore, this scaffold is integral to several commercial herbicides, such as Chloridazon.[10][11]

The biological significance of this scaffold stems from its unique electronic and structural features, which allow for diverse substitutions and fine-tuning of its physicochemical properties. This guide provides an in-depth exploration of the fundamental experimental procedures for constructing the pyridazinone ring, focusing on the most common and reliable synthetic strategies. We will delve into the causality behind experimental choices, offering not just protocols, but a framework for understanding and troubleshooting these critical chemical transformations.

Part 1: The Core Synthetic Principle - Cyclocondensation with Hydrazine

The cornerstone of pyridazinone synthesis is the cyclocondensation reaction between a 1,4-dicarbonyl compound or its synthetic equivalent and a hydrazine derivative.[1][10] This powerful strategy efficiently constructs the heterocyclic ring in a single, often high-yielding, step. The general mechanism involves two key stages:

  • Hydrazone Formation : The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,4-dicarbonyl precursor to form a hydrazone intermediate.

  • Intramolecular Cyclization : The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group, followed by dehydration, to yield the stable six-membered pyridazinone ring.[10]

The choice of the 1,4-dicarbonyl precursor is the primary determinant of the substitution pattern on the final pyridazinone ring. The most prevalent and versatile starting materials are γ-ketoacids and maleic anhydride derivatives, each offering distinct advantages.

Diagram of the General Cyclocondensation Mechanism

Mechanism Start γ-Ketoacid + Hydrazine (H₂N-NHR') Hydrazone Hydrazone Intermediate Start->Hydrazone Step 1: Condensation Cyclization Intramolecular Nucleophilic Attack Cyclic_Intermediate Cyclic Hemiaminal Intermediate Hydrazone->Cyclic_Intermediate Step 2: Intramolecular Cyclization Dehydration Dehydration (-H₂O) Product Dihydropyridazinone Product Cyclic_Intermediate->Product Step 3: Elimination

Caption: General mechanism for pyridazinone formation from a γ-ketoacid.

Part 2: Key Synthetic Protocols

This section details two robust and widely applicable protocols for the synthesis of the pyridazinone ring.

Method 1: Synthesis from γ-Ketoacids

This is arguably the most common and straightforward method for preparing 4,5-dihydropyridazin-3(2H)-ones.[1][12] The reaction of a γ-ketoacid with hydrazine hydrate offers a direct route to the core structure. A classic example is the condensation of levulinic acid with a hydrazine derivative.[11][12]

Causality and Experimental Rationale:

  • Reactants : The γ-ketoacid provides the four-carbon backbone, while hydrazine acts as the binucleophile, supplying the two adjacent nitrogen atoms required for the heterocycle.

  • Solvent : Ethanol is a common solvent choice as it effectively dissolves both the organic ketoacid and the often-polar hydrazine hydrate. Its boiling point (78 °C) provides a suitable temperature for reflux, promoting the reaction at a controlled rate without causing degradation.[9]

  • Catalyst : The reaction can proceed without a catalyst, but is often facilitated by a small amount of acid (e.g., acetic acid) or base. An acidic medium can protonate the carbonyl oxygen, making the carbon more electrophilic for the initial hydrazone formation and catalyzing the final dehydration step.[13]

  • Work-up : The product often precipitates from the reaction mixture upon cooling, allowing for simple isolation by filtration. This is particularly true for aryl-substituted pyridazinones, which tend to be crystalline solids.

Detailed Experimental Protocol: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol is adapted from the general synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones from β-aroylpropionic acids.[1][4]

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
3-Benzoylpropionic acid178.1810.0 g56.1 mmol
Hydrazine hydrate (~64% soln.)50.063.5 mL~71.8 mmol
Ethanol (95%)-100 mL-
Round-bottom flask (250 mL)-1-
Reflux condenser-1-
Magnetic stirrer and stir bar-1-
Heating mantle-1-
Buchner funnel and filter paper-1-

Step-by-Step Procedure:

  • Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-benzoylpropionic acid (10.0 g, 56.1 mmol).

  • Dissolution : Add 100 mL of 95% ethanol to the flask and stir the mixture at room temperature until the solid is fully dissolved.

  • Addition of Hydrazine : Slowly add hydrazine hydrate (3.5 mL, ~71.8 mmol) to the stirred solution. The addition should be done carefully, as the initial reaction can be exothermic.

  • Reflux : Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours.

    • Expert Insight: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting ketoacid spot indicates the reaction is nearing completion.[13]

  • Cooling and Precipitation : After the reflux period, turn off the heat and allow the reaction mixture to cool slowly to room temperature. The product will begin to crystallize and precipitate out of the solution. For maximum recovery, the flask can be placed in an ice bath for 30-60 minutes.

  • Isolation : Collect the precipitated solid product by vacuum filtration using a Buchner funnel.

  • Washing : Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Drying : Dry the product under vacuum to obtain 6-phenyl-4,5-dihydropyridazin-3(2H)-one as a crystalline solid.

Method 2: Synthesis from Maleic Anhydride Derivatives

This method is highly effective for producing pyridazinediones, which can be further functionalized. The reaction involves the condensation of a substituted or unsubstituted maleic anhydride with a hydrazine derivative.[12] This approach provides direct access to the unsaturated pyridazinone ring.

Causality and Experimental Rationale:

  • Reactants : Maleic anhydride is a cyclic anhydride that readily reacts with nucleophiles. The hydrazine opens the anhydride ring to form an intermediate hydrazide-acid, which then cyclizes to the pyridazinedione.

  • Solvent : Glacial acetic acid is an excellent solvent for this reaction. It not only dissolves the reactants but also acts as a catalyst for the dehydration step required for the final ring closure.

  • Temperature : Heating is necessary to drive the cyclization and dehydration steps to completion, leading to the formation of the stable aromatic pyridazine ring system.

Detailed Experimental Protocol: Synthesis of 6-Methyl-2-phenylpyridazine-3,4-dione

This protocol is a representative example of the condensation between a substituted maleic anhydride and a substituted hydrazine.

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-Methylmaleic anhydride112.085.0 g44.6 mmol
Phenylhydrazine108.144.8 mL44.6 mmol
Glacial Acetic Acid-50 mL-
Round-bottom flask (100 mL)-1-
Reflux condenser-1-
Magnetic stirrer and stir bar-1-
Heating mantle-1-

Step-by-Step Procedure:

  • Reaction Setup : In a 100 mL round-bottom flask, dissolve 2-methylmaleic anhydride (5.0 g, 44.6 mmol) in 50 mL of glacial acetic acid.

  • Addition of Hydrazine : To this solution, add phenylhydrazine (4.8 mL, 44.6 mmol) dropwise while stirring. An exothermic reaction may be observed.

  • Reflux : Once the addition is complete, attach a reflux condenser and heat the reaction mixture to reflux for 2 hours.

  • Isolation : After refluxing, cool the mixture to room temperature. The product will precipitate. Pour the mixture into 100 mL of cold water to ensure complete precipitation.

  • Filtration and Washing : Collect the solid by vacuum filtration, wash it thoroughly with water to remove acetic acid, and then with a small amount of cold ethanol.

  • Drying : Dry the resulting solid in a vacuum oven to yield the final product.

Part 3: Workflow Visualization and Troubleshooting

A successful synthesis relies on a well-planned workflow and the ability to troubleshoot common problems.

Experimental Workflow Diagram

Workflow Setup 1. Reaction Setup (Flask, Stirrer, Reagents) Reaction 2. Reaction (Reflux, 4-6h) Setup->Reaction TLC Monitor by TLC Reaction->TLC Check Completion Workup 3. Work-up (Cooling, Precipitation) Reaction->Workup Isolation 4. Isolation (Vacuum Filtration) Workup->Isolation Purification 5. Purification (Washing / Recrystallization) Isolation->Purification Characterization 6. Characterization (NMR, IR, MS) Purification->Characterization

Caption: A standard laboratory workflow for pyridazinone synthesis.

Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)Reference(s)
Low or No Yield - Impure starting materials.- Incorrect reaction temperature or time.- Unsuitable solvent or pH.- Verify purity of reactants (e.g., via melting point or NMR).- Optimize temperature and monitor reaction by TLC to determine the ideal duration.- Experiment with different solvents (e.g., acetic acid) or add a catalytic amount of acid.- Consider using a Dean-Stark trap to remove water and drive the equilibrium.[13]
Multiple Spots on TLC (Side Products) - Incomplete cyclization, leaving the hydrazone intermediate.- Dehydration of the dihydropyridazinone product to the fully aromatic pyridazinone.- Polymerization or degradation at high temperatures.- Increase reflux time or add a catalyst to promote full cyclization.- If the aromatic product is desired, subsequent oxidation (e.g., with bromine in acetic acid) can be performed as a separate step.[12]- Reduce reaction temperature and monitor closely.[12][13]
Product is an Oil or Difficult to Crystallize - Presence of impurities.- The product itself may have a low melting point.- Attempt purification by column chromatography.- Try triturating the oil with a non-polar solvent (e.g., hexane) to induce crystallization.- If the product is pure, proceed with characterization in its oily state.

Part 4: Characterization

The identity and purity of the synthesized pyridazinone derivatives should be confirmed using standard analytical techniques:

  • Infrared (IR) Spectroscopy : Look for a characteristic strong absorption band for the C=O (amide carbonyl) group, typically around 1670-1680 cm⁻¹, and a band for the N-H stretch around 3200 cm⁻¹.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for confirming the structure. The chemical shifts and coupling patterns of the protons on the heterocyclic ring are diagnostic.[4]

  • Mass Spectrometry (MS) : Used to determine the molecular weight of the compound, confirming the successful formation of the target molecule.[1]

Conclusion

The synthesis of the pyridazinone ring via cyclocondensation is a fundamental and highly adaptable process in organic and medicinal chemistry. By understanding the underlying mechanisms of the key synthetic routes—such as those starting from γ-ketoacids or maleic anhydrides—and the rationale behind the chosen experimental conditions, researchers can efficiently construct a vast library of these valuable heterocyclic compounds. Careful execution of the protocols, diligent monitoring of the reaction progress, and systematic troubleshooting are essential for achieving high yields and purity, paving the way for the discovery of new drugs and other functional molecules.

References

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2015). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). ResearchGate. [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (2014). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis, characterization and antihypertensive activity of pyridazinone derivatives. (2010). European Journal of Medicinal Chemistry. [Link]

  • Synthesis and Antihypertensive Activity of Some Novel Pyridazinones. (2016). Latin American Journal of Pharmacy. [Link]

  • Pyridazine. (n.d.). Wikipedia. [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2023). Journal of the Iranian Chemical Society. [Link]

  • Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. (2014). Molecules. [Link]

  • Synthesis of pyridazine and pyridopyridazine derivatives. (n.d.). Universidade do Minho. [Link]

  • Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. (2024). ResearchGate. [Link]

  • Direct Pyridazine Ring Synthesis from β-Cyano Esters. A Facile Synthesis of the Derivatives of Tet. (1993). Synthetic Communications. [Link]

  • Calcium Sensitizing and Phosphodiesterase-III Inhibitory Activity of Pyridazine Compounds: A Review. (2017). ResearchGate. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTIHYPERTENSIVE ACTIVITY OF PYRIDAZINONE DERIVATIVES. (2020). Indo American Journal of Pharmaceutical Research. [Link]

  • Strategy for the synthesis of pyridazine heterocycles and its derivatives. (2013). Lirias. [Link]

  • Synthesis of Pyridazine. (n.d.). ChemTube3D. [Link]

  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. [Link]

  • A pyridazinyl derivative of gamma-aminobutyric acid (GABA), SR 95531, is a potent antagonist of Cl- channel opening regulated by GABAA receptors. (1987). Neuropharmacology. [Link]

  • Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. (2021). Sami Publishing Company. [Link]

  • (PDF) Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. (2021). ResearchGate. [Link]

  • A Review on Pyridazinone Ring Containing Various Cardioactive Agents. (2019). Journal of Chemical Reviews. [Link]

  • Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. (2017). Beilstein Journal of Organic Chemistry. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019). SAR Publication. [Link]

  • “Designing Synthesis and Biological Evaluation of Pyridazinone Derivatives”. (n.d.). International Journal of Research in Engineering and Science. [Link]

  • Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site. (1987). Molecular Pharmacology. [Link]

  • 297-310 Review Article Pyridazin-3(2H)-ones: Synthesis, reactiv. (2014). ResearchGate. [Link]

  • A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. (2020). ResearchGate. [Link]

  • Regiochemistry of Cyclocondensation Reactions in the Synthesis of Polyazaheterocycles. (2017). Beilstein Journal of Organic Chemistry. [Link]

  • An arylaminopyridazine derivative of gamma-aminobutyric acid (GABA) is a selective and competitive antagonist at the GABAA receptor site. (1985). Proceedings of the National Academy of Sciences. [Link]

  • A New Pyridazine Series of GABAA alpha5 Ligands. (2005). Journal of Medicinal Chemistry. [Link]

  • EP3684364A4 - PYRIDAZINONES AND THEIR METHODS OF USE. (n.d.).
  • An arylaminopyridazine derivative of gamma-aminobutyric acid (GABA) is a selective and competitive antagonist at the GABAA receptor site. (1985). Semantic Scholar. [Link]

Sources

Application Notes and Protocols for 1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyridazinone Scaffold

The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[1][2][3][4] Extensive research has demonstrated the capacity of pyridazinone-containing molecules to modulate key signaling pathways implicated in various disease states. Notably, several pyridazinone derivatives have been investigated as potent anti-inflammatory agents.[5][6] These compounds have been shown to target enzymes such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), and to inhibit the production of pro-inflammatory cytokines.[5][6]

One such derivative, 1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, is a subject of growing interest for its potential therapeutic applications. While specific biological targets for this exact molecule are still under extensive investigation, its structural similarity to other biologically active pyridazinones suggests it may possess significant anti-inflammatory properties. For instance, a diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogue has been identified as a JNK2 inhibitor, a key player in inflammatory pathways, and has shown efficacy in models of acute lung injury and sepsis by reducing TNF-α and IL-6 production.[7][8]

This document provides a detailed protocol for a foundational biological assay to characterize the potential anti-inflammatory activity of this compound. The assay focuses on the quantification of lipopolysaccharide (LPS)-induced production of Tumor Necrosis Factor-alpha (TNF-α), a pivotal pro-inflammatory cytokine, in the murine macrophage cell line RAW 264.7.

Principle of the Assay: Probing the Inflammatory Response in Macrophages

Macrophages are key mediators of the innate immune response. Upon recognition of pathogen-associated molecular patterns (PAMPs) such as LPS, a component of the outer membrane of Gram-negative bacteria, macrophages initiate a signaling cascade that leads to the production and secretion of pro-inflammatory cytokines, including TNF-α. This in vitro assay utilizes LPS to mimic a bacterial infection and induce an inflammatory response in RAW 264.7 macrophage-like cells. The potential anti-inflammatory effect of this compound is assessed by its ability to suppress the LPS-induced production of TNF-α. The concentration of TNF-α in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Workflow

workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells RAW 264.7 Cell Culture cell_seeding Seed Cells in 96-well Plate prep_cells->cell_seeding prep_compound Prepare Compound Stock compound_treatment Pre-treat with Compound prep_compound->compound_treatment cell_seeding->compound_treatment lps_stimulation Stimulate with LPS compound_treatment->lps_stimulation incubation Incubate lps_stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection elisa TNF-α ELISA supernatant_collection->elisa data_analysis Data Analysis (IC50) elisa->data_analysis

Figure 1. Experimental workflow for assessing the anti-inflammatory activity of this compound.

Detailed Protocol: Inhibition of LPS-Induced TNF-α Production in RAW 264.7 Cells

Materials and Reagents
  • This compound (CAS: 103854-71-3)[]

  • RAW 264.7 murine macrophage cell line (ATCC® TIB-71™)

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose, L-glutamine, and sodium pyruvate

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Lipopolysaccharide (LPS) from Escherichia coli O111:B4

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (0.25%)

  • Cell counting solution (e.g., Trypan Blue)

  • Murine TNF-α ELISA kit

  • Sterile, tissue culture-treated 96-well plates

  • Sterile tubes and reagent reservoirs

  • Multichannel pipettes and sterile tips

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure

1. Cell Culture and Maintenance:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture cells every 2-3 days, or when they reach 80-90% confluency. Do not allow cells to become over-confluent as this can alter their responsiveness.

2. Preparation of Compound Stock and Working Solutions:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • On the day of the experiment, prepare serial dilutions of the compound in complete DMEM to achieve the desired final concentrations. The final DMSO concentration in all wells should be kept constant and should not exceed 0.5% to avoid solvent-induced cytotoxicity.

3. Cell Seeding:

  • Harvest RAW 264.7 cells using a cell scraper (avoid using trypsin if possible to maintain cell surface receptor integrity).

  • Perform a cell count using a hemocytometer and Trypan Blue to ensure viability.

  • Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM.

  • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

4. Compound Treatment and LPS Stimulation:

  • After 24 hours, carefully remove the medium from the wells.

  • Add 100 µL of fresh complete DMEM containing the various concentrations of this compound to the respective wells. Include a vehicle control (DMEM with the same final concentration of DMSO) and a positive control (a known anti-inflammatory agent, e.g., Dexamethasone).

  • Incubate the plate for 1 hour at 37°C and 5% CO₂. This pre-incubation allows the compound to enter the cells and potentially interact with its target.

  • Following the pre-incubation, add 10 µL of LPS solution (final concentration of 100 ng/mL) to all wells except for the negative control (unstimulated) wells.

  • Incubate the plate for an additional 24 hours at 37°C and 5% CO₂.

5. Collection of Supernatants:

  • After the 24-hour incubation, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet the cells.

  • Carefully collect the cell culture supernatants without disturbing the cell monolayer.

  • The supernatants can be used immediately for the TNF-α ELISA or stored at -80°C for later analysis.

6. Quantification of TNF-α by ELISA:

  • Perform the TNF-α ELISA according to the manufacturer's instructions provided with the kit.

  • Briefly, this will involve adding the collected supernatants and standards to the antibody-coated wells, followed by incubation, washing steps, addition of a detection antibody, a substrate, and finally a stop solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

7. Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the TNF-α standards against their known concentrations.

  • Determine the concentration of TNF-α in each experimental sample by interpolating their absorbance values from the standard curve.

  • Calculate the percentage of TNF-α inhibition for each concentration of the test compound using the following formula:

    % Inhibition = [1 - (TNF-α in treated sample / TNF-α in vehicle control)] x 100

  • Plot the percentage of inhibition against the log of the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the TNF-α production) using non-linear regression analysis.

Table 1: Example Plate Layout for TNF-α Inhibition Assay

WellTreatmentCompound Conc.LPS (100 ng/mL)
A1-A3Negative Control--
B1-B3Vehicle Control0 µM (DMSO)+
C1-C3Test Compound0.1 µM+
D1-D3Test Compound1 µM+
E1-E3Test Compound10 µM+
F1-F3Test Compound50 µM+
G1-G3Test Compound100 µM+
H1-H3Positive Control(e.g., 10 µM Dex)+

Trustworthiness and Self-Validating Systems

To ensure the reliability of the experimental results, several controls are integrated into the protocol:

  • Negative Control (Unstimulated Cells): Establishes the basal level of TNF-α production in the absence of an inflammatory stimulus.

  • Vehicle Control (LPS + DMSO): Represents the maximum inflammatory response and accounts for any effects of the solvent.

  • Positive Control (LPS + Known Inhibitor): Validates the assay's ability to detect an anti-inflammatory effect.

  • Cell Viability Assay (e.g., MTT or LDH assay): It is crucial to perform a parallel cytotoxicity assay to ensure that the observed reduction in TNF-α is not due to compound-induced cell death.

Mechanism of Action: Potential Signaling Pathways

pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK JNK JNK TAK1->JNK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates TNFa_gene TNF-α Gene Transcription Nucleus->TNFa_gene TNFa TNF-α Protein TNFa_gene->TNFa translation Compound This compound Compound->TAK1 potential target? Compound->IKK potential target? Compound->JNK potential target? AP1 AP-1 JNK->AP1 activates AP1->Nucleus translocates

Figure 2. Potential signaling pathways targeted by this compound in LPS-stimulated macrophages.

Conclusion and Future Directions

This application note provides a robust and detailed protocol for the initial assessment of the anti-inflammatory potential of this compound. A dose-dependent inhibition of TNF-α production in this assay would provide strong evidence for its anti-inflammatory activity and warrant further investigation. Subsequent studies could explore its effects on other pro-inflammatory cytokines (e.g., IL-6, IL-1β), the expression of inflammatory enzymes like COX-2 and iNOS, and the elucidation of its precise molecular target(s) within the inflammatory signaling cascades.

References

  • Bentham Science Publishers. (n.d.). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Retrieved from [Link]

  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Retrieved from [Link]

  • PubMed Central. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. Retrieved from [Link]

  • Autechaux. (n.d.). CAS 103854-71-3 this compound. Retrieved from [Link]

  • ResearchGate. (2023). Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. Retrieved from [Link]

  • PubMed. (2023). Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. Retrieved from [Link]

  • PubMed Central. (2021). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. Retrieved from [Link]

  • PubMed Central. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Retrieved from [Link]

  • PubMed Central. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Retrieved from [Link]

  • ResearchGate. (2023). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Retrieved from [Link]

  • PubMed. (1998). QSAR of anticancer compounds. Bis(11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides), bis(phenazine-1-carboxamides), and bis(naphthalimides). Retrieved from [Link]

Sources

In Vitro Evaluation of 1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic Acid Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction

The pyridazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and cardiovascular effects.[1][2][3][4] 1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid represents a novel compound within this class, necessitating a thorough evaluation of its cytotoxic potential to ascertain its therapeutic promise and safety profile. The initial assessment of a compound's effect on cell viability is a cornerstone of the drug discovery process, providing critical data on its potency and mechanism of action.[5][6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of this compound's cytotoxicity. It details a multi-assay approach designed to not only quantify cytotoxicity but also to elucidate the underlying cellular mechanisms. The protocols herein are structured to ensure scientific integrity and reproducibility, incorporating key principles of experimental design and data interpretation.

I. Foundational Assays for Quantifying Cytotoxicity

The initial phase of cytotoxicity assessment focuses on determining the concentration-dependent effect of the compound on cell viability. This is typically achieved by employing robust, high-throughput assays that measure general indicators of cellular health.

A. MTT Assay: Assessing Metabolic Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of a cell's metabolic activity, which in most cases, correlates with cell viability.[8] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[8][9][10] The amount of formazan produced is directly proportional to the number of metabolically active cells.[8][9]

Causality Behind Experimental Choices: The MTT assay is selected as a primary screening tool due to its simplicity, cost-effectiveness, and suitability for high-throughput screening.[11] It provides a rapid assessment of the compound's overall impact on cellular function.

  • Cell Seeding:

    • Seed cells (e.g., HeLa, MCF-7, or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration, typically ≤0.5%) and a positive control for cytotoxicity (e.g., Doxorubicin).[5]

    • Incubate for 24, 48, and 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[9][12]

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[12]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.[12]

B. LDH Release Assay: Measuring Membrane Integrity

Principle: The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[13][14] LDH is a stable cytoplasmic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of necrosis and late-stage apoptosis.[15] The amount of LDH in the supernatant is proportional to the number of lysed cells.

Causality Behind Experimental Choices: The LDH assay is complementary to the MTT assay. While MTT measures a loss of metabolic function, LDH directly measures cell death associated with membrane damage. This distinction is crucial for understanding the primary mode of cytotoxicity. It is also a non-destructive assay, allowing for the repeated sampling of the same wells over time.[15]

  • Cell Seeding and Treatment:

    • Follow the same procedure as described for the MTT assay (Section I.A, steps 1 and 2).

  • Sample Collection:

    • After the desired incubation period, carefully collect a small aliquot (e.g., 2-5 µL) of the cell culture supernatant from each well without disturbing the cell monolayer.[15]

  • LDH Reaction:

    • Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.

    • Typically, the collected supernatant is transferred to a new 96-well plate.

    • The LDH reaction solution, which contains a substrate and a tetrazolium salt, is added to each well.[14]

  • Incubation and Absorbance Measurement:

    • Incubate the plate at room temperature for approximately 30 minutes, protected from light.[14]

    • The enzymatic reaction, where LDH converts lactate to pyruvate, leads to the reduction of a tetrazolium salt into a colored formazan product.[14]

    • Measure the absorbance at the appropriate wavelength (typically 490-520 nm) using a microplate reader.[14]

II. Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis

Once the cytotoxic potential of this compound is established, the next critical step is to determine the mechanism by which it induces cell death. Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) provides valuable insights into the compound's mode of action.

A. Annexin V/Propidium Iodide (PI) Staining: Detecting Apoptosis

Principle: This flow cytometry-based assay is a gold standard for identifying apoptotic cells. In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16][17] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect this externalized PS.[18] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells. By using both stains, it is possible to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Causality Behind Experimental Choices: This assay provides a quantitative and multiparametric analysis of different cell populations, offering a clear distinction between the stages of apoptosis and necrosis.[6] This level of detail is crucial for understanding the temporal effects of the compound on cell fate.

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and treat with this compound at its determined IC50 concentration for various time points (e.g., 12, 24, 48 hours).

    • Include an untreated control and a positive control for apoptosis (e.g., staurosporine).[17]

  • Cell Harvesting:

    • Harvest both adherent and floating cells. For adherent cells, use trypsinization.

    • Wash the cells once with cold 1X PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[18]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.[18]

    • Analyze the stained cells by flow cytometry within one hour.

B. Caspase-3/7 Activity Assay: Confirming Apoptotic Pathway Activation

Principle: Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and Caspase-7 are key executioner caspases, and their activation is a hallmark of the apoptotic cascade.[19] This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7.[20] This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase-3/7 activity.[20]

Causality Behind Experimental Choices: Measuring the activity of executioner caspases provides direct evidence of apoptotic pathway activation.[2] This luminescent assay is highly sensitive and has a simple "add-mix-measure" format, making it suitable for high-throughput analysis.[20]

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate suitable for luminescence measurements.

    • Treat the cells with this compound as described in previous protocols.

  • Reagent Preparation and Addition:

    • Use a commercially available Caspase-Glo® 3/7 Assay kit and prepare the reagent according to the manufacturer's instructions.[20][21]

    • Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Luminescence Measurement:

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 1-3 hours.

    • Measure the luminescence using a plate-reading luminometer.

III. Data Presentation and Interpretation

Clear and concise data presentation is essential for the interpretation of cytotoxicity results.

Quantitative Data Summary

The cytotoxic effect of this compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50% compared to untreated controls.[5][6]

Table 1: Cytotoxicity of this compound (IC50 Values in µM)

Cell LineIncubation Time (h)IC50 (µM) ± SD
HeLa24[Insert Value]
48[Insert Value]
72[Insert Value]
MCF-724[Insert Value]
48[Insert Value]
72[Insert Value]
A54924[Insert Value]
48[Insert Value]
72[Insert Value]

Data are presented as mean ± standard deviation from at least three independent experiments.

Table 2: Apoptosis Induction by this compound in HeLa Cells (24h Treatment)

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Untreated Control[Insert Value][Insert Value][Insert Value]
Compound (IC50)[Insert Value][Insert Value][Insert Value]
Staurosporine (1 µM)[Insert Value][Insert Value][Insert Value]

IV. Visualizing Experimental Workflows

Diagrams are provided to illustrate the logical flow of the experimental protocols.

G cluster_0 Initial Cytotoxicity Screening A Cell Seeding (96-well plate) B Compound Treatment (24, 48, 72h) A->B C MTT Assay (Metabolic Activity) B->C D LDH Release Assay (Membrane Integrity) B->D E IC50 Determination C->E D->E G cluster_1 Mechanism of Action Studies F Cell Seeding (6-well plate) G Compound Treatment (IC50 concentration) F->G H Annexin V/PI Staining G->H J Caspase-3/7 Activity Assay G->J I Flow Cytometry Analysis H->I L Apoptosis/Necrosis Differentiation I->L K Luminescence Measurement J->K K->L

Caption: Workflow for mechanism of action studies.

V. Conclusion

This comprehensive guide outlines a systematic approach for the in vitro evaluation of this compound cytotoxicity. By integrating foundational assays like MTT and LDH with more mechanistic studies such as Annexin V/PI staining and caspase activity assays, researchers can obtain a robust and multi-faceted understanding of the compound's biological effects. This detailed characterization is an indispensable step in the preclinical development of novel therapeutic agents.

References

  • Caspase-Glo® 3/7 Assay Protocol. Promega Corporation.

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.

  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. Benchchem.

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.

  • A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. PubMed.

  • LDH-Glo™ Cytotoxicity Assay. Promega Corporation.

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.

  • Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds. Benchchem.

  • The Annexin V Apoptosis Assay.

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.

  • Annexin V staining assay protocol for apoptosis. Abcam.

  • LDH assay kit guide: Principles and applications. Abcam.

  • What is the principle of LDH assay?. AAT Bioquest.

  • A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. NIH.

  • MTT assay protocol. Abcam.

  • Caspase 3/7 Activity. Protocols.io.

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.

  • Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio.

  • Protocol for Cell Viability Assays. BroadPharm.

  • LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences.

  • LDH Cytotoxicity Assay Kit #37291. Cell Signaling Technology.

  • Caspase 3/7 activity assay. Bio-protocol.

  • Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.

  • In Vitro Antitumor Activity of Newly Synthesized Pyridazin-3(2H)-One Derivatives via Apoptosis Induction. Semantic Scholar.

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA).

  • Technical Manual Caspase 3/7 Activity Assay Kit.

  • Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker. PMC - NIH.

  • Caspase-3/7 Cell-Based Activity Assay Kit. Cayman Chemical.

  • Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI.

Sources

A Practical Guide to Characterizing 1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including the inhibition of key enzymes involved in inflammation, neurotransmission, and cell signaling.[1][2] 1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid belongs to this promising class of compounds. This guide provides a comprehensive, hypothesis-driven framework for researchers to systematically characterize its potential as an enzyme inhibitor. We present detailed protocols for initial compound handling, primary screening for inhibitory activity (IC₅₀ determination), and secondary assays to elucidate the mechanism of action (MoA). By explaining the causality behind experimental choices and emphasizing self-validating protocols, this document serves as a practical resource for drug discovery and chemical biology professionals seeking to evaluate novel pyridazinone derivatives.

Compound Profile and Preliminary Handling

Before any biological assay, it is critical to understand and properly handle the compound of interest. This compound is a specific chemical entity available as a research chemical.[][4]

Table 1: Compound Specifications

PropertyValueSource
Chemical Name This compound-
CAS Number 103854-71-3[]
Molecular Formula C₉H₁₂N₂O₃[5]
Molecular Weight 196.2 g/mol [5]
Protocol 1.1: Solubility Testing and Stock Solution Preparation

Rationale: An accurate determination of inhibitory potency is predicated on the compound being fully dissolved in the assay buffer. Compound precipitation is a common source of experimental artifacts. Therefore, preparing a high-concentration, validated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) is the first critical step.

Methodology:

  • Initial Solubility Test:

    • Accurately weigh approximately 1-2 mg of the compound into a clear glass vial.

    • Add DMSO in small, precise increments (e.g., 10 µL) while vortexing.

    • Visually inspect for complete dissolution against a light and dark background.

    • Continue adding DMSO until the compound is fully dissolved to determine the maximum practical stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Stock Solution Preparation:

    • Based on the solubility test, prepare a primary stock solution (e.g., 20 mM) in 100% DMSO.

    • Ensure the final concentration of DMSO in the enzymatic assay is low (typically ≤1%) to avoid solvent-induced artifacts.

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C, protected from light.

Hypothesis-Driven Target Selection

The pyridazinone core is associated with the inhibition of several important enzyme families.[1] A literature-guided approach is the most efficient way to identify potential targets for this compound.

Potential Enzyme Targets:

  • Cyclooxygenases (COX-1/COX-2): Many pyridazinone derivatives are potent anti-inflammatory agents that selectively inhibit COX-2.[2][6]

  • Phosphodiesterases (PDEs): Certain derivatives have been reported as inhibitors of PDE4, an enzyme involved in inflammatory pathways.[2]

  • Monoamine Oxidases (MAO-A/MAO-B): Recently, pyridazinone derivatives have been developed as selective MAO-B inhibitors for neurodegenerative diseases.[7]

  • Protein Kinases: The scaffold has been used to develop inhibitors for various kinases, such as JNK2 and Interleukin-2-inducible T-cell kinase (ITK), which are critical in signaling pathways related to inflammation and cancer.[8][9][10]

Recommendation: Begin by screening the compound against a commercially available panel of enzymes, focusing on COX-2, MAO-B, and a representative kinase.

Primary Screening: IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying the potency of an inhibitor.[11] It represents the concentration of the inhibitor required to reduce enzyme activity by 50% under specific assay conditions.[12]

Workflow for IC₅₀ Determination

cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis P1 Prepare serial dilutions of inhibitor in DMSO A1 Dispense inhibitor dilutions and controls (DMSO) into wells P1->A1 P2 Prepare assay buffer, enzyme, and substrate solutions A2 Add enzyme solution to all wells (pre-incubate if necessary) P2->A2 A1->A2 A3 Initiate reaction by adding substrate solution A2->A3 A4 Monitor reaction progress (e.g., absorbance change over time) A3->A4 D1 Calculate initial reaction rates (V₀) A4->D1 D2 Normalize data to controls (% Inhibition) D1->D2 D3 Plot % Inhibition vs. log[Inhibitor] D2->D3 D4 Fit data with non-linear regression to determine IC₅₀ D3->D4

Caption: Workflow for determining an inhibitor's IC₅₀ value.

Protocol 3.1: General Spectrophotometric IC₅₀ Assay

Rationale: This protocol describes a continuous, spectrophotometric assay, which is a common and efficient method for measuring enzyme kinetics.[13][14] The substrate concentration is typically set at or below its Michaelis constant (Kₘ) to ensure high sensitivity for detecting competitive inhibitors.[15]

Materials:

  • 96-well clear, flat-bottom microplate

  • Multichannel pipette

  • Microplate reader capable of kinetic measurements

  • Purified enzyme of interest

  • Chromogenic substrate

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • This compound stock solution (e.g., 20 mM in DMSO)

Methodology:

  • Inhibitor Dilution: Prepare a 10-point, 3-fold serial dilution of the inhibitor stock solution in 100% DMSO. This will create a wide concentration range to ensure a complete dose-response curve.

  • Plate Setup:

    • Add 2 µL of each inhibitor dilution to triplicate wells of the 96-well plate.

    • For controls, add 2 µL of 100% DMSO to at least six wells (0% inhibition, maximum activity) and 2 µL of a known reference inhibitor or buffer to six wells (100% inhibition, background).

  • Enzyme Addition: Add 178 µL of pre-warmed assay buffer containing the appropriate concentration of the enzyme to each well. Mix gently by pipetting or orbital shaking.

    • Scientist's Note: A pre-incubation step (e.g., 10-15 minutes at assay temperature) of the enzyme with the inhibitor before adding the substrate can be important for inhibitors that bind slowly.

  • Reaction Initiation: Add 20 µL of the substrate solution to all wells to initiate the reaction. The final assay volume is 200 µL.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at the appropriate wavelength over time (e.g., every 30 seconds for 10-15 minutes).

Data Analysis and Interpretation

Raw kinetic data must be processed and normalized to determine the IC₅₀ value. This is typically achieved by fitting the data to a four-parameter logistic model.[16]

Data Analysis Workflow

RawData Raw Kinetic Data (Absorbance vs. Time) V0 Calculate Initial Velocity (V₀) (Slope of linear phase) RawData->V0 Controls Average V₀ of Controls (Max and Min Activity) V0->Controls Normalization Normalize Data: % Inhibition = 100 * (1 - (V₀_sample - V₀_min) / (V₀_max - V₀_min)) V0->Normalization Controls->Normalization Plot Plot Dose-Response Curve (% Inhibition vs. log[Inhibitor]) Normalization->Plot Fit Non-linear Regression (Four-Parameter Logistic Fit) Plot->Fit Result IC₅₀ Value Fit->Result

Caption: Step-by-step data analysis for IC₅₀ calculation.

Procedure:

  • Calculate Initial Velocity (V₀): For each well, determine the initial reaction rate by calculating the slope (ΔAbsorbance/Δtime) of the linear portion of the kinetic trace.

  • Normalize Data: Convert the rates into percent inhibition using the following formula[11]: % Inhibition = 100 * (1 - (V₀_sample - V₀_min) / (V₀_max - V₀_min)) Where V₀_max is the average rate from the DMSO-only wells and V₀_min is the average rate from the background wells.

  • Plot and Fit: Plot the % Inhibition versus the logarithm of the inhibitor concentration. Use software like GraphPad Prism or Origin to fit the data using a non-linear regression model (variable slope, four-parameter fit) to obtain the IC₅₀ value.[11]

Table 2: Sample IC₅₀ Data Presentation

CompoundTarget EnzymeSubstrate ([S])IC₅₀ (µM)Hill Slopen
Compound XCOX-210 µM Arachidonic Acid0.15 ± 0.021.13
Ref. InhibitorCOX-210 µM Arachidonic Acid0.05 ± 0.011.03

Secondary Assays: Elucidating the Mechanism of Action

Once a compound shows significant inhibitory activity, the next step is to determine its mechanism of action (MoA). This provides crucial insights for drug development.[17]

MoA Investigation Workflow

Start Potent Inhibition Confirmed (Low IC₅₀) Reversibility Assess Reversibility (Rapid Dilution Assay) Start->Reversibility Irreversible Irreversible Inhibitor (Time-dependent inactivation) Reversibility->Irreversible No activity restored Reversible Reversible Inhibitor Reversibility->Reversible Activity restored MoA_Study Determine Mode of Inhibition (Vary [Substrate] and [Inhibitor]) Reversible->MoA_Study Analysis Analyze Data (e.g., Lineweaver-Burk Plot) MoA_Study->Analysis Competitive Competitive (Km increases, Vmax constant) Analysis->Competitive NonComp Non-competitive (Km constant, Vmax decreases) Analysis->NonComp Uncomp Uncompetitive (Km and Vmax decrease) Analysis->Uncomp

Caption: Decision tree for investigating an inhibitor's mechanism of action.

Protocol 5.1: Assessing Reversibility via Rapid Dilution

Rationale: This experiment distinguishes between reversible inhibitors, which dissociate quickly from the enzyme, and irreversible inhibitors, which often form a covalent bond.[13][18]

Methodology:

  • High Concentration Incubation: Incubate the enzyme with a high concentration of the inhibitor (e.g., 10-20x IC₅₀) for a set period (e.g., 30 minutes).

  • Rapid Dilution: Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into the assay solution, which brings the inhibitor concentration well below its IC₅₀.

  • Measure Activity: Immediately measure the enzymatic activity.

  • Interpretation:

    • Reversible: If enzyme activity is rapidly restored to a level comparable to a control enzyme diluted in the same manner, the inhibition is reversible.

    • Irreversible: If enzyme activity is not restored, the inhibition is likely irreversible or very slow-binding.

Protocol 5.2: Determining the Mode of Reversible Inhibition

Rationale: The mode of reversible inhibition (competitive, non-competitive, uncompetitive, or mixed) is determined by measuring enzyme kinetics at various concentrations of both the substrate and the inhibitor.[17][19]

Methodology:

  • Matrix Experiment: Set up a matrix of reactions in a 96-well plate.

    • Rows: Use a range of fixed inhibitor concentrations (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

    • Columns: Use a range of substrate concentrations that bracket the Kₘ value (e.g., 0.2x Kₘ to 5x Kₘ).

  • Data Collection: Measure the initial reaction rate (V₀) for each condition.

  • Data Analysis:

    • Plot the data using a double reciprocal plot (Lineweaver-Burk): 1/V₀ vs. 1/[Substrate].

    • The pattern of line intersections reveals the mode of inhibition.[20]

Table 3: Interpretation of Lineweaver-Burk Plots for Reversible Inhibition

Inhibition TypeDescriptionLineweaver-Burk Plot Appearance
Competitive Inhibitor binds to the active site, competing with the substrate.Lines intersect on the Y-axis. Kₘ increases.
Non-competitive Inhibitor binds to an allosteric site, affecting catalysis but not substrate binding.Lines intersect on the X-axis. Vₘₐₓ decreases.
Uncompetitive Inhibitor binds only to the enzyme-substrate (ES) complex.Lines are parallel. Both Kₘ and Vₘₐₓ decrease.
Mixed Inhibitor binds to both the free enzyme and the ES complex.Lines intersect in the upper-left quadrant. Both Kₘ and Vₘₐₓ are affected.

References

  • Structural characterization of inhibitors with selectivity against members of a homologous enzyme family. (n.d.). PubMed. Retrieved from [Link]

  • Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. (2011). PMC - PubMed Central. Retrieved from [Link]

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Enzyme inhibitor. (n.d.). Wikipedia. Retrieved from [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). CLYTE. Retrieved from [Link]

  • Steadman, D. (2021, May 10). Steady-state enzyme kinetics. The Biochemist - Portland Press. Retrieved from [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication. Retrieved from [Link]

  • How should I start with Enzyme-Inhibitor kinetics assay? (2015, September 2). ResearchGate. Retrieved from [Link]

  • What Are Enzyme Kinetic Assays? (2024, July 19). Tip Biosystems. Retrieved from [Link]

  • Enzyme inhibitors. (n.d.). UCL. Retrieved from [Link]

  • Basics of Enzymatic Assays for HTS. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf - NIH. Retrieved from [Link]

  • Harris, R., et al. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • Guidelines for accurate EC50/IC50 estimation. (n.d.). PubMed. Retrieved from [Link]

  • Enzyme Inhibition - Types of Inhibition. (2024, April 8). TeachMePhysiology. Retrieved from [Link]

  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022, June 13). MDPI. Retrieved from [Link]

  • How to calculate IC50. (n.d.). Science Gateway. Retrieved from [Link]

  • Mechanism of Action Assays for Enzymes. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf - NIH. Retrieved from [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022, June 10). PMC - PubMed Central. Retrieved from [Link]

  • Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases. (2025, October 23). BioWorld. Retrieved from [Link]

  • Synthesis and biological evaluation of 3- O -substituted 1-benzyl-6-oxo-1,6-dihydropyridazine derivatives. (2019, September). ResearchGate. Retrieved from [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. (2025, December 3). RSC Publishing - The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. (2023, August 29). PubMed. Retrieved from [Link]

  • Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[20][21][22]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. (n.d.). PubMed. Retrieved from [Link]

  • 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. (n.d.). Google Patents.

Sources

analytical methods for quantification of 1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantitative Analysis of 1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Introduction: The Analytical Imperative for a Novel Pyridazinone Derivative

The pyridazinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory and cardiovascular effects.[1][2][3] this compound (Molecular Formula: C₉H₁₂N₂O₃, Molecular Weight: 196.2 g/mol ) is a member of this promising class of compounds.[4][5] As with any potential therapeutic agent or research chemical, the ability to accurately and reliably quantify the molecule in various matrices is fundamental to its development. From purity assessment of the active pharmaceutical ingredient (API) to pharmacokinetic studies in biological fluids, robust analytical methods are essential for ensuring data integrity, safety, and efficacy.

This document, prepared for researchers, analytical scientists, and drug development professionals, provides a detailed guide to the quantification of this compound. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for purity and routine quantification, and the more sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for bioanalytical applications. The protocols herein are designed to be self-validating systems, grounded in established analytical principles and regulatory expectations.

Part 1: Physicochemical Properties and Analytical Considerations

Understanding the molecule's properties is the first step in designing a successful analytical method.

PropertyValue / CharacteristicImplication for Analysis
Molecular Formula C₉H₁₂N₂O₃Provides the basis for exact mass determination.[5]
Molecular Weight 196.2 g/mol Used for calculating concentrations and for mass spectrometry.[5]
Structure Carboxylic acid, pyridazinone ring, n-butyl chainThe carboxylic acid group (pKa ~4-5) dictates that pH control of the mobile phase is critical to ensure a consistent charge state and good peak shape. The overall structure suggests moderate polarity, making it ideal for reversed-phase chromatography.
UV Chromophore Pyridazinone ringThe conjugated ring system is expected to absorb UV light, making HPLC-UV a viable detection method. Similar structures show absorbance maxima around 250-254 nm.[6][7][8]
Ionization Potential Multiple nitrogen atoms, carboxylic acidThe molecule can be readily protonated ([M+H]⁺) or deprotonated ([M-H]⁻), making it an excellent candidate for Electrospray Ionization (ESI) in mass spectrometry.[9]

Part 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust, reliable, and widely accessible technique, making it the workhorse method for determining the purity of the synthesized compound and for quantifying it in simpler matrices.[7]

Causality Behind the Method

The choice of a reversed-phase HPLC method is dictated by the molecule's moderate polarity. A C18 stationary phase provides a nonpolar environment that retains the molecule through hydrophobic interactions, primarily with its n-butyl chain. The mobile phase, a mixture of acidified water and an organic solvent (like acetonitrile), allows for controlled elution. The inclusion of an acid (e.g., formic acid) is crucial; it suppresses the ionization of the carboxylic acid group, rendering the molecule more nonpolar and ensuring sharp, symmetrical peaks by preventing interactions with residual silanols on the column. UV detection at the wavelength of maximum absorbance (λmax) ensures the highest sensitivity.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Stock Std (1 mg/mL in ACN) prep_cal Create Calibration Curve (e.g., 1-100 µg/mL) prep_std->prep_cal filter Filter all solutions (0.22 or 0.45 µm Syringe Filter) prep_cal->filter prep_sample Prepare Sample (Dissolve & Dilute in Mobile Phase) prep_sample->filter instrument Instrument Setup (Column, Mobile Phase, Flow Rate) filter->instrument sst System Suitability Test (SST) (Inject Std 5x, check %RSD) instrument->sst inject Inject Blank, Standards, and Samples sst->inject integrate Integrate Peaks inject->integrate plot Plot Calibration Curve (Area vs. Concentration) integrate->plot quantify Quantify Sample (Calculate concentration) plot->quantify report Generate Report (Purity, Concentration) quantify->report

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol: HPLC-UV Quantification

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • Formic Acid (FA), >98% purity

  • Ultrapure water (18.2 MΩ·cm)

2. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of ACN or MeOH in a volumetric flask.

  • Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample, dissolve it in the diluent (e.g., ACN), and dilute it with the mobile phase to a concentration expected to fall within the calibration range.[7]

  • Filtration: Filter all solutions through a 0.22 µm or 0.45 µm syringe filter before injection to protect the column.

3. Chromatographic Conditions:

ParameterRecommended ConditionRationale
HPLC System Standard HPLC with UV/PDA DetectorWidely available and suitable for this application.
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µmIndustry standard for compounds of this polarity.[7]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies mobile phase for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong solvent for elution.
Gradient 10% B to 90% B over 10 min, hold 2 minA gradient ensures efficient elution of the analyte and any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[7][8]
Column Temp. 30 °CMaintains consistent retention times.[7]
Injection Vol. 10 µLA typical volume; can be adjusted based on sensitivity needs.[7]
Detection 254 nm (or λmax determined by PDA)A common wavelength for pyridazinone structures.[6][7]

4. Data Analysis:

  • System Suitability: Before analysis, inject a mid-level standard five times. The relative standard deviation (%RSD) for peak area and retention time should be <2%.

  • Calibration Curve: Plot the peak area of the standards against their known concentrations. Perform a linear regression to obtain the equation (y = mx + c) and correlation coefficient (R² > 0.995).

  • Quantification: Determine the concentration of the analyte in the sample by applying its peak area to the calibration curve equation.

Part 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For quantifying low concentrations of the analyte in complex biological matrices (e.g., plasma, urine, tissue homogenates), LC-MS/MS is the gold standard due to its unparalleled sensitivity and selectivity.[9][10]

Causality Behind the Method

This method couples the powerful separation of HPLC with the highly selective and sensitive detection of a triple quadrupole mass spectrometer. The analyte is first separated from matrix components on an HPLC column. It then enters the mass spectrometer's ion source, where it is ionized (typically via ESI). The first quadrupole (Q1) is set to select only the parent ion (the protonated molecule, [M+H]⁺). This parent ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) selects a specific, stable fragment ion. This specific parent-to-fragment transition, known as Multiple Reaction Monitoring (MRM), is unique to the analyte, virtually eliminating interference from the matrix and providing exceptional sensitivity.[11][12]

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_dev Method Development cluster_prep Sample Preparation cluster_analysis Quantification infuse Infuse Standard (Determine Precursor Ion [M+H]⁺) product_scan Product Ion Scan (Find Stable Fragments) infuse->product_scan optimize Optimize MRM Transitions (Collision Energy, Voltages) product_scan->optimize lcms_run LC-MS/MS Analysis (Inject Standards & Samples) optimize->lcms_run spike Spike Matrix with IS (Internal Standard) extract Protein Precipitation (PPT) or Solid Phase Extraction (SPE) spike->extract evap Evaporate & Reconstitute in Mobile Phase extract->evap evap->lcms_run process_data Integrate Peaks (Analyte/IS Ratio) lcms_run->process_data quantify_ms Plot Calibration Curve & Quantify Samples process_data->quantify_ms report_ms Generate Final Report quantify_ms->report_ms

Caption: Workflow for LC-MS/MS method development and bioanalysis.

Detailed Protocol: LC-MS/MS Quantification

1. Method Development - Analyte Tuning:

  • Prepare a ~1 µg/mL solution of the reference standard in 50:50 ACN:Water with 0.1% FA.

  • Infuse the solution directly into the mass spectrometer using a syringe pump.

  • Acquire a full scan spectrum in positive ESI mode to confirm the precursor ion ([M+H]⁺) at m/z 197.2.

  • Perform a product ion scan on the precursor m/z 197.2 to identify stable, high-intensity fragment ions.

  • Select at least two fragment ions for MRM transitions (one for quantification, one for confirmation). Optimize the collision energy for each transition to maximize signal intensity.

2. Chromatographic and MS Conditions:

ParameterRecommended ConditionRationale
LC System UPLC or HPLC SystemUPLC provides better resolution and faster run times.
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µmSmaller particle size and ID are suitable for high-sensitivity analysis.
Mobile Phase A: 0.1% FA in Water, B: 0.1% FA in ACNStandard for LC-MS bioanalysis.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
MS System Triple Quadrupole Mass SpectrometerRequired for MRM-based quantification.
Ion Source Electrospray Ionization (ESI), Positive ModeESI is standard for polar molecules; positive mode is often robust for nitrogen-containing compounds.[9]
Precursor Ion m/z 197.2 ([M+H]⁺)Based on the molecular weight of 196.2 g/mol .
Product Ions To be determined empiricallySelect the two most intense and stable fragments.
MRM Transitions e.g., 197.2 -> 141.1 (Quantifier) 197.2 -> 113.1 (Qualifier)Hypothetical values. These must be optimized experimentally.

3. Sample Preparation (from Plasma):

  • To 100 µL of plasma sample, add an internal standard (IS) (e.g., a stable isotope-labeled version of the analyte).

  • Protein Precipitation: Add 300 µL of cold ACN, vortex vigorously, and centrifuge at high speed (>10,000 g) for 10 minutes.

  • Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in 100 µL of mobile phase. This method is fast but may suffer from matrix effects.

  • Solid-Phase Extraction (SPE): For cleaner samples, use a mixed-mode or reversed-phase SPE cartridge. This provides superior removal of interfering substances like phospholipids.

4. Data Analysis:

  • Create a calibration curve by plotting the peak area ratio (Analyte Area / Internal Standard Area) against concentration.

  • Use a weighted (1/x² or 1/x) linear regression, which is standard for bioanalytical methods.[9]

  • The concentration of the analyte in unknown samples is determined from this curve.

Part 4: Method Validation - Ensuring Trustworthiness

A protocol is only trustworthy if it is validated. Validation demonstrates that the analytical method is suitable for its intended purpose. Key parameters, based on ICH (International Council for Harmonisation) guidelines, must be assessed.

Validation ParameterAcceptance CriteriaPurpose
Specificity/Selectivity No significant interfering peaks at the analyte's retention time in blank matrix.Ensures the signal is from the analyte only.
Linearity & Range R² ≥ 0.99Confirms a direct proportional relationship between signal and concentration over a defined range.
Accuracy Mean recovery of 85-115% (80-120% at LLOQ).Measures the closeness of test results to the true value.[9]
Precision (%RSD) ≤15% RSD (≤20% at LLOQ).Assesses the degree of scatter between a series of measurements (repeatability and intermediate precision).
Limit of Quantitation (LOQ) The lowest concentration on the calibration curve that meets accuracy and precision criteria.Defines the lowest level at which the analyte can be reliably quantified.[7]
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3.The lowest amount of analyte that can be detected but not necessarily quantified.[7]
Matrix Effect (for LC-MS) CV of IS-normalized matrix factor should be ≤15%.Assesses the suppression or enhancement of ionization by co-eluting matrix components.[9]
Stability Analyte concentration remains within ±15% of initial under various conditions (freeze-thaw, bench-top, etc.).Ensures the analyte is stable during sample collection, storage, and processing.

References

  • Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. (n.d.). MDPI. Retrieved from [Link]

  • A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ. (2022). PMC - NIH. Retrieved from [Link]

  • Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. (n.d.). PubMed Central. Retrieved from [Link]

  • Development and Application of an Exact Mass LC/MS/MS Library for the Accurate Mass Screening and Quantitation of Pesticides in Food. (2013). Agilent. Retrieved from [Link]

  • 1-Methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved from [Link]

  • Carboxylic Acids. (n.d.). American Elements. Retrieved from [Link]

  • Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. (2023). PubMed. Retrieved from [Link]

  • Analysis of Pyridate and its metabolite Pyridafol by QuEChERS and LC-MS/MS. (2015). eurl-pesticides.eu. Retrieved from [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. (2021). MDPI. Retrieved from [Link]

  • Cutting edge LC‐MS/MS applications in clinical mass spectrometry ‐Focusing on analysis of drugs and metabolites. (2022). ResearchGate. Retrieved from [Link]

  • Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. (n.d.). ResearchGate. Retrieved from [Link]

  • 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid monohydrate, 97%, Thermo Scientific. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University. Retrieved from [Link]

Sources

Development of Novel Pyridazinone Derivatives for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Its synthetic tractability and ability to interact with a diverse range of biological targets have made it an attractive starting point for drug discovery programs targeting inflammatory diseases, cancer, and cardiovascular disorders.[1][2][3][4] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of novel pyridazinone derivatives. We will delve into field-proven synthetic protocols, detailed methodologies for key in vitro and in vivo assays, and the rationale behind lead optimization strategies, grounded in structure-activity relationships (SAR).

Part 1: Rationale and Design Strategy

The versatility of the pyridazinone core stems from its structural features: a six-membered ring with two adjacent nitrogen atoms and a carbonyl group.[3] This arrangement allows for multiple points of diversification (Figure 1), enabling the fine-tuning of physicochemical properties and target engagement.

Our strategy focuses on a logical, stepwise workflow from initial compound synthesis to preclinical evaluation. The choice of substituents at key positions is guided by the intended therapeutic target. For instance, in developing anti-inflammatory agents, targeting the Cyclooxygenase-2 (COX-2) enzyme is a common strategy to reduce side effects associated with non-selective NSAIDs.[5] For anticancer applications, targeting receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a validated approach to inhibit tumor angiogenesis.[6][7]

Figure 1: Core Pyridazinone Scaffold and Diversification Points

A diagram illustrating the key positions on the pyridazinone ring for chemical modification.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Buffers) setup_plate Set up 96-well Plate (Buffer, Heme, Enzyme, Compound) prep_reagents->setup_plate prep_compounds Prepare Serial Dilutions of Test Compounds & Control prep_compounds->setup_plate pre_incubate Pre-incubate Plate (37°C, 10 min) setup_plate->pre_incubate initiate_rxn Initiate Reaction (Add TMPD & Arachidonic Acid) pre_incubate->initiate_rxn measure Kinetic Measurement (Absorbance at 590 nm) initiate_rxn->measure calc_rate Calculate Reaction Rates (V₀) measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC₅₀ and Selectivity Index (SI) plot_curve->calc_ic50 G node_synthesis Synthesis of Pyridazinone Library node_invitro In Vitro Screening (e.g., COX-2, VEGFR-2 Assays) node_synthesis->node_invitro node_sar Structure-Activity Relationship (SAR) Analysis node_invitro->node_sar node_lead_opt Lead Optimization (Iterative Synthesis) node_sar->node_lead_opt node_admet In Vitro ADMET (Solubility, Permeability, Stability) node_sar->node_admet node_lead_opt->node_synthesis Re-synthesize node_invivo_acute In Vivo Efficacy (Acute Model) (e.g., Carrageenan Paw Edema) node_admet->node_invivo_acute node_invivo_chronic In Vivo Efficacy (Chronic Model) (e.g., Collagen-Induced Arthritis) node_invivo_acute->node_invivo_chronic node_preclinical Preclinical Candidate Selection node_invivo_chronic->node_preclinical

Sources

Application Notes and Protocols for N-Alkylation of Pyridazinone Core Structures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated Pyridazinones in Drug Discovery

The pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] N-alkylation of the pyridazinone ring is a critical synthetic transformation that allows for the modulation of a compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. This, in turn, profoundly influences the pharmacokinetic and pharmacodynamic profile of drug candidates. The strategic introduction of diverse alkyl groups at the nitrogen atom has led to the development of potent agents with a wide range of therapeutic applications, including cardiovascular, anti-inflammatory, and anticancer activities.[1][2]

This comprehensive guide provides detailed protocols and expert insights into the most effective methods for the N-alkylation of pyridazinone core structures. We will delve into the mechanistic underpinnings of these reactions, offering a rationale for the selection of reagents and conditions to empower researchers in the synthesis of novel pyridazinone derivatives.

Understanding the Reactivity of the Pyridazinone Core: N- vs. O-Alkylation

The pyridazinone ring exists in tautomeric forms, with the amide-like NH proton being acidic enough to be removed by a base, generating an ambident nucleophile. Alkylation can therefore occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation) atom. For most applications in drug discovery, the N-alkylated product is the desired isomer.

Fortunately, in the majority of cases, N-alkylation of pyridazinones is the predominant pathway.[4] This preference is attributed to the greater nucleophilicity of the nitrogen atom in the pyridazinone anion. However, the ratio of N- to O-alkylation can be influenced by several factors, including:

  • The nature of the alkylating agent: Harder electrophiles, such as dimethyl sulfate, tend to favor O-alkylation to a greater extent than softer electrophiles like alkyl iodides. Benzyl halides can also lead to mixtures containing O-alkylated products.[4]

  • The reaction conditions: The choice of base, solvent, and temperature can influence the regioselectivity of the alkylation reaction.

A thorough understanding of these factors is crucial for designing a synthetic strategy that maximizes the yield of the desired N-alkylated pyridazinone.

Experimental Protocols for N-Alkylation

We present here three robust and widely employed methods for the N-alkylation of pyridazinone cores: the classical method using alkyl halides and a base, phase-transfer catalysis (PTC), and the Mitsunobu reaction.

Method 1: Classical N-Alkylation with Alkyl Halides and a Base

This is the most common and straightforward approach for the N-alkylation of pyridazinones.[1][4] The reaction involves the deprotonation of the pyridazinone NH with a suitable base, followed by nucleophilic attack of the resulting anion on an alkyl halide.

cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Work-up and Purification A Pyridazinone Substrate B Anhydrous Solvent (e.g., DMF, Acetonitrile, Acetone) A->B Dissolve/Suspend C Base (e.g., K2CO3, NaH, NaOH) B->C Add Base D Alkyl Halide (R-X) C->D Add Alkylating Agent E Reaction Mixture D->E Stir at RT or Heat F Quench Reaction E->F G Extraction F->G H Purification (e.g., Crystallization, Chromatography) G->H I N-Alkylated Pyridazinone H->I

Caption: General workflow for classical N-alkylation of pyridazinones.

This protocol provides a representative example of the classical N-alkylation method.

Materials:

  • 6-Phenyl-3(2H)-pyridazinone (1.0 eq)

  • Benzyl chloride (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 6-phenyl-3(2H)-pyridazinone (1.0 eq) and anhydrous DMF.

  • Stir the mixture at room temperature until the pyridazinone is completely dissolved.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • To the stirred suspension, add benzyl chloride (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-benzylated pyridazinone.

The choice of base and solvent is critical for the success of the classical N-alkylation.

  • Bases: Weak inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and are preferred for their ease of handling and removal.[4] For less reactive alkylating agents or more acidic pyridazinones, stronger bases such as sodium hydride (NaH) in an aprotic solvent like DMF or THF can be employed.[4] The use of strong bases like NaH ensures complete deprotonation of the pyridazinone, which can lead to faster reaction rates.

  • Solvents: Polar aprotic solvents such as DMF, acetonitrile, and acetone are commonly used as they effectively dissolve the pyridazinone and its corresponding salt, facilitating the reaction with the alkyl halide.[4]

Method 2: Phase-Transfer Catalysis (PTC) for Enhanced N-Alkylation

Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants that are in different phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile).[3][5][6] For the N-alkylation of pyridazinones, PTC offers several advantages over the classical method, including milder reaction conditions, the use of inexpensive and environmentally benign bases like NaOH, and often higher yields.[4]

cluster_0 Aqueous Phase cluster_1 Organic Phase A Pyridazinone (Pdn-H) C Pyridazinone Anion (Pdn-) A->C Deprotonation B NaOH B->C E Ion Pair (Q+Pdn-) C->E D Phase-Transfer Catalyst (Q+X-) D->E Ion Exchange F Alkyl Halide (R-X) E->F Transfer to Organic Phase G N-Alkylated Pyridazinone (Pdn-R) F->G SN2 Reaction H Regenerated Catalyst (Q+X-) G->H H->D Returns to Aqueous Phase

Caption: Mechanism of phase-transfer catalyzed N-alkylation of pyridazinone.

Materials:

  • 3(2H)-Pyridazinone (1.0 eq)

  • n-Butyl bromide (1.2 eq)

  • Sodium hydroxide (NaOH), 50% aqueous solution

  • Tetrabutylammonium bromide (TBAB) (0.05 - 0.1 eq)

  • Toluene

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine 3(2H)-pyridazinone (1.0 eq), toluene, and tetrabutylammonium bromide (0.05-0.1 eq).

  • With vigorous stirring, add the 50% aqueous sodium hydroxide solution.

  • Add n-butyl bromide (1.2 eq) to the biphasic mixture.

  • Heat the reaction mixture to 70-80 °C and stir vigorously for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and separate the organic and aqueous layers using a separatory funnel.

  • Extract the aqueous layer with toluene (2 x 30 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain the pure N-butylated pyridazinone.

Method 3: The Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction provides a mild and efficient method for the N-alkylation of pyridazinones using an alcohol as the alkylating agent.[7][8][9][10] This reaction is particularly useful for the introduction of secondary alkyl groups and for substrates that are sensitive to the basic conditions of the classical method. The reaction proceeds with an inversion of stereochemistry at the alcohol carbon.

A Triphenylphosphine (PPh3) C Betaine Intermediate A->C B Azodicarboxylate (DEAD/DIAD) B->C Forms E Alkoxyphosphonium Salt C->E D Alcohol (R-OH) D->E Reacts with G Pyridazinone Anion (Pdn-) E->G by Betaine H N-Alkylated Pyridazinone (Pdn-R) E->H F Pyridazinone (Pdn-H) F->G Deprotonation G->H SN2 Attack I Triphenylphosphine Oxide (Ph3PO) H->I J Hydrazide Byproduct H->J Byproducts

Caption: Simplified mechanism of the Mitsunobu reaction for pyridazinone N-alkylation.

Materials:

  • 6-Chloro-3(2H)-pyridazinone (1.0 eq)

  • Ethanol (1.5 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Ice bath

  • Syringe

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-chloro-3(2H)-pyridazinone (1.0 eq), triphenylphosphine (1.5 eq), and anhydrous THF.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add ethanol (1.5 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution using a syringe. An exothermic reaction may be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis shows the reaction is complete.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the N-ethylated pyridazinone from triphenylphosphine oxide and the hydrazide byproduct.

Data Presentation: Comparative Analysis of N-Alkylation Methods

The choice of N-alkylation method can significantly impact the yield and purity of the desired product. The following table summarizes typical reaction conditions and yields for the N-alkylation of a generic pyridazinone substrate.

MethodAlkylating AgentBaseCatalystSolventTemp. (°C)Time (h)Typical Yield (%)
Classical R-X (X=Cl, Br, I)K₂CO₃, NaH-DMF, MeCN25-802-1260-95
PTC R-Br, R-ClNaOH (aq)TBAB, TBAIToluene/H₂O50-901-680-98
Mitsunobu R-OH-PPh₃/DIADTHF, Dioxane0-2512-2470-90

Yields are approximate and can vary depending on the specific pyridazinone substrate and alkylating agent used.

Conclusion and Future Perspectives

The N-alkylation of pyridazinone core structures is a fundamental transformation in the synthesis of novel therapeutic agents. The classical method with alkyl halides and a base remains a robust and widely used approach. For improved efficiency and milder conditions, phase-transfer catalysis offers a superior alternative. The Mitsunobu reaction provides a valuable option for the use of alcohols as alkylating agents, particularly for sensitive substrates.

The choice of the optimal N-alkylation protocol will depend on the specific pyridazinone substrate, the nature of the alkyl group to be introduced, and the scale of the synthesis. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can efficiently access a diverse range of N-alkylated pyridazinones for biological evaluation and drug discovery programs. Future research in this area may focus on the development of more sustainable and catalytic N-alkylation methods, further expanding the synthetic chemist's toolkit for the functionalization of this important heterocyclic scaffold.

References

  • Phase Transfer Catalysis in Heterocyclic Chemistry. (A Review). (2025). Request PDF. [Link]

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1113-1122. [Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2016). Indo Global Journal of Pharmaceutical Sciences, 6(2), 65-71. [Link]

  • A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. (2024). International Journal of Research Publication and Reviews, 5(2), 2515-2524. [Link]

  • Synthesis and Reactions of Some New Pyridazinones. (1991). Journal of the Serbian Chemical Society, 56(6), 321-328. [Link]

  • Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. (2018). World Journal of Pharmaceutical Research, 7(10), 235-253. [Link]

  • Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. (2020). Beilstein Archives. [Link]

  • Studies on new substituted pyridazinones: synthesis and biological evaluation. (2014). Brazilian Journal of Pharmaceutical Sciences, 50(4), 755-764. [Link]

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (2000). Synthetic Communications, 30(1), 127-134. [Link]

  • Phase-Transfer-Catalyzed Alkylation of Hydantoins. (2022). Molecules, 27(3), 1037. [Link]

  • Industrial Phase-Transfer Catalysis. (2001). PTC Communications, Inc.. [Link]

  • Guida, W. C., & Mathre, D. J. (1980). Phase-transfer alkylation of heterocycles in the presence of 18-crown-6 and potassium tert-butoxide. The Journal of Organic Chemistry, 45(15), 3172-3175. [Link]

  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. (2012). The Journal of Organic Chemistry, 77(17), 7381-7389. [Link]

  • A general procedure for mitsunobu inversion of sterically hindered alcohols. (1998). Organic Syntheses, 75, 121. [Link]

  • N-Alkylation of Some Imidazopyridines. (2025). FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20. [Link]

  • N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. (1994). Tetrahedron Letters, 35(18), 2841-2844. [Link]

  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Phase-Transfer Catalysis (PTC). (2008). Macmillan Group Meeting. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2022). Molecules, 27(20), 6953. [Link]

  • Recent Advances in the Mitsunobu and Related Reactions: A Review from 2010 to 2024. (2025). SN Applied Sciences, 7(1), 1-23. [Link]

  • 2-Benzyl-6-benzyloxypyridazin-3(2H)-one. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o396. [Link]

  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. (2003). Tetrahedron Letters, 44(42), 7717-7720. [Link]

  • Modified Mitsunobu coupling of pyridinol 2 and a variety of primary alcohols. (2011). Tetrahedron Letters, 52(17), 2011-2014. [Link]

  • ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. (2006). Bioorganic & Medicinal Chemistry Letters, 16(11), 2935-2938. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2018). Beilstein Journal of Organic Chemistry, 14, 2198-2211. [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. (2021). Journal of the American Chemical Society, 143(23), 8636-8642. [Link]

Sources

Application Notes and Protocols for C-H Functionalization of the Pyridazinone Ring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazinone Scaffold and the Imperative of C-H Functionalization

The pyridazinone moiety is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds with a wide spectrum of therapeutic applications, including cardiovascular, analgesic, and anti-inflammatory agents. The strategic late-stage functionalization of the pyridazinone ring system is a paramount objective for drug development professionals, enabling the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies.

Direct C-H functionalization has emerged as a powerful and atom-economical strategy to forge new carbon-carbon and carbon-heteroatom bonds, bypassing the need for pre-functionalized substrates.[1] This approach offers a more sustainable and efficient alternative to traditional cross-coupling methods. This guide provides an in-depth exploration of established methods for the C-H functionalization of the pyridazinone ring, with a focus on practical, field-proven protocols and the underlying mechanistic principles. We will delve into palladium- and rhodium-catalyzed transformations, offering detailed experimental procedures, mechanistic insights, and data-driven summaries to empower researchers in their quest for novel pyridazinone-based therapeutics.

The Pyridazinone Moiety as an Intrinsic Directing Group

A key feature that facilitates the regioselective C-H functionalization of many pyridazinone derivatives is the ability of the pyridazinone ring itself to act as an internal directing group.[1] The nitrogen and oxygen atoms of the pyridazinone core can chelate to a transition metal catalyst, positioning it in proximity to specific C-H bonds and thereby enabling their selective activation. This inherent directing capability often obviates the need for external directing groups, streamlining synthetic routes and enhancing overall efficiency.

Palladium-Catalyzed C-H Arylation of Pyridazinones

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to the C-H arylation of pyridazinones provides a robust method for introducing aryl moieties, a common structural motif in pharmaceuticals. The following protocol is a validated procedure for the direct C-H arylation of 2-arylpyridazin-3(2H)-ones.

Mechanistic Rationale

The generally accepted mechanism for this transformation involves a concerted metalation-deprotonation (CMD) pathway. The palladium catalyst, typically in a +2 oxidation state, coordinates to the pyridazinone directing group. This is followed by the cleavage of a C-H bond, often the rate-determining step, to form a palladacycle intermediate. Subsequent oxidative addition of an aryl halide, followed by reductive elimination, furnishes the arylated product and regenerates the active palladium catalyst.

Diagram: Proposed Catalytic Cycle for Pd-Catalyzed C-H Arylation

G cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products A Pd(II) Catalyst B Coordination Complex A->B + Pyridazinone C Palladacycle Intermediate (C-H Activation) B->C Concerted Metalation- Deprotonation (CMD) D Pd(IV) Intermediate (Oxidative Addition) C->D + Ar-X E Arylated Product D->E Reductive Elimination F Regenerated Pd(II) Catalyst E->F Product Arylated Pyridazinone E->Product F->A Pyridazinone Pyridazinone Substrate Pyridazinone->B ArX Aryl Halide (Ar-X) ArX->D

Caption: Proposed catalytic cycle for the palladium-catalyzed C-H arylation of pyridazinones.

Experimental Protocol: General Procedure for Palladium-Catalyzed C-H Arylation

This protocol is adapted from the supplementary information of Li, W. et al. Org. Biomol. Chem.2015 , 13, 539-548.[1][2]

Materials:

  • 2-Arylpyridazin-3(2H)-one substrate (1.0 equiv)

  • Aryl iodide (2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the 2-arylpyridazin-3(2H)-one (0.2 mmol, 1.0 equiv), aryl iodide (0.4 mmol, 2.0 equiv), palladium(II) acetate (4.5 mg, 0.02 mmol, 10 mol%), and potassium carbonate (55.2 mg, 0.4 mmol, 2.0 equiv).

  • Add anhydrous 1,4-dioxane (2.0 mL) to the reaction vessel.

  • Seal the Schlenk tube and stir the reaction mixture at 120 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filter cake with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired arylated pyridazinone.

Data Summary: Substrate Scope of Palladium-Catalyzed C-H Arylation
EntryPyridazinone SubstrateAryl IodideProductYield (%)
12-Phenylpyridazin-3(2H)-oneIodobenzene2,5-Diphenylpyridazin-3(2H)-one85
22-(4-Methoxyphenyl)pyridazin-3(2H)-oneIodobenzene2-(4-Methoxyphenyl)-5-phenylpyridazin-3(2H)-one82
32-Phenylpyridazin-3(2H)-one1-Iodo-4-methoxybenzene5-(4-Methoxyphenyl)-2-phenylpyridazin-3(2H)-one78
42-Phenylpyridazin-3(2H)-one1-Iodo-4-fluorobenzene5-(4-Fluorophenyl)-2-phenylpyridazin-3(2H)-one75
52-(p-Tolyl)pyridazin-3(2H)-one1-Iodo-4-cyanobenzene5-(4-Cyanophenyl)-2-(p-tolyl)pyridazin-3(2H)-one65

Yields are based on the isolated product after purification and are representative examples from the literature.[1][2]

Rhodium-Catalyzed C-H Olefination of Pyridazinones

Rhodium catalysis offers a complementary approach to palladium for C-H functionalization, particularly for olefination reactions. The use of a rhodium catalyst allows for the direct introduction of alkenyl groups onto the pyridazinone scaffold, providing access to another important class of functionalized molecules.

Mechanistic Rationale

The mechanism of rhodium-catalyzed C-H olefination is believed to proceed through a similar directing group-assisted C-H activation to form a rhodacycle intermediate. This intermediate then undergoes migratory insertion of the alkyne, followed by reductive elimination to yield the olefinated product and regenerate the active rhodium catalyst.

Diagram: Experimental Workflow for Rhodium-Catalyzed C-H Olefination

G cluster_workflow Experimental Workflow cluster_reagents Key Reagents Start Combine Reactants (Pyridazinone, Alkyne, [RhCp*Cl₂]₂, AgSbF₆) Reaction Heat at 100 °C in t-AmOH Start->Reaction Workup Cool, Filter, Concentrate Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Olefinated Pyridazinone Purification->Product Catalyst [RhCp*Cl₂]₂ Catalyst->Start Oxidant AgSbF₆ Oxidant->Start Solvent t-AmOH Solvent->Reaction

Caption: A simplified workflow for the rhodium-catalyzed C-H olefination of pyridazinones.

Experimental Protocol: General Procedure for Rhodium-Catalyzed C-H Olefination

This protocol is adapted from the supplementary information of Li, W. et al. Org. Biomol. Chem.2015 , 13, 539-548.[1][2]

Materials:

  • 2-Arylpyridazin-3(2H)-one substrate (1.0 equiv)

  • Diphenylacetylene (1.2 equiv)

  • [RhCp*Cl₂]₂ (4 mol%)

  • Silver hexafluoroantimonate (AgSbF₆, 20 mol%)

  • Anhydrous tert-amyl alcohol (t-AmOH)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, combine the 2-arylpyridazin-3(2H)-one (0.2 mmol, 1.0 equiv), diphenylacetylene (42.8 mg, 0.24 mmol, 1.2 equiv), [RhCp*Cl₂]₂ (5.0 mg, 0.008 mmol, 4 mol%), and silver hexafluoroantimonate (13.7 mg, 0.04 mmol, 20 mol%).

  • Add anhydrous tert-amyl alcohol (2.0 mL) to the reaction vessel.

  • Seal the Schlenk tube and stir the reaction mixture at 100 °C for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite®.

  • Wash the Celite® pad with additional DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of petroleum ether and ethyl acetate) to afford the desired olefinated pyridazinone.

Data Summary: Substrate Scope of Rhodium-Catalyzed C-H Olefination
EntryPyridazinone SubstrateAlkyneProductYield (%)
12-Phenylpyridazin-3(2H)-oneDiphenylacetylene2-Phenyl-5-(1,2-diphenylvinyl)pyridazin-3(2H)-one92
22-(4-Methoxyphenyl)pyridazin-3(2H)-oneDiphenylacetylene2-(4-Methoxyphenyl)-5-(1,2-diphenylvinyl)pyridazin-3(2H)-one88
32-(4-Chlorophenyl)pyridazin-3(2H)-oneDiphenylacetylene2-(4-Chlorophenyl)-5-(1,2-diphenylvinyl)pyridazin-3(2H)-one85
42-Phenylpyridazin-3(2H)-one1,2-Di(p-tolyl)acetylene2-Phenyl-5-(1,2-di(p-tolyl)vinyl)pyridazin-3(2H)-one80
52-(m-Tolyl)pyridazin-3(2H)-oneDiphenylacetylene2-(m-Tolyl)-5-(1,2-diphenylvinyl)pyridazin-3(2H)-one89

Yields are based on the isolated product after purification and are representative examples from the literature.[1][2]

Future Directions: Expanding the Toolbox for Pyridazinone Functionalization

While palladium- and rhodium-catalyzed methods are well-established, the field of C-H functionalization is continually evolving. Emerging techniques such as photoredox and electrochemical catalysis hold immense promise for the development of novel transformations of the pyridazinone ring under mild and sustainable conditions. Further research into these areas, as well as the exploration of other transition metal catalysts for diverse functionalizations like alkylation, amination, and borylation, will undoubtedly expand the synthetic toolbox available to medicinal chemists and drug development professionals.

References

  • Li, W., Fan, Z., Geng, K., Xu, Y., & Zhang, A. (2015). Late-stage diversification of biologically active pyridazinones via a direct C–H functionalization strategy. Organic & Biomolecular Chemistry, 13(2), 539-548. [Link]

  • Li, W., Fan, Z., Geng, K., Xu, Y., & Zhang, A. (2015). Late-stage diversification of biologically active pyridazinones via a direct C-H functionalization strategy. PubMed, 25380544. [Link]

Sources

Application Notes & Protocols: Molecular Docking of Pyridazinone Ligands for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Pyridazinone and its derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Molecular docking has become an indispensable computational tool in modern drug discovery, offering a rapid and cost-effective method to predict the binding modes and affinities of small molecules like pyridazinones to their macromolecular targets.[3][4] This guide provides a comprehensive, in-depth protocol for performing molecular docking studies on pyridazinone ligands. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple set of instructions to explain the causality behind methodological choices, ensuring a robust and reproducible workflow from target preparation to results interpretation and validation.

The Scientific Foundation of Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] The process involves two primary components: a search algorithm and a scoring function .

  • Search Algorithm: This component explores the conformational space of the ligand within the defined binding site of the protein. It generates a multitude of possible binding poses by manipulating the ligand's translational, rotational, and torsional degrees of freedom.

  • Scoring Function: This component evaluates each generated pose and assigns a score, which is an estimate of the binding affinity or binding free energy.[5] The scores are typically expressed in units of kcal/mol, where a more negative value indicates a stronger, more stable predicted interaction between the ligand and the protein.[6][7][8] These functions are designed to approximate the complex physicochemical interactions that govern molecular recognition, including hydrogen bonds, electrostatic interactions, hydrophobic effects, and van der Waals forces.

Understanding this foundation is critical. A docking simulation is not a direct measurement but a sophisticated prediction. Therefore, the quality of the inputs and the rigor of the protocol directly determine the reliability of the output.

The End-to-End Docking Workflow

A successful docking study follows a structured, multi-stage process. Each stage is crucial for the integrity of the final results. The overall workflow is visualized below.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis p1 1. Obtain Protein Structure (e.g., from RCSB PDB) p2 2. Prepare Receptor (Remove water, add hydrogens, assign charges -> PDBQT) p1->p2 d1 5. Define Binding Site (Grid Box Generation) p2->d1 l1 3. Obtain Ligand Structure (Draw 2D or from PubChem) l2 4. Prepare Ligand (Convert to 3D, energy minimize, detect rotatable bonds -> PDBQT) l1->l2 l2->d1 d2 6. Run Docking Simulation (e.g., AutoDock Vina) d1->d2 a1 8. Analyze Binding Affinity (Docking Scores) d2->a1 d3 7. Protocol Validation (Re-docking of native ligand, RMSD calculation) d3->d2 Validate Parameters a2 9. Visualize Binding Pose (Identify key interactions: H-bonds, hydrophobic, etc.) a1->a2 a3 10. Reporting & Further Steps (Generate images, compare derivatives, propose experimental validation) a2->a3

Figure 1: A comprehensive workflow for molecular docking studies.

Detailed Protocols and Methodologies

This section provides a step-by-step methodology using a common and freely available software suite: AutoDock Tools for preparation and AutoDock Vina for the docking simulation.[1][9]

Essential Software
  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.[10]

  • AutoDock Vina: The core docking program.[9][11]

  • Molecular Visualization Software: Such as UCSF Chimera, PyMOL, or BIOVIA Discovery Studio Visualizer for analysis.[1]

  • Ligand Structure Source: A chemical drawing tool (e.g., ChemDraw) or a database like PubChem.

Protocol 1: Target Protein Preparation

The goal of this protocol is to convert a raw PDB file into a format suitable for docking (PDBQT), which includes atomic charges and atom types recognized by the AutoDock force field.

  • Obtain the Receptor Structure: Download the 3D structure of your target protein from the RCSB Protein Data Bank (PDB). Prioritize high-resolution crystal structures that are co-crystallized with a known inhibitor, if available. This provides a validated binding pocket.

  • Initial Cleaning: Open the PDB file in your visualization software or ADT. Remove all non-essential molecules, including water (HOH), co-solvents, and any co-crystallized ligands. If the protein is a multimer, retain only the biologically relevant chain(s) for the docking study.

    • Causality Insight: Water molecules can interfere with the docking process unless they are known to play a critical role in ligand binding (e.g., forming a bridge). Removing them simplifies the system and prevents potential artifacts.[12]

  • Add Hydrogens and Assign Charges: In ADT, use the "Edit" menu to add hydrogens. It is crucial to add polar hydrogens only , as nonpolar hydrogens are typically implicitly handled by the force field.

    • Navigate to Edit > Hydrogens > Add > Polar Only.

    • Next, compute atomic charges. Gasteiger charges are a standard for initial studies. Navigate to Edit > Charges > Compute Gasteiger.

  • Set Atom Types and Save: Merge non-polar hydrogens and assign AD4 atom types.

    • Navigate to Grid > Macromolecule > Choose. Select the prepared protein.

    • The program will prompt you to save the prepared file. Save it in the PDBQT format (e.g., receptor.pdbqt). This file now contains the necessary charge and atom type information for Vina.[1]

Protocol 2: Pyridazinone Ligand Preparation

This protocol prepares the small molecule for docking, ensuring it has a valid 3D conformation and the correct atom types.

  • Obtain 2D Structure: Draw your pyridazinone derivative in a chemical editor or download its structure (e.g., as an SDF file) from PubChem.

  • Convert to 3D and Energy Minimize: Import the 2D structure into a program that can generate a 3D conformation and perform energy minimization (e.g., Avogadro, MarvinSketch, or the online SwissADME tool).[1][3]

    • Causality Insight: Energy minimization is a critical step. It finds a low-energy, stable 3D conformation of the ligand, which is a more realistic starting point for docking than an arbitrary 3D structure.[13] Docking a high-energy conformer can lead to inaccurate binding predictions.

  • Prepare for Vina in ADT:

    • Open the energy-minimized 3D ligand file (e.g., in PDB or MOL2 format) in ADT.

    • Navigate to Ligand > Input > Open.

    • The program will automatically detect the root, set the torsional degrees of freedom (rotatable bonds), and assign Gasteiger charges. Verify that the number of detected rotatable bonds is chemically sensible.

    • Save the prepared ligand in the PDBQT format (e.g., ligand.pdbqt).

Protocol 3: Defining the Search Space (Grid Box)

The grid box defines the three-dimensional space where the docking algorithm will search for binding poses. Its accurate placement and sizing are paramount.

  • Identify the Binding Pocket:

    • Known Site (Recommended): If you used a PDB structure with a co-crystallized ligand, this ligand's location defines the active site. Load the original PDB file (with the ligand) to see its position relative to the protein.

    • Unknown Site ("Blind Docking"): If the binding site is unknown, you can create a grid box that encompasses the entire protein surface.[1] This requires significantly more computational resources and may be less accurate but is useful for identifying novel allosteric sites.

  • Generate the Grid Box in ADT:

    • Load your prepared receptor.pdbqt file.

    • Navigate to Grid > Grid Box.

    • A box will appear around the protein. Adjust the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) to tightly enclose the binding site. A buffer of 3-6 Å around a known ligand is a good starting point.[13]

    • Record the center and size values. These are required for the Vina configuration file.

Protocol 4: Running the AutoDock Vina Simulation

Vina is typically run from the command line using a simple configuration text file.

  • Create a Configuration File: Create a text file (e.g., conf.txt) and add the following, replacing the values with your own:

    • Parameter Insight: exhaustiveness controls the thoroughness of the search. Higher values increase computational time but also the chance of finding the true minimum energy pose. A value of 8 is a reasonable default.

  • Execute Vina: Open a terminal or command prompt, navigate to your working directory, and run the command:

    This will generate two files: ligand_out.pdbqt containing the predicted binding poses and their scores, and ligand_log.txt with a summary of the results.

The Self-Validating System: A Protocol for Trustworthiness

To ensure your docking parameters are reliable for your specific protein target, a validation step is mandatory. The most common method is re-docking the native co-crystallized ligand.[13][14]

  • Select a Validation System: Choose a high-resolution PDB structure of your target protein in complex with a known ligand.

  • Prepare System: Extract the native ligand from the PDB file and save it separately. Prepare both the protein (now without the ligand) and the extracted native ligand using Protocols 1 and 2.

  • Dock: Run the docking simulation (Protocol 4) using a grid box defined by the original position of the native ligand.

  • Analyze: Open the prepared protein and the ligand_out.pdbqt file in a visualizer. Superimpose the top-ranked docked pose with the original crystallographic pose of the ligand.

  • Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystallographic pose.

    • Validation Criteria: An RMSD value below 2.0 Å is generally considered a successful validation, indicating that your docking protocol can accurately reproduce the experimentally determined binding mode.[8][12] If the RMSD is high, you may need to adjust the grid box size, exhaustiveness, or other software parameters.

Interpreting and Presenting Docking Results

The output of a docking simulation is rich with data that requires careful interpretation.

Binding Affinity (Docking Score)

The primary quantitative output is the binding affinity score. The top of your log file will show a table of the best poses found.

ModeAffinity (kcal/mol)RMSD l.b.RMSD u.b.
1-8.50.0000.000
2-8.21.8522.431
3-7.92.1154.587
This is an example output table.
  • Interpretation: The most negative score (Mode 1: -8.5 kcal/mol) represents the best-predicted binding pose.[6] When comparing a series of pyridazinone derivatives, those with consistently lower (more negative) binding affinities are predicted to be more potent binders.[7]

Binding Pose and Molecular Interactions

Quantitative scores are meaningless without a qualitative, visual analysis of the binding pose.

  • Load and Visualize: Open the receptor.pdbqt and the ligand_out.pdbqt files in PyMOL or Discovery Studio. Focus on the top-scoring pose (Mode 1).

  • Identify Key Interactions: Analyze the non-covalent interactions between the pyridazinone ligand and the protein's active site residues. Look for:

    • Hydrogen Bonds: These are critical for specificity and affinity. Note which atoms on the ligand (e.g., the carbonyl oxygen or ring nitrogens of the pyridazinone core) are acting as acceptors or donors and which amino acid residues (e.g., Ser, Thr, His, backbone amides) are involved.[8]

    • Hydrophobic Interactions: Identify contacts between nonpolar regions of the ligand (e.g., phenyl rings) and hydrophobic residues of the protein (e.g., Leu, Val, Phe, Trp).[8]

    • Other Interactions: Look for π-π stacking between aromatic rings or electrostatic interactions.

  • Generate Figures: Use the visualization software to create clear 2D and 3D diagrams that illustrate these key interactions. These are essential for publications and presentations.

Summarizing Data for Comparison

When screening multiple pyridazinone ligands, summarize the results in a clear table for easy comparison.

Ligand IDBinding Affinity (kcal/mol)Key Interacting ResiduesH-Bonds
PY-01-9.2Tyr209, His110, Trp202
PY-02-7.5Phe122, Leu3001
PY-03-9.8Tyr209, Lys77, Cys2983
Control-8.9Tyr209, His110, Trp2192

This format allows for the rapid identification of promising candidates (like PY-03) that exhibit both strong binding affinity and favorable interactions with key residues. The experimental results can then be correlated with these in silico findings.[15]

Conclusion

Molecular docking is a powerful predictive tool for investigating the interaction of pyridazinone ligands with their biological targets. This guide provides a scientifically grounded, comprehensive workflow designed to produce reliable and reproducible results. By understanding the causality behind each step—from meticulous preparation and parameterization to mandatory protocol validation and detailed interaction analysis—researchers can confidently use docking to generate meaningful hypotheses, prioritize compounds for synthesis, and accelerate the drug discovery process. It must be emphasized that docking results are computational predictions; final validation always requires confirmation through in vitro or in vivo experimental assays.[16]

References

  • Interpretation of Molecular docking results? ResearchGate. (2023). Available at: [Link]

  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters. (2019). Available at: [Link]

  • molecular docking studies of some pyridazinone derivatives. World Journal of Pharmaceutical Research. (2025). Available at: [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. F1000Research. (2025). Available at: [Link]

  • How to interprete and analyze molecular docking results? ResearchGate. (2024). Available at: [Link]

  • Molecular docking studies of dihydropyridazin-3(2H)-one derivatives as Antifungal, antibacterial and anti-helmintic agents. Semantic Scholar. (2021). Available at: [Link]

  • Click Synthesis, Anticancer Activity and Molecular Docking Studies on Pyridazinone Scaffolds. Bentham Science. (2018). Available at: [Link]

  • Lessons from Docking Validation. Michigan State University. Available at: [Link]

  • Biological Evaluation and Molecular Docking Studies of Synthesized 5-Substituted-2-chlorophenyl-4-chloro Derivatives Bearing Pyridazinone Moiety. Bentham Science. Available at: [Link]

  • The docking result of pyridazinone derivatives. ResearchGate. (2022). Available at: [Link]

  • Molecular Docking Studies of Synthesized Pyridazinone Scaffolds as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Taylor & Francis Online. (2023). Available at: [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health (NIH). (2022). Available at: [Link]

  • Click Synthesis, Anticancer Activity and Molecular Docking Studies on Pyridazinone Scaffolds. Bentham Science Publishers. (2018). Available at: [Link]

  • Binding parameter values of studied compounds via molecular docking. ResearchGate. (2022). Available at: [Link]

  • How can I validate a docking protocol? ResearchGate. (2015). Available at: [Link]

  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. (2022). Available at: [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Semantic Scholar. (2022). Available at: [Link]

  • Synthesis, Molecular Docking and Potential Antioxidant Activity of Di/Trisubstituted Pyridazinone Derivatives. ResearchGate. (2025). Available at: [Link]

  • Design, synthesis, molecular docking studies and biological evaluation of novel pyridazin-3-one derivatives. ResearchGate. (2019). Available at: [Link]

  • Molecular Docking Studies of Dihydropyridazin-3(2H)-one Derivatives as Anticonvulsant Agents. ResearchGate. (2021). Available at: [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. National Institutes of Health (NIH). (2010). Available at: [Link]

  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. (2020). Available at: [Link]

  • A Beginner's Guide to Molecular Docking. ETFLIN. (2022). Available at: [Link]

  • Best Practices for Docking-Based Virtual Screening. ScienceDirect. (2021). Available at: [Link]

  • Synthesis, Pharmacological Evaluation, and Docking Studies of Novel Pyridazinone-Based Cannabinoid Receptor Type 2 Ligands. PubMed. (2018). Available at: [Link]

  • How to Perform Molecular Docking with AutoDock Vina. YouTube. (2024). Available at: [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. (2020). Available at: [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Available at: [Link]

  • Tutorial – AutoDock Vina. The Scripps Research Institute. (2020). Available at: [Link]

  • Molecular Docking using PyRx and AutoDock/Vina. YouTube. (2021). Available at: [Link]

  • Synthesis, In Silico-In Vitro Studies and Molecular Dynamics Simulation Studies of Some Pyridazinone Derivatives as Lipase Inhibitors. DergiPark. (2022). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyridazinone derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of 1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and maximize your product yield.

Section 1: Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a two-stage process:

  • Cyclocondensation: Formation of the 6-oxo-1,6-dihydropyridazine-3-carboxylic acid core. This is commonly accomplished by reacting a suitable 4-carbon dicarbonyl precursor, such as a derivative of maleic acid or α-ketoglutaric acid, with hydrazine.[1][2]

  • N-Alkylation: Introduction of the butyl group onto the N1 position of the pyridazinone ring via a nucleophilic substitution reaction with an appropriate butylating agent, such as 1-bromobutane.

Below is a diagram illustrating the general workflow for this synthesis.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: N-Alkylation a Maleic Anhydride (or suitable precursor) c 6-Oxo-1,6-dihydropyridazine -3-carboxylic acid (Core) a->c Cyclocondensation b Hydrazine Hydrate b->c e 1-Butyl-6-oxo-1,6-dihydropyridazine -3-carboxylic acid (Final Product) c->e SN2 Reaction (Base, Solvent) d 1-Bromobutane d->e G cluster_0 Reaction Pathways anion Pyridazinone Anion (Ambident Nucleophile) n_prod N-Alkylation (Thermodynamic Product) anion->n_prod Slower, Irreversible (More Stable) o_prod O-Alkylation (Kinetic Product) anion->o_prod Faster, Reversible (Less Stable)

Sources

Technical Support Center: Navigating the Purification Challenges of Pyridazinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of pyridazinone compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this important class of heterocyclic compounds. Pyridazinones are a cornerstone in medicinal chemistry, with applications ranging from cardiovascular drugs to oncology, making their efficient purification a critical step in the research and development pipeline.[1][2]

This resource is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Understanding the Core Challenges

The purification of pyridazinone derivatives is often complicated by a combination of their inherent physicochemical properties and the impurities generated during their synthesis. A thorough understanding of these challenges is the first step toward developing a robust purification strategy.

Physicochemical Properties of Pyridazinones

Pyridazinone compounds exhibit a wide range of polarities, but many share a common trait of poor aqueous solubility .[3] This characteristic significantly influences the choice of purification techniques, particularly for crystallization and reversed-phase chromatography. The presence of the polar lactam ring and adjacent nitrogen atoms can lead to strong intermolecular interactions, affecting both solubility and chromatographic behavior.

Common Impurities in Pyridazinone Synthesis

The synthesis of pyridazinones, often involving the condensation of a γ-ketoacid or a related dicarbonyl compound with hydrazine or its derivatives, can lead to several characteristic impurities.[4][5]

  • Incomplete Cyclization: A frequent side reaction is the formation of a stable hydrazone intermediate that fails to cyclize completely.[3] This results in a significant impurity that often has a similar polarity to the desired product, making separation challenging.

  • Side Reactions of Starting Materials: Impurities in the starting γ-ketoacids or hydrazines can lead to the formation of related pyridazinone byproducts.

  • Positional Isomers: Depending on the substitution pattern of the starting materials, the formation of positional isomers is possible.

  • Degradation Products: Pyridazinones can be susceptible to degradation under certain conditions, leading to the formation of impurities during work-up or storage.

A summary of common impurities is provided in the table below:

Impurity TypeOriginPurification Challenge
Hydrazone IntermediateIncomplete cyclization of the γ-ketoacid and hydrazine.[3]Similar polarity to the final product, often requiring careful chromatographic optimization.
Starting Material ContaminantsImpure γ-ketoacids or hydrazine starting materials.May co-crystallize with the product or have overlapping retention times in chromatography.
Positional IsomersNon-specific reaction of unsymmetrical starting materials.Can be very difficult to separate due to nearly identical physicochemical properties.
Degradation ProductsInstability of the pyridazinone ring to certain pH, oxidative, or thermal conditions.May require the development of a stability-indicating analytical method for detection and separation.

Troubleshooting Purification Workflows

This section provides a question-and-answer-style troubleshooting guide to address specific issues you may encounter during the purification of pyridazinone compounds.

Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds, but it can be challenging with pyridazinones due to their solubility profiles.

Q1: My pyridazinone compound "oils out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is a common problem with compounds that have a low melting point or when the solution is supersaturated at a temperature above the compound's melting point.[5]

  • Explanation of Causality: The high concentration of the solute and a rapid cooling rate can lead to a situation where the solubility limit is reached at a temperature where the compound is still molten. Impurities can also suppress the melting point, exacerbating this issue.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Add a small amount of hot solvent to the oiled-out mixture to redissolve the oil. The goal is to decrease the saturation temperature to below the melting point of your compound.

    • Slow Cooling: Allow the solution to cool much more slowly. Insulate the flask to encourage gradual cooling, which provides more time for proper crystal lattice formation.

    • Solvent System Modification: If a single solvent is problematic, consider a two-solvent system. Dissolve your compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent (an anti-solvent) in which your compound is insoluble, until the solution becomes slightly turbid. Then, allow it to cool slowly.

    • Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal can induce crystallization at a lower temperature, bypassing the oiling out phase.

Q2: I have very low recovery after recrystallization. How can I improve the yield?

A2: Low recovery is often due to the compound having significant solubility in the mother liquor even at low temperatures, or using an excessive amount of solvent.

  • Explanation of Causality: The efficiency of recrystallization relies on a significant difference in the compound's solubility at high and low temperatures. If the compound remains moderately soluble at low temperatures, a substantial amount will be lost in the filtrate.

  • Troubleshooting Steps:

    • Minimize Solvent Usage: Use the absolute minimum amount of hot solvent required to fully dissolve your compound.

    • Optimize Solvent Choice: Perform small-scale solubility tests with a range of solvents to find one where your compound is highly soluble when hot but very poorly soluble when cold.

    • Anti-Solvent Addition: After cooling, consider adding a small amount of a miscible anti-solvent to the mother liquor to precipitate more of your product.

    • Extended Cooling: Ensure the crystallization mixture is thoroughly cooled, potentially in an ice bath or refrigerator, to maximize precipitation.

Chromatography Troubleshooting

Flash column chromatography and High-Performance Liquid Chromatography (HPLC) are indispensable tools for the purification and analysis of pyridazinone compounds.

Q1: My pyridazinone compound shows significant peak tailing in reversed-phase HPLC. How can I improve the peak shape?

A1: Peak tailing in reversed-phase HPLC for nitrogen-containing heterocyclic compounds like pyridazinones is often caused by secondary interactions between the basic nitrogen atoms and residual acidic silanol groups on the silica-based stationary phase.[6]

  • Explanation of Causality: The lone pair of electrons on the nitrogen atoms can interact with the acidic silanol groups on the stationary phase through strong hydrogen bonding or ionic interactions. This secondary retention mechanism is kinetically slow, leading to a "tailing" effect on the peak.

  • Troubleshooting Steps:

    • Mobile Phase Additives: The most common solution is to add a competing agent to the mobile phase to mask the silanol groups.

      • For acidic compounds: Add a small amount of a weak acid like formic acid or trifluoroacetic acid (TFA) (typically 0.1% v/v). This will protonate the silanol groups, reducing their interaction with the analyte.

      • For basic compounds: Add a small amount of a weak base like triethylamine (TEA) or diethylamine (DEA) (typically 0.1% v/v). The amine will preferentially interact with the silanol groups, preventing the analyte from doing so.

    • Adjust Mobile Phase pH: Ensure the pH of the mobile phase is at least 2 pH units away from the pKa of your compound to maintain a single ionic state.

    • Use a Different Stationary Phase: Consider using a column with a more inert stationary phase, such as one with end-capping to reduce the number of accessible silanol groups, or a polymer-based column.

    • Reduce Sample Load: Overloading the column can also lead to peak tailing. Try injecting a smaller amount of your sample.

Q2: I am struggling to get good separation of my pyridazinone from a closely related impurity using flash chromatography. What can I do?

A2: Achieving good separation of closely eluting compounds requires optimizing the selectivity of your chromatographic system.

  • Explanation of Causality: Selectivity is the ability of the chromatographic system to differentiate between two analytes. It is influenced by the choice of stationary phase and mobile phase.

  • Troubleshooting Steps:

    • Fine-tune the Mobile Phase:

      • Gradient Elution: If you are using an isocratic method, switch to a shallow gradient elution. This can often improve the resolution of closely eluting peaks.

      • Solvent System Modification: Try different solvent combinations. For normal-phase silica gel, common systems include hexane/ethyl acetate and dichloromethane/methanol. For polar pyridazinones, reversed-phase flash chromatography using a C18 stationary phase with a water/acetonitrile or water/methanol gradient is often more effective.

    • Dry Loading: Instead of liquid loading your sample, adsorb it onto a small amount of silica gel or celite and load it onto the column as a dry powder. This can lead to sharper bands and better separation.

    • Choose the Right Stationary Phase: If you are using normal-phase silica and your compounds are polar, consider switching to a reversed-phase C18 column or a more polar stationary phase like diol or amino-propyl modified silica.

FAQs: Purity, Stability, and Analysis

This section addresses frequently asked questions related to the purity, stability, and analysis of pyridazinone compounds.

Q1: What are the key analytical techniques to assess the purity of my pyridazinone compound?

A1: A combination of analytical techniques is recommended to provide a comprehensive assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for determining the purity of pyridazinone compounds. A validated, stability-indicating HPLC method can separate the main compound from its impurities and degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and can also be used to detect and quantify impurities if their signals do not overlap with those of the main compound.

  • Mass Spectrometry (MS): Provides information about the molecular weight of your compound and can be used to identify unknown impurities when coupled with a chromatographic technique (e.g., LC-MS).

  • Elemental Analysis: Confirms the elemental composition (C, H, N) of your compound, which is a good indicator of its purity.

Q2: How can I determine the stability of my pyridazinone compound?

A2: Forced degradation studies are a systematic way to investigate the stability of a drug substance under various stress conditions.[7][8][9][10][11] These studies are a regulatory requirement for new drug substances and help in developing stability-indicating analytical methods.

  • Typical Stress Conditions:

    • Acidic and Basic Hydrolysis: The compound is exposed to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at room temperature or elevated temperatures.

    • Oxidation: The compound is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

    • Thermal Stress: The solid compound is heated to a high temperature (e.g., 80-100 °C).

    • Photostability: The compound is exposed to UV and visible light.

  • Analysis: The stressed samples are then analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products that have formed. The structures of significant degradation products are often elucidated using techniques like LC-MS/MS and NMR.

Q3: I have a pyridazinone drug, Pimobendan. What are the known impurities I should be aware of?

A3: For a well-established drug like Pimobendan, several process-related impurities and degradation products have been identified. These are often available as reference standards for analytical method development and validation. Some known impurities of Pimobendan include:

  • Pimobendan Impurity A: (rac)-4,5-Dihydro-5-methyl-6-[4-(4-methoxyphenyl)amino-3-nitrophenyl]-3(2H)-pyridazinone

  • Pimobendan Impurity B: 4,5-Dihydro-6-(4-hydroxy-3-nitrophenyl)-5-methyl-3(2H)-pyridazinone

  • 6-(3,4-Diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one [12]

It is crucial to consult the relevant pharmacopeia (e.g., USP) for a complete list of specified impurities and their acceptance criteria.

Experimental Protocols and Workflows

This section provides detailed, step-by-step methodologies for key purification and analysis techniques, along with visual workflows to guide your experimental design.

Protocol 1: Recrystallization of a Pyridazinone Compound

This protocol provides a general procedure for the recrystallization of a solid pyridazinone derivative.

  • Solvent Selection:

    • Place a small amount of your crude pyridazinone (10-20 mg) in several test tubes.

    • Add a few drops of different solvents to each tube at room temperature. A suitable solvent should not dissolve the compound at this temperature.

    • Heat the tubes that did not show solubility. A good solvent will dissolve the compound when hot.

    • Allow the hot solutions to cool to room temperature, and then in an ice bath. The best solvent will result in the formation of a large amount of crystals.

  • Dissolution:

    • Place the crude pyridazinone compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the compound completely. Add the solvent in small portions and allow the solution to heat up before adding more.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization in the filter funnel.

  • Cooling and Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this time to promote the formation of large, pure crystals.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying:

    • Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Chromatography of a Polar Pyridazinone Compound

This protocol is suitable for the purification of polar pyridazinone compounds that are difficult to purify by normal-phase chromatography.

  • Method Development (TLC):

    • Develop a suitable mobile phase system using TLC. For polar compounds, reversed-phase TLC plates (C18) are recommended.

    • Aim for an Rf value of 0.2-0.4 for your target compound in a solvent system like water/acetonitrile or water/methanol, often with 0.1% formic acid.

  • Sample Preparation (Dry Loading):

    • Dissolve your crude pyridazinone in a minimal amount of a strong solvent (e.g., methanol, DMF).

    • Add a small amount of C18 silica gel or Celite to the solution.

    • Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing and Equilibration:

    • Select a pre-packed C18 flash column of an appropriate size for your sample amount.

    • Equilibrate the column with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for at least 5 column volumes.

  • Sample Loading:

    • Load the dry-loaded sample onto the top of the column bed.

  • Elution:

    • Begin the elution with the initial mobile phase.

    • Run a gradient to increase the percentage of the organic solvent (e.g., from 5% to 100% acetonitrile over 20-30 column volumes).

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC or HPLC to identify the fractions containing your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Workflow Diagrams

The following diagrams illustrate the decision-making process for selecting a purification strategy and troubleshooting common issues.

Purification_Strategy start Crude Pyridazinone Compound is_solid Is the compound a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Proceed to Chromatography is_solid->chromatography No (Oil/Gum) purity_check1 Check Purity (HPLC, NMR) recrystallization->purity_check1 purity_check2 Check Purity (HPLC, NMR) chromatography->purity_check2 pure Pure Compound purity_check1->pure Purity > 98% further_purification Further Purification Needed purity_check1->further_purification Purity < 98% further_purification->chromatography purity_check2->chromatography Purity < 98% (Re-optimize) purity_check2->pure Purity > 98%

Caption: Decision tree for selecting a primary purification strategy.

Chromatography_Troubleshooting start Poor Separation in Chromatography issue What is the main issue? start->issue tailing Peak Tailing issue->tailing Asymmetric Peaks coelution Co-elution of Impurities issue->coelution Overlapping Peaks add_modifier Add Mobile Phase Modifier (e.g., 0.1% TFA or TEA) tailing->add_modifier optimize_gradient Optimize Gradient Profile (make it shallower) coelution->optimize_gradient change_column Use a Different Column (e.g., end-capped, polymer-based) add_modifier->change_column If tailing persists reduce_load Reduce Sample Load change_column->reduce_load If still tailing change_solvents Change Mobile Phase Solvents optimize_gradient->change_solvents If separation is still poor change_stationary_phase Change Stationary Phase (e.g., Normal to Reversed-Phase) change_solvents->change_stationary_phase For very difficult separations

Caption: Troubleshooting guide for common chromatography issues.

References

  • Pharmaffiliates. (n.d.). Pimobendan-impurities. Retrieved from [Link]

  • LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization?. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Retrieved from [Link]

  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Retrieved from [https://iglobaljournal.com/wp-content/uploads/2016/07/IJC-22- exploring-potential-synthetic-methods-and-general-chemistry-of-pyridazine-and-pyridazinone-a-brief-introduction-..pdf]([Link] exploring-potential-synthetic-methods-and-general-chemistry-of-pyridazine-and-pyridazinone-a-brief-introduction-..pdf)

  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Retrieved from [Link]

  • Veeprho. (2020, June 27). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022, December 31). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Retrieved from [Link]

  • PubMed. (n.d.). Cardiac and hemodynamic effects of TZC-5665, a novel pyridazinone derivative, and its metabolite in humans and dogs. Retrieved from [Link]

  • OMICS International. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]

  • ResearchGate. (2020, November 18). (PDF) Pyridazine and condensed pyridazine synthesis. Retrieved from [Link]

  • RJPT. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • PubMed. (n.d.). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced degradation studies. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) Synthesis of Different Substituted Pyridazinone Derivatives and Their Anticonvulsant Activity. Retrieved from [Link]

  • Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Retrieved from [Link]

  • Restek. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). drotaverine and its Impurities. Retrieved from [Link]

  • Unich. (2024, February 8). A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin. Retrieved from [Link]

  • 9VOM Publishing. (n.d.). Development and Validation of Stability Indicating RP-HPLC Method for Content Uniformity of Melatonin and Pyridoxine Hydrochloride. Retrieved from [Link]

  • NIH. (n.d.). Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Drotaverine Impurities in API and Pharmaceutical Formulation. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2024, November 21). Stability-Indicating RP-HPLC Method Development for the Determination of Empagliflozin. Retrieved from [Link]

  • PubMed Central. (n.d.). Rethinking Synthetic Berberine in Nutraceuticals: Nitrosamine Risks, Regulatory Oversight, and Safer Alternatives. Retrieved from [Link]

  • Google Patents. (n.d.). RU2661150C2 - Method for preparation of drotaverine hydrochloride.

Sources

Technical Support Center: Stability of 1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound in solution. As Senior Application Scientist, my goal is to provide you with not only procedural steps but also the scientific reasoning behind them to ensure the integrity and success of your experiments.

Introduction to the Stability of Pyridazinone Derivatives

Pyridazinone derivatives are a significant class of heterocyclic compounds with a wide range of biological activities.[1][2][3] The stability of these compounds in solution is a critical parameter that can influence experimental outcomes, from in vitro assays to formulation development. The core structure, a pyridazin-3(2H)-one ring, is generally stable, with the keto form being more common and stable than its enol tautomer.[4] However, the substituents on the ring can significantly impact its susceptibility to degradation under various environmental conditions. For this compound, the N-butyl group and the C3-carboxylic acid moiety are key determinants of its stability profile.

This guide will address common stability issues encountered in the laboratory, providing a framework for identifying, troubleshooting, and mitigating these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured in a question-and-answer format to directly address potential issues you may encounter during your research.

FAQ 1: My compound seems to be degrading in aqueous buffer. What are the likely causes?

Answer:

Degradation in aqueous solutions is a common issue and is often pH-dependent. The primary mechanism of degradation for many heterocyclic compounds in aqueous media is hydrolysis. For this compound, both the amide bond within the pyridazinone ring and the carboxylic acid group can be influenced by the pH of the solution.

  • Influence of Buffers: Be aware that buffer components themselves can sometimes catalyze degradation, a phenomenon known as general acid-base catalysis.[5] If you observe unexpected degradation, consider evaluating the stability in different buffer systems.

  • Oxidation: Although less common for this specific structure, oxidative degradation can occur, especially in the presence of dissolved oxygen, metal ions, or oxidizing agents.

Troubleshooting Steps:

  • Conduct a pH-Rate Profile Study: A preliminary study to assess the stability of your compound across a range of pH values (e.g., pH 2, 4, 7, 9, 12) is highly recommended. This will help you identify the pH of maximum stability for your experimental solutions.

  • Solvent Selection: If aqueous stability is a persistent issue, consider using a co-solvent system (e.g., with DMSO, ethanol) to reduce the water activity, which can slow down hydrolysis. However, ensure the co-solvent is compatible with your experimental system.

  • Degas Buffers: To minimize oxidative degradation, consider de-gassing your aqueous buffers by sparging with an inert gas like nitrogen or argon before adding your compound.

FAQ 2: I'm observing a loss of potency in my stock solution stored in the refrigerator/freezer. What's happening?

Answer:

Loss of potency in stored stock solutions can be attributed to several factors, even at low temperatures:

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to the degradation of some compounds. The process of freezing and thawing can cause localized changes in concentration and pH, which may accelerate degradation.

  • Inappropriate Solvent: The choice of solvent for your stock solution is critical. While DMSO is a common solvent for dissolving organic molecules, its quality and water content can impact long-term stability. Ensure you are using high-purity, anhydrous DMSO.

  • Precipitation: At low temperatures, the solubility of your compound may decrease, leading to precipitation. This is often mistaken for degradation. Before use, always ensure your stock solution is fully dissolved. Gentle warming and vortexing can help.

  • Adsorption to Container Surfaces: Some compounds can adsorb to the surface of plastic or glass storage vials, leading to a decrease in the effective concentration. Using low-adsorption microplates or vials can mitigate this issue.

Troubleshooting Steps:

  • Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.

  • Confirm Solubility: Determine the solubility of your compound in the chosen solvent at the intended storage temperature.

  • Use High-Quality Solvents: Always use anhydrous, high-purity solvents for preparing stock solutions.

  • Consider Alternative Solvents: If DMSO is problematic, explore other organic solvents in which your compound is stable and soluble.

FAQ 3: My results are inconsistent when I perform experiments under bright laboratory light. Could my compound be light-sensitive?

Answer:

Yes, photodegradation is a potential issue for many organic molecules, including heterocyclic compounds. The pyridazinone ring contains chromophores that can absorb UV or visible light, leading to photochemical reactions and degradation.

  • Mechanism of Photodegradation: Upon absorbing light energy, the molecule can be excited to a higher energy state, making it more reactive. This can lead to various reactions, including isomerization, rearrangement, or reaction with other molecules in the solution.[6]

  • Impact on Experiments: Even ambient laboratory light can be sufficient to cause degradation over the course of a long experiment, leading to inconsistent and unreliable results.

Troubleshooting Steps:

  • Conduct a Photostability Study: Expose a solution of your compound to a controlled light source (simulating ambient or UV light) and compare its purity and concentration over time to a sample kept in the dark. The ICH Q1B guideline provides a framework for such studies.[7]

  • Protect from Light: During experiments, use amber-colored vials or wrap your containers in aluminum foil to protect the solution from light.

  • Minimize Exposure Time: Plan your experiments to minimize the time your compound is exposed to light.

FAQ 4: I need to heat my solution for an assay. How can I assess the thermal stability of my compound?

Answer:

Elevated temperatures can accelerate degradation reactions. The stability of this compound at higher temperatures should be evaluated before conducting experiments that require heating.

  • Thermal Degradation Pathways: Heating can provide the activation energy for various degradation reactions, including hydrolysis, decarboxylation, and oxidation. The specific pathway will depend on the compound's structure and the solution's composition.

  • Impact on Assay Results: If your compound degrades at the assay temperature, you will observe a time-dependent decrease in signal, leading to inaccurate results.

Troubleshooting Steps:

  • Perform a Thermal Stress Study: Incubate solutions of your compound at various temperatures (e.g., 40°C, 60°C, 80°C) for a defined period. Analyze the samples at different time points to determine the rate of degradation.

  • Use a Stability-Indicating Analytical Method: A crucial tool for all stability studies is a validated stability-indicating analytical method, typically HPLC, that can separate the parent compound from its degradation products.[8][9][10][11][12]

  • Optimize Assay Conditions: If the compound is found to be thermally labile, explore possibilities to reduce the assay temperature or incubation time.

Experimental Protocols

To systematically investigate and address stability issues, the following detailed protocols are provided.

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.[7][13][14][15]

Objective: To intentionally degrade the compound under various stress conditions to understand its degradation profile.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (pH 7.4)

  • HPLC system with a UV detector

  • C18 HPLC column

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

  • Thermal Degradation:

    • Keep a solid sample of the compound in an oven at 80°C for 24 hours.

    • Dissolve the stressed sample in the initial solvent for analysis.

  • Photodegradation:

    • Expose a solution of the compound in a transparent container to a light source (e.g., a photostability chamber with UV and visible light) for a defined period.

    • Keep a control sample wrapped in aluminum foil in the same location.

  • HPLC Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method. The method should be capable of separating the parent peak from any degradation products.

Data Analysis:

  • Calculate the percentage of degradation for each condition.

  • Identify the major degradation products by their retention times.

  • If connected to a mass spectrometer (LC-MS), tentatively identify the mass of the degradation products to propose degradation pathways.

Protocol 2: pH-Rate Profile Study

Objective: To determine the pH range of maximum stability for the compound in aqueous solution.

Materials:

  • A series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, 12).

  • This compound stock solution.

  • HPLC system.

Procedure:

  • Prepare solutions of the compound at a fixed concentration in each buffer.

  • Incubate the solutions at a constant temperature (e.g., 37°C or 50°C).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution and analyze it by HPLC.

  • Quantify the remaining concentration of the parent compound at each time point.

Data Analysis:

  • For each pH, plot the natural logarithm of the concentration versus time. If the degradation follows first-order kinetics, the plot will be linear.

  • Determine the observed degradation rate constant (k_obs) from the slope of the line for each pH.

  • Plot log(k_obs) versus pH to generate the pH-rate profile. This will visually indicate the pH of maximum stability.

Data Presentation & Visualization

Table 1: Recommended Storage Conditions and Solvent Compatibility
ParameterRecommendationRationale
Solid Form Storage Store at 2-8°C, protected from light and moisture.Low temperatures and protection from light and moisture minimize potential degradation over long-term storage.
Stock Solution Solvent Anhydrous DMSO or EthanolThese solvents offer good solubility and are generally less reactive than aqueous solutions.
Stock Solution Storage -20°C in single-use aliquots.Aliquoting prevents repeated freeze-thaw cycles which can accelerate degradation.
Aqueous Solution pH To be determined by a pH-rate profile study (hypothesized optimal range: pH 4-8).The stability of pyridazinone derivatives is often pH-dependent, with a region of maximum stability.
Diagram 1: General Troubleshooting Workflow for Stability Issues

G A Stability Issue Observed (e.g., loss of activity, peak changes) B Identify Potential Stress Factor A->B C pH (Aqueous Solution) B->C D Temperature B->D E Light B->E F Solvent/Storage B->F G Conduct pH-Rate Profile Study C->G H Perform Thermal Stress Test D->H I Conduct Photostability Study E->I J Evaluate Solvent & Storage Conditions F->J K Determine Optimal pH Range G->K L Define Max Temperature Limit H->L M Implement Light Protection I->M N Optimize Solvent & Aliquot J->N O Implement Corrective Actions K->O L->O M->O N->O P Re-evaluate Experiment O->P

Caption: A logical workflow for troubleshooting stability issues.

Diagram 2: Hypothetical Degradation Pathway under Hydrolytic Stress

G A This compound (Parent Compound) B Ring-Opened Product (Hydrolysis of Amide Bond) A->B H₂O / H⁺ or OH⁻ C Decarboxylated Product (Loss of CO2) A->C Heat (Δ)

Caption: Potential degradation pathways for the target compound.

References

  • Ewida, M. S., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of the Egyptian National Cancer Institute, 34(1), 1-21. [Link]

  • Des-rattelle, J., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(3), 433-442. [Link]

  • Asif, M. (2015). Synthesis of Different Substituted Pyridazinone Derivatives and Their Anticonvulsant Activity. ResearchGate. [Link]

  • Currie, K. S., et al. (2016). Discovery of highly potent and selective Bruton's tyrosine kinase inhibitors: Pyridazinone analogs with improved metabolic stability. Bioorganic & Medicinal Chemistry Letters, 26(2), 575-579. [Link]

  • Chambers, R. D., et al. (2009). Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. The Journal of Organic Chemistry, 74(15), 5625-5628. [Link]

  • Suneetha, D., & Anusha, S. (2018). Stability indicating analytical method development and Validation for Isoniazide, Thiacetazone and Pyridoxine by RP-HPLC UV method. SlideShare. [Link]

  • Jain, D., et al. (2016). Forced Degradation Studies. MedCrave Online. [Link]

  • Meanwell, N. A. (2017). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link]

  • Wang, Y., et al. (2019). Analysis of 2,2 '-Azobis (2-Amidinopropane) Dihydrochloride Degradation and Hydrolysis in Aqueous Solutions. ResearchGate. [Link]

  • Bajaj, S., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-250. [Link]

  • Kumar, A., et al. (2010). Synthesis and biological evaluation of some new pyridazinone derivatives. European Journal of Medicinal Chemistry, 45(11), 5262-5269. [Link]

  • Kumar, A., et al. (2013). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results, 4(1), 26-30. [Link]

  • Acar, Ç., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3795. [Link]

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biopharmaceutical Research, 1(1), 1-8. [Link]

  • Asif, M. (2021). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Current Organic Synthesis, 18(6), 571-594. [Link]

  • Kumar, A., et al. (2022). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results, 13, 396-401. [Link]

  • Glass, B. D. (2011). Light and drugs. ResearchOnline@JCU. [Link]

  • Shinde, S. S., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38445-38448. [Link]

  • ArtMolecule. (n.d.). Impurities and Degradation products. @rtMolecule. [Link]

  • Brostow, W., et al. (2009). Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry. Journal of Chemical and Chemical Engineering, 3(12). [Link]

  • Kim, S., & Lee, P. H. (2018). Recent Progress in the Chemistry of Pyridazinones for Functional Group Transformations. The Journal of Organic Chemistry, 83(1), 1-11. [Link]

  • Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

  • Sereda, P., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3740. [Link]

  • Kulkarni, S., et al. (2012). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Polymers, 4(1), 588-611. [Link]

  • Urleb, U., et al. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. Journal of Combinatorial Chemistry, 14(10), 569-582. [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Medicinal Chemistry, 21(1), 2-25. [Link]

  • Ioele, G., et al. (2020). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. ResearchGate. [Link]

  • Deattu, N., & Narayana, S. (2014). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. ISRN Chromatography. [Link]

  • Bundgaard, H., & Johansen, M. (1980). Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. International Journal of Pharmaceutics, 7(2), 129-137. [Link]

  • Asif, M. (2016). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Ioele, G., et al. (2020). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceutics, 12(10), 948. [Link]

  • Kumar, A., et al. (2015). Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form. International Journal of Pharmaceutical Chemistry and Analysis, 2(2), 53-60. [Link]

  • Gellman, A. J., & Rangarajan, S. (2013). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Faraday Discussions, 162, 297-310. [Link]

  • Vo, A., et al. (2022). Investigating the Potential Plasticizing Effect of Di-Carboxylic Acids for the Manufacturing of Solid Oral Forms with Copovidone and Ibuprofen by Selective Laser Sintering. Pharmaceutics, 14(11), 2496. [Link]

  • El-Hashash, M. A., et al. (2011). γ-Oxocarboxylic acids in heterocyclic synthesis IV. Synthesis of some pyridazines containing phthalyl-and tosylamino acids using dicyclohexylcarbodiimide as the condensing agent. ResearchGate. [Link]

  • Abdel-Ghani, N. T., et al. (2012). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. Iranian Journal of Pharmaceutical Research, 11(3), 823-833. [Link]

  • Bak, A., et al. (2024). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids. Beilstein Journal of Organic Chemistry, 20, 936-944. [Link]

  • Benkovic, S. J., & Sampson, N. S. (1992). The pH rate profile for paraoxon hydrolysis at 30°C. ResearchGate. [Link]

  • da Silva, A. C., et al. (2021). pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. ChemRxiv. [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<M>

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridazinone derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during your experiments. Pyridazinone derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them valuable in drug discovery.[1][2][3] However, their therapeutic potential is often hindered by poor aqueous solubility, which can negatively impact bioavailability.[1] This guide offers practical, in-depth solutions to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: My pyridazinone derivative exhibits poor aqueous solubility. What are the initial strategies I should consider to improve it?

A1: Poor aqueous solubility is a frequent hurdle with many heterocyclic compounds, including pyridazinones.[4] A systematic approach to enhancing solubility involves considering physical modifications, chemical modifications, and formulation-based strategies.[5][6]

  • Physical Modifications: These methods alter the solid-state properties of the drug.[4]

    • Particle Size Reduction: Decreasing the particle size through micronization or nanonization increases the surface area-to-volume ratio, which can enhance the dissolution rate.[4][5][6]

    • Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into a higher-energy amorphous form, often by dispersing it in a polymer matrix, can substantially improve solubility.[4] ASDs are a highly effective technique for enhancing the solubility and bioavailability of poorly soluble drugs.[4]

  • Chemical Modifications: These approaches involve altering the drug's chemical structure.[4]

    • Salt Formation: For ionizable pyridazinone derivatives, creating a salt can significantly increase aqueous solubility. The selection of the counterion is crucial as it can affect properties like hygroscopicity and stability.[4][7]

    • Co-crystals: Co-crystallization involves incorporating a benign co-former into the crystalline lattice of the pyridazinone derivative. This can alter the physicochemical properties, often leading to improved solubility and dissolution rates.[4]

  • Formulation-Based Approaches: These strategies utilize excipients to improve solubility.

    • Co-solvents: Employing a mixture of water and a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[4]

    • Surfactants (Micellar Solubilization): Surfactants form micelles in aqueous solutions that can encapsulate poorly soluble drugs, thereby increasing their apparent solubility.[4][8]

    • Lipid-Based Formulations: For highly lipophilic pyridazinone derivatives, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can be a very effective strategy.[4]

Q2: How do I select the most appropriate solubility enhancement technique for my specific pyridazinone derivative?

A2: The choice of technique depends on the physicochemical properties of your compound, the desired formulation, and the stage of drug development. The following decision-making workflow can guide your selection process.

solubilization_strategy start Start: Poorly Soluble Pyridazinone Derivative ionizable Is the compound ionizable? start->ionizable thermal_stability Is the compound thermally stable? ionizable->thermal_stability No salt_formation Salt Formation ionizable->salt_formation Yes asd Amorphous Solid Dispersion (ASD) thermal_stability->asd Yes (e.g., Hot Melt Extrusion) nanosuspension Nanosuspension thermal_stability->nanosuspension No cocrystal Co-crystallization salt_formation->cocrystal Alternative lipid_formulation Lipid-Based Formulation asd->lipid_formulation Consider if highly lipophilic cosolvent Co-solvent System nanosuspension->cosolvent For early-stage testing

Caption: Decision workflow for selecting a solubility enhancement strategy.

Q3: My pyridazinone derivative is a weak base. How can I leverage pH adjustment to improve its solubility?

A3: For weakly basic pyridazinone derivatives, solubility is pH-dependent. In acidic environments, the molecule can become protonated, forming a more soluble salt.

  • Mechanism: The solubility of a weakly basic drug increases as the pH of the solution decreases below its pKa. At a lower pH, the equilibrium shifts towards the ionized (protonated) form of the drug, which is generally more water-soluble than the unionized form.[9]

  • Practical Application: You can enhance solubility by formulating the drug in an acidic buffer system. The choice of buffer is critical and should be compatible with the intended application (e.g., oral, parenteral).

  • Troubleshooting:

    • Precipitation upon pH change: If the drug precipitates when moving from an acidic to a more neutral or basic environment (like the transition from the stomach to the intestine), consider using precipitation inhibitors in your formulation. These are polymers that can help maintain a supersaturated state.

    • Buffer capacity: Ensure the buffer system has sufficient capacity to maintain the desired pH, especially upon dilution.

Q4: I am considering creating an amorphous solid dispersion (ASD). What are the critical factors for success?

A4: Amorphous solid dispersions (ASDs) are a powerful tool for improving the solubility of poorly soluble drugs.[10] The key is to disperse the drug in a carrier matrix, typically a polymer, to create a solid system that can be processed into a final dosage form.[11]

Critical Success Factors:

  • Polymer Selection: The choice of polymer is crucial. It should be miscible with the drug, have a high glass transition temperature (Tg) to prevent recrystallization, and be able to maintain supersaturation of the drug in vivo.[12] Common polymers include copovidone, hypromellose acetate succinate (HPMCAS), and Soluplus®.[11][12]

  • Drug Loading: The amount of drug loaded into the polymer matrix is a critical parameter. Higher drug loading is desirable but can increase the risk of recrystallization.

  • Manufacturing Method: The two most common industrial manufacturing processes for ASDs are spray drying (SD) and hot-melt extrusion (HME).[10][13] The choice depends on the thermal stability and solvent solubility of the drug.[10]

  • Stability: The physical stability of the amorphous state is paramount. The ASD must be stored under conditions that prevent moisture absorption and temperature fluctuations, which can induce recrystallization.

Troubleshooting ASD Formulations:

IssuePotential CauseTroubleshooting Steps
Recrystallization during storage Poor drug-polymer miscibility, high drug loading, inappropriate storage conditions (high humidity/temperature).Screen for polymers with better miscibility, reduce drug loading, and store in controlled, low-humidity environments.
Poor dissolution performance Inappropriate polymer selection, insufficient drug release from the matrix.Select a polymer that is more soluble at the target pH, or consider adding a surfactant to the formulation.
Phase separation Thermodynamic immiscibility between the drug and polymer.Choose a polymer with stronger specific interactions (e.g., hydrogen bonding) with the drug.
Q5: Can crystal polymorphism affect the solubility of my pyridazinone derivative?

A5: Yes, absolutely. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact solubility.[14] Different polymorphs of the same compound can have different crystal lattice energies, which in turn affects their solubility and dissolution rate.[15][16]

  • Metastable vs. Stable Forms: Generally, a metastable polymorph will have a higher solubility than the thermodynamically stable form.[17] However, the metastable form can convert to the more stable, less soluble form over time, especially in the presence of a solvent.[15]

  • Practical Implications: It is crucial to identify and characterize all possible polymorphic forms of your pyridazinone derivative early in development. This will help you select the most appropriate form for your formulation and avoid unexpected changes in bioavailability during storage or manufacturing.[17]

  • Characterization Techniques: Techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and solid-state NMR are essential for identifying and characterizing polymorphs.[14]

Troubleshooting Guides

Guide 1: Co-solvent System Optimization

Problem: You are using a co-solvent system to dissolve your pyridazinone derivative, but you are observing precipitation upon dilution with an aqueous buffer.

Causality: This is a common issue where the drug is soluble in the co-solvent mixture but precipitates when the concentration of the organic solvent is reduced, leading to a supersaturated and unstable solution.

Step-by-Step Protocol:

  • Determine the Miscibility: Ensure the chosen co-solvent is fully miscible with water in all proportions you plan to use. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[5]

  • Solubility Curve Generation:

    • Prepare a series of co-solvent/water mixtures at varying ratios (e.g., 10%, 20%, 30%... 90% co-solvent).

    • Determine the saturation solubility of your pyridazinone derivative in each mixture at a constant temperature.

    • Plot the solubility as a function of the co-solvent concentration. This will help you identify the optimal co-solvent concentration for your desired drug concentration.

  • Kinetic Solubility Assessment:

    • Prepare a concentrated stock solution of your compound in the pure co-solvent.

    • Add this stock solution dropwise to a stirred aqueous buffer and observe for precipitation.

    • This will give you an indication of the kinetic solubility and the tendency to precipitate upon dilution.

  • Incorporate a Surfactant: If precipitation is still an issue, consider adding a non-ionic surfactant (e.g., Polysorbate 80, Kolliphor® RH 40) to the aqueous phase. Surfactants can help stabilize the drug in a micellar formulation and prevent precipitation.[8][11]

Example Data: Solubility of a model pyridazinone derivative (6-phenyl-pyridazin-3(2H)-one) increases with the mass fraction of Dimethyl Sulfoxide (DMSO) in a DMSO/water binary system.[18]

Mass Fraction of DMSOMole Fraction Solubility (x 10-1) at 298.2 K
0.00.0000582
0.20.00135
0.40.0215
0.60.117
0.80.278
1.00.400

Data adapted from a study on the solubilization of a pyridazinone derivative.[18]

Guide 2: Nanosuspension Formulation for Poorly Soluble Pyridazinones

Problem: Your pyridazinone derivative has extremely low solubility in both aqueous and organic solvents, making traditional methods challenging.

Solution: Nanosuspensions, which are submicron colloidal dispersions of the pure drug, can be an effective approach.[19] This technique increases the dissolution rate by significantly increasing the surface area of the drug particles.[19]

Workflow for Nanosuspension Preparation:

nanosuspension_workflow start Poorly Soluble Pyridazinone Derivative top_down Top-Down Methods (Milling, High-Pressure Homogenization) start->top_down High energy input bottom_up Bottom-Up Methods (Precipitation) start->bottom_up Solvent-based stabilizer Select Stabilizer (Surfactant/Polymer) top_down->stabilizer bottom_up->stabilizer process Process Optimization (Pressure, Cycles, Temperature) stabilizer->process characterization Characterization (Particle Size, Zeta Potential, Crystallinity) process->characterization end Stable Nanosuspension characterization->end

Caption: General workflow for preparing a nanosuspension.

Detailed Protocol: High-Pressure Homogenization (Top-Down Method)

  • Pre-suspension Preparation: Disperse the micronized pyridazinone derivative in an aqueous solution containing a suitable stabilizer (e.g., a surfactant or polymer).

  • High-Pressure Homogenization: Pass the pre-suspension through a high-pressure homogenizer. The cavitation forces generated will break down the drug microparticles into nanoparticles.[5]

  • Cycling: Multiple homogenization cycles are typically required to achieve the desired particle size and a narrow size distribution.

  • Characterization:

    • Particle Size and Distribution: Use dynamic light scattering (DLS) or laser diffraction.

    • Zeta Potential: This measurement indicates the stability of the suspension against aggregation.

    • Crystallinity: Confirm that the crystalline state of the drug has not changed using PXRD and DSC.

Troubleshooting Nanosuspensions:

IssuePotential CauseTroubleshooting Steps
Particle Aggregation Insufficient stabilizer concentration, low zeta potential.Increase stabilizer concentration, or use a combination of electrostatic and steric stabilizers.
Crystal Growth (Ostwald Ripening) The tendency of smaller particles to dissolve and redeposit onto larger particles.Select a stabilizer that strongly adsorbs to the particle surface, or consider a polymer that inhibits crystal growth.
Change in Crystalline Form High energy input during processing.Optimize homogenization pressure and temperature, and characterize the solid state after processing.

References

  • Anonymous. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research.
  • Anonymous. (n.d.).
  • Anonymous. (2021, May 31). Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
  • Deshmukh, A. S., Tiwari, K. J., & Mahajan, V. R. (2017).
  • Anonymous. (2021, May 31).
  • El Bouamri, M., et al. (2024, August 21). Therapeutic Potential of Pyridazinones Explored. Mirage News.
  • Anonymous. (n.d.).
  • Borisova, B., Laronze-Cochard, M., & Gérard, S. (2024, January 3). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy.
  • Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2024, December 24). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry.
  • Anonymous. (n.d.). An In-depth Technical Guide on the Solubility of Pyridazinone Derivatives for Researchers, Scientists, and Drug Development Prof. Benchchem.
  • Anonymous. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH.
  • Anonymous. (2020, March). 6-Phenyl-3(2H)-pyridazinone dissolved in some aqueous co-solvent mixtures of alcohols: Equilibrium solubility, solvent effect and preferential solvation. The Journal of Chemical Thermodynamics.
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. NIH.
  • Anonymous. (2019, September 19). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. MDPI.
  • Anonymous. (n.d.). Application Notes and Protocols for the Synthesis of Pyridazinone-Based Herbicides. Benchchem.
  • Anonymous. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • Anonymous. (2020, August 14). Role of excipients in amorphous solid dispersions.
  • Anonymous. (2022, August 2). (PDF) Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients.
  • Anonymous. (n.d.). Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients. MDPI.
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). Synthesis, characterization, and solubility determination of 6-phenyl-pyridazin-3(2H)-one in various pharmaceutical solvents Im. Longdom Publishing.
  • Patel, V. R., & Agrawal, Y. K. (n.d.). Nanosuspension: An approach to enhance solubility of drugs. Semantic Scholar.
  • Anonymous. (2017, March 8).
  • Anonymous. (2018, March 19). Influences of Crystal Anisotropy in Pharmaceutical Process Development.
  • Anonymous. (n.d.). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. NIH.
  • Anonymous. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
  • Anonymous. (n.d.). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Eurasia.
  • Anonymous. (n.d.). Summary of the commonly used excipients for preparation of solid dispersions.
  • Anonymous. (n.d.).
  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research.
  • Anonymous. (2022, June 13).
  • Anonymous. (2023, October 11). (PDF) Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges.
  • Anonymous. (n.d.). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC.
  • Anonymous. (2021, March 1).
  • Anonymous. (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Mirzapure, I. A., Dandekar, M., & Telrandhe, U. (2024). Enhancing Medication Solubility Using Nanosuspension: A Method. Asian Journal of Pharmaceutics.
  • Anonymous. (2024, May 30). Journal of Chemical and Pharmaceutical Research, 2024, 16(5)
  • Anonymous. (n.d.). Manufacturing strategies to develop amorphous solid dispersions: An overview. PMC.
  • Anonymous. (2023, December 23). Co-solvent: Significance and symbolism.
  • Anonymous. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • Anonymous. (n.d.). Solid Dispersion. Pharma Excipients.

Sources

troubleshooting pyridazinone synthesis side reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridazinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of pyridazinone scaffolds. Drawing from established literature and field experience, this resource provides in-depth troubleshooting advice in a direct question-and-answer format to help you optimize your reactions, improve yields, and minimize impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield of the Desired Pyridazinone Product

Q1: I am consistently obtaining a low yield of my target pyridazinone. What are the primary factors I should investigate?

A1: Low yields are a frequent challenge in pyridazinone synthesis, typically stemming from suboptimal reaction conditions or impure starting materials.[1] A systematic approach to troubleshooting is essential.

Core Factors to Re-evaluate:

  • Purity of Starting Materials: The cyclocondensation reaction is highly sensitive to impurities in the starting γ-ketoacids (or 1,4-dicarbonyl compounds) and hydrazine derivatives. Impurities can introduce competing side reactions that consume reactants and complicate purification.[1]

    • Expert Recommendation: Always use freshly purified reagents. Verify the purity of your starting materials via NMR or melting point analysis before beginning the synthesis.

  • Reaction Temperature: Temperature is a critical parameter. Excessively high temperatures can lead to the decomposition of thermally sensitive reactants or the desired product, while temperatures that are too low will result in an incomplete reaction.[2]

    • Expert Recommendation: Perform a temperature screen. Run small-scale parallel reactions at various temperatures (e.g., room temperature, 50 °C, 80 °C, and reflux) and monitor the progress by Thin-Layer Chromatography (TLC) or LC-MS to identify the optimal temperature for product formation versus byproduct accumulation.

  • Choice of Solvent: The solvent plays a crucial role in reactant solubility and can mediate the reaction mechanism.

    • Expert Recommendation: Protic solvents such as ethanol, methanol, or acetic acid are most commonly employed as they can facilitate the proton transfer steps involved in hydrazone formation and the subsequent cyclization/dehydration.[1][2] If solubility is an issue or yields are still low, a solvent screen including other options like toluene (with water removal) may be necessary.

  • Reaction pH: The pH of the medium is particularly crucial for the cyclocondensation step, which involves dehydration.

    • Expert Recommendation: An acidic medium, often achieved by using acetic acid as a solvent or co-solvent, can effectively catalyze the final dehydration step to form the pyridazinone ring.[2] However, be cautious, as strongly acidic conditions can promote unwanted side reactions like N-N bond cleavage.[1][2] Careful optimization of pH is recommended.

  • Water Removal: The final cyclization step to form the pyridazinone ring is a dehydration reaction that produces water. As this can be an equilibrium process, the presence of water in the reaction medium can inhibit the reaction from proceeding to completion.[1][2]

    • Expert Recommendation: To drive the equilibrium toward the product, consider removing water as it is formed. This can be achieved by using a Dean-Stark apparatus when reacting in a solvent like toluene or by adding molecular sieves to the reaction mixture.[2]

Below is a troubleshooting workflow to systematically address low-yield issues.

Low_Yield_Troubleshooting Start Low Yield of Pyridazinone CheckPurity Verify Purity of Starting Materials Start->CheckPurity OptimizeTemp Optimize Reaction Temperature CheckPurity->OptimizeTemp If pure SolventScreen Perform Solvent Screen OptimizeTemp->SolventScreen AdjustpH Adjust Reaction pH SolventScreen->AdjustpH WaterRemoval Consider Water Removal AdjustpH->WaterRemoval Monitor Monitor Reaction by TLC/LC-MS WaterRemoval->Monitor ReEvaluate Re-evaluate Results Monitor->ReEvaluate ReEvaluate->CheckPurity If not improved Success Improved Yield ReEvaluate->Success If successful

Caption: A troubleshooting workflow for addressing low yields in pyridazinone synthesis.
Issue 2: Presence of Significant Side Products

Q2: My TLC/LC-MS analysis shows multiple spots, indicating the presence of major side products. What are the most common side reactions and how can I mitigate them?

A2: The formation of multiple products is a very common issue. Understanding the likely side reactions based on your specific substrates and conditions is the first step toward minimizing their formation.

Common Side Reactions & Mitigation Strategies:
  • Incomplete Cyclization: Hydrazone Formation

    • The Problem: The initial reaction between a carbonyl group and hydrazine forms a hydrazone intermediate. If the subsequent intramolecular cyclization is slow or unfavorable under the reaction conditions, this stable hydrazone may be isolated as the major product.[1]

    • Mechanism Insight: The cyclization requires an intramolecular nucleophilic attack of the second hydrazine nitrogen onto the remaining carbonyl (or its equivalent), followed by dehydration. This step often has a higher activation energy than the initial hydrazone formation.

    • Mitigation Strategies:

      • Increase Temperature: Often, providing more thermal energy is sufficient to overcome the activation barrier for cyclization.

      • Acid Catalysis: Add a catalytic amount of acid (e.g., acetic acid) to protonate the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the distal nitrogen of the hydrazone.[2]

      • Extended Reaction Time: Simply allowing the reaction to run for a longer period may be sufficient for the slower cyclization step to complete.

  • Formation of Regioisomers

    • The Problem: When using an unsymmetrical 1,4-dicarbonyl compound (e.g., a γ-ketoacid where the ketone and carboxylic acid have different steric/electronic environments), the initial reaction with hydrazine can occur at either carbonyl group, leading to two different regioisomeric pyridazinone products.[1]

    • Mechanism Insight: The relative reactivity of the two carbonyl groups dictates the product ratio. Ketones are generally more electrophilic than carboxylic acids or esters. This inherent difference can sometimes be exploited to control regioselectivity.

    • Mitigation Strategies:

      • Temperature Control: Lower temperatures may favor the kinetically controlled product, formed from the reaction at the more reactive carbonyl site.[3]

      • Protecting Groups: While more synthetically intensive, protecting one of the carbonyl groups to force the reaction at a specific site, followed by deprotection and cyclization, offers definitive control.

      • Choice of Hydrazine: A bulkier substituted hydrazine may exhibit greater selectivity for the less sterically hindered carbonyl group.

  • Over-Alkylation with Substituted Hydrazines

    • The Problem: When using a substituted hydrazine (e.g., methylhydrazine), alkylation can potentially occur on the pyridazinone ring itself after formation, leading to a mixture of N-alkylated and O-alkylated byproducts.[1][4] This is a classic case of ambident nucleophilicity.

    • Mechanism Insight: The pyridazinone anion can be attacked by an electrophile (the alkylating agent) at either the ring nitrogen (softer nucleophile) or the exocyclic oxygen (harder nucleophile).[3]

    • Mitigation Strategies:

      • Control Stoichiometry: Use a precise stoichiometry of the alkylhydrazine (e.g., 1.0-1.1 equivalents).

      • Reaction Conditions: The choice of base, solvent, and temperature heavily influences the N- vs. O-alkylation ratio. Harder bases and polar aprotic solvents often favor O-alkylation, while softer bases and non-polar solvents may favor N-alkylation. A systematic screen of conditions is the most effective approach.[3][5]

  • Dehydration/Aromatization Byproducts

    • The Problem: In the synthesis of 4,5-dihydropyridazin-3(2H)-ones, harsh acidic conditions or the presence of an oxidant can lead to the unintended elimination of H₂ and formation of the fully aromatic pyridazin-3(2H)-one as a byproduct.[1][6]

    • Mitigation Strategies:

      • Avoid Harsh Acids: Use milder acidic catalysts or limit their concentration.

      • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent aerial oxidation, especially if the reaction is run at high temperatures for extended periods.

The following diagram illustrates the main reaction pathway and key side reactions.

Side_Reactions cluster_main Main Reaction Pathway cluster_side Common Side Reactions Ketoacid γ-Ketoacid + Hydrazine Hydrazone Hydrazone Intermediate Ketoacid->Hydrazone + H₂N-NHR Regioisomer Regioisomer Formation (from unsymmetrical ketoacid) Ketoacid->Regioisomer Unsymmetrical Reactant Product Desired Pyridazinone Product Hydrazone->Product Cyclization - H₂O Incomplete Incomplete Cyclization (Isolated Hydrazone) Hydrazone->Incomplete Slow Cyclization Aromatization Aromatization (from Dihydropyridazinone) Product->Aromatization Oxidation / Harsh Acid (if applicable)

Sources

Pyridazinone Synthesis Core: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridazinone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing pyridazinone derivatives. Pyridazinones are a critical pharmacophore in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during their synthesis, ensuring you can optimize your reaction conditions for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for pyridazinone synthesis?

The most prevalent and versatile method for synthesizing 4,5-dihydropyridazin-3(2H)-ones involves the condensation of γ-keto acids or their ester analogs with hydrazine hydrate or its derivatives.[3] Levulinic acid and its derivatives are frequently used starting materials for this purpose.[3] Other common precursors include 1,2-dicarbonyl compounds and maleic acid derivatives.[4]

Q2: I'm observing a low yield of my desired pyridazinone. What are the likely causes?

Low yields are a frequent hurdle in pyridazinone synthesis.[5] Several factors can contribute to this issue:

  • Purity of Starting Materials: Impurities in your γ-ketoacids, dicarbonyl compounds, or hydrazine derivatives can lead to undesired side reactions, hindering the formation of the pyridazinone ring.[5]

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. Excessively high temperatures can cause decomposition of your reactants or the product, while temperatures that are too low may result in an incomplete reaction.[6][7]

  • Inappropriate Solvent: The choice of solvent significantly influences the reaction rate and yield.[6]

  • Unfavorable pH: The pH of the reaction medium is particularly crucial for the cyclocondensation of γ-ketoacids with hydrazine.[6]

  • Water Formation: The cyclization step that forms the pyridazinone ring produces water. As this can be an equilibrium process, the presence of water can inhibit the reaction from proceeding to completion.[5][6]

Q3: My TLC analysis shows multiple spots, indicating significant side products. What are the common side reactions?

The formation of multiple products is a common challenge. Understanding the potential side reactions is key to minimizing their formation.[6] Common side reactions include:

  • Hydrazone Formation: The initial reaction between a carbonyl group and hydrazine forms a hydrazone intermediate. If the subsequent cyclization to the pyridazinone ring is slow or incomplete, the hydrazone may be a major byproduct.[5][6]

  • Formation of Isomers: Depending on the substitution pattern of the starting materials, the formation of regioisomers is possible.

  • Over-alkylation: When using a substituted hydrazine, such as methylhydrazine, there is a risk of alkylation occurring at both nitrogen atoms of the hydrazine or on the pyridazinone ring itself if the reaction conditions are not carefully controlled.[5]

  • Dehydration/Aromatization Byproducts: In the synthesis of dihydropyridazinones, harsh acidic conditions or high temperatures can lead to the formation of fully aromatized pyridazinone byproducts.[5]

Troubleshooting Guide: Optimizing Your Pyridazinone Synthesis

This section provides detailed, step-by-step guidance to address specific issues you may encounter during your experiments.

Problem 1: Low Reaction Yield

A low yield of the desired pyridazinone is one of the most common experimental challenges. The following workflow will guide you through a systematic approach to identify and resolve the root cause.

Low_Yield_Troubleshooting start Low Yield of Pyridazinone purity Check Purity of Starting Materials (NMR, MS) start->purity temp Optimize Reaction Temperature (Run at different temperatures) purity->temp If pure solvent Evaluate Solvent Choice (Solvent screen) temp->solvent ph Adjust Reaction pH (Careful addition of acid/base) solvent->ph water Consider Water Removal (Dean-Stark, molecular sieves) ph->water monitor Monitor Reaction by TLC/LC-MS water->monitor monitor->purity Re-evaluate success Optimization Successful: Improved Yield monitor->success Improved Yield

Caption: Troubleshooting workflow for low pyridazinone yield.

Detailed Steps:

  • Verify Starting Material Purity:

    • Action: Before starting your reaction, ensure the purity of your γ-ketoacid, hydrazine derivative, and any other reagents. Use techniques like NMR and Mass Spectrometry for verification.

    • Causality: Impurities can act as catalysts for side reactions or inhibit the desired cyclization, leading to a lower yield of the final product.[5]

  • Optimize Reaction Temperature:

    • Action: Set up several small-scale reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, and reflux) and monitor the progress by Thin Layer Chromatography (TLC).

    • Causality: Temperature is a critical factor influencing reaction kinetics. A temperature that is too low will result in a slow or incomplete reaction, while a temperature that is too high can lead to the degradation of starting materials or the desired product.[6][7]

  • Screen Different Solvents:

    • Action: Conduct the reaction in a variety of solvents. Protic solvents like ethanol and acetic acid are commonly used and often facilitate the reaction.[6] Other options to consider include toluene, dioxane, or even solvent-free conditions.

    • Causality: The solvent's polarity and proticity can significantly impact the solubility of reactants and the stability of intermediates, thereby affecting the reaction rate and overall yield.

  • Fine-tune the Reaction pH:

    • Action: For the cyclocondensation of γ-ketoacids with hydrazine, an acidic medium can catalyze the dehydration step.[6] Carefully add a catalytic amount of a mild acid (e.g., acetic acid). Avoid strongly acidic conditions, which can promote side reactions.

    • Causality: The pH can influence the protonation state of the reactants and intermediates, which is crucial for the cyclization and dehydration steps.

  • Implement Water Removal:

    • Action: The cyclization step generates water, which can shift the equilibrium back towards the reactants.[6] To drive the reaction forward, consider removing water using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.

    • Causality: According to Le Chatelier's principle, removing a product (in this case, water) from the reaction mixture will shift the equilibrium towards the formation of more products, thus improving the yield.

Problem 2: Formation of Multiple Products (Side Reactions)

The presence of multiple spots on your TLC plate is a clear indicator of side product formation. Here’s how to mitigate common side reactions.

Side_Reaction_Mitigation start Multiple Products Observed (TLC Analysis) hydrazone Isolate and Characterize Byproducts (NMR, MS) start->hydrazone temp_control Refine Temperature Control (Lower temperature to favor kinetic product) hydrazone->temp_control If hydrazone is major byproduct reagent_control Adjust Stoichiometry & Addition Rate (Slow addition of hydrazine) hydrazone->reagent_control If over-alkylation occurs time_control Optimize Reaction Time (Monitor closely to avoid over-reaction) temp_control->time_control time_control->reagent_control catalyst_control Evaluate Catalyst Choice (Milder catalysts) reagent_control->catalyst_control purification Purify Desired Product (Column Chromatography) catalyst_control->purification

Sources

managing reaction temperature for selective pyridazinone substitution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyridazinone chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for managing reaction temperature to achieve selective substitution on the pyridazinone core. Here, you will find troubleshooting guides and frequently asked questions to address specific challenges encountered during your experiments.

Introduction to Selectivity in Pyridazinone Substitution

Pyridazinone derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities. However, the inherent reactivity of the pyridazinone ring, with its multiple nucleophilic and electrophilic sites, presents a significant challenge in achieving selective substitution. Temperature is a critical, yet often nuanced, parameter that can be leveraged to control the regioselectivity of these reactions. This guide will delve into the principles and practical applications of temperature management to navigate the complexities of pyridazinone functionalization.

Troubleshooting Guide: Common Selectivity Issues

This section addresses common problems encountered during the substitution of pyridazinones and provides actionable solutions with a focus on temperature control.

Question 1: I am getting a mixture of N- and O-alkylated products. How can I improve the selectivity for N-alkylation?

Answer:

The competition between N- and O-alkylation is a classic challenge governed by the principles of Hard and Soft Acids and Bases (HSAB) and kinetic versus thermodynamic control.[1] The nitrogen atom in the pyridazinone ring is a softer nucleophile compared to the oxygen atom.

Causality:

  • Kinetic vs. Thermodynamic Control: O-alkylation is often the kinetically favored product, meaning it forms faster, especially at lower temperatures. N-alkylation, leading to a more thermodynamically stable product, is favored at higher temperatures where the initial O-alkylated product can revert to the starting material and then form the more stable N-isomer.[1][2][3]

  • HSAB Principle: Softer electrophiles (e.g., alkyl halides) tend to react preferentially with the softer nitrogen nucleophile. Harder electrophiles (e.g., sulfonyl chlorides) may favor the harder oxygen nucleophile.

Troubleshooting Steps:

  • Temperature Adjustment:

    • For N-alkylation: Gradually increase the reaction temperature. This provides the necessary energy to overcome the activation barrier for N-alkylation and allows the reaction to reach thermodynamic equilibrium, favoring the more stable N-alkylated product.[4] Start by running the reaction at room temperature and incrementally increase the temperature by 10-20 °C, monitoring the product ratio by TLC or LC-MS.

    • For O-alkylation: If the O-alkylated product is desired, lower reaction temperatures (e.g., 0 °C to room temperature) are generally preferred to favor the kinetic product.[4]

  • Solvent Choice: The polarity of the solvent can influence the nucleophilicity of the N and O atoms.

    • Polar aprotic solvents (e.g., DMF, DMSO) can enhance the nucleophilicity of the oxygen anion, potentially favoring O-alkylation.

    • Nonpolar solvents (e.g., toluene, dioxane) may favor N-alkylation.[5]

  • Base Selection: The choice of base can influence the equilibrium between the N- and O-anions. A milder base might favor N-alkylation.[5]

Experimental Protocol: Optimizing Temperature for N-Alkylation

  • To a solution of the pyridazinone (1.0 equiv) in a suitable nonpolar solvent (e.g., toluene) in a sealed reaction vessel, add a mild base (e.g., K₂CO₃, 1.5 equiv).

  • Add the alkylating agent (1.1 equiv).

  • Set up three parallel reactions at different temperatures: 50 °C, 80 °C, and 110 °C.

  • Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1, 4, and 12 hours) to determine the ratio of N- to O-alkylated products.

  • Based on the results, further refine the temperature to maximize the yield of the desired N-alkylated product.

Question 2: My C-H functionalization reaction is yielding a mixture of regioisomers. How can temperature help in controlling the position of substitution?

Answer:

Temperature can be a powerful tool to control the regioselectivity of C-H functionalization on the pyridazinone ring by influencing the kinetic and thermodynamic pathways of the reaction.[1]

Causality: Different C-H bonds on the pyridazinone ring will have varying activation energies for functionalization due to electronic and steric effects. Lower temperatures will favor the pathway with the lowest activation energy (the kinetic product), while higher temperatures allow for the formation of the more stable thermodynamic product, which may involve a different C-H bond.[2][3][6]

Troubleshooting Steps:

  • Systematic Temperature Screening: Perform the reaction at a range of temperatures (e.g., room temperature, 60 °C, 100 °C, and 120 °C) to observe the effect on the isomeric ratio.[7]

  • Catalyst and Ligand Optimization: The choice of catalyst and ligands can significantly influence the regioselectivity. The temperature optimum will likely be dependent on the specific catalytic system employed.

  • Reaction Time: At higher temperatures, prolonged reaction times can lead to isomerization and favor the thermodynamic product. Conversely, shorter reaction times at lower temperatures can isolate the kinetic product.[8]

Data Summary: Temperature Effects on Regioselectivity

Reaction TypeLow Temperature FavorsHigh Temperature FavorsReference
C-H AlkenylationC3-alkenylationC6-alkenylation[7]
C-H Arylationortho-arylationmeta/para-arylation (if possible)[7]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using temperature to control selectivity in pyridazinone substitutions?

A1: The core principle is the concept of kinetic versus thermodynamic control .[2][3] In a reaction with multiple possible products, the kinetic product is the one that forms the fastest (lowest activation energy), while the thermodynamic product is the most stable (lowest overall energy).[4]

  • Low temperatures generally favor the kinetic product because there isn't enough energy to overcome the higher activation barrier of the thermodynamic pathway, or for the kinetic product to revert back to the starting materials.[8]

  • High temperatures provide enough energy to overcome both activation barriers, allowing the reaction to reach equilibrium. Under these conditions, the more stable thermodynamic product will be the major product.[4]

Q2: Can you illustrate the relationship between temperature and kinetic vs. thermodynamic control?

A2: Certainly. The following diagram illustrates the energy profile for a reaction with two possible products, one kinetically favored and one thermodynamically favored.

G cluster_0 start start ts1 ts1 start->ts1 Ea (Kinetic) start->ts1 Kinetic Pathway ts2 ts2 start->ts2 Ea (Thermo) start->ts2 Thermodynamic Pathway RC_label Reaction Coordinate label_start Reactants p1 p1 ts1->p1 ts1->p1 Kinetic Pathway label_ts1 Transition State 1 (Lower Ea) p2 p2 ts2->p2 ts2->p2 Thermodynamic Pathway label_ts2 Transition State 2 (Higher Ea) label_p1 Kinetic Product (Less Stable) label_p2 Thermodynamic Product (More Stable) y0 y0 y1 y1 E_label Energy y2 y2 y3 y3 y4 y4

Caption: Energy profile diagram of kinetic vs. thermodynamic control.

Q3: Are there any general temperature guidelines for starting a pyridazinone substitution reaction?

A3: While the optimal temperature is substrate- and reaction-specific, a good starting point for many nucleophilic substitution reactions on pyridazinones is to begin at room temperature and monitor the reaction progress.[5] If no reaction is observed or if selectivity is poor, a systematic increase in temperature is a logical next step. For C-H functionalization reactions, which often require higher activation energies, starting at elevated temperatures (e.g., 80-120 °C) is common.[7]

Experimental Workflow for Temperature Optimization

The following workflow provides a systematic approach to optimizing reaction temperature for selective pyridazinone substitution.

G start Define Reaction: Substrates, Reagents, Solvent screen Initial Temperature Screen (e.g., 25°C, 60°C, 100°C) start->screen analyze Analyze Product Ratio (TLC, LC-MS, NMR) screen->analyze decision Selectivity Acceptable? analyze->decision refine Refine Temperature Range (Narrower increments around best T) decision->refine No end Final Protocol decision->end Yes refine->analyze optimize Optimize Other Parameters (Concentration, Time) end->optimize

Caption: Workflow for temperature optimization in pyridazinone substitution.

References

  • Dalal, M. Kinetic and Thermodynamic Control. In A Textbook of Organic Chemistry – Volume I; Dalal Institute, 2020. [Link][2]

  • Chemistry LibreTexts. 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link][3]

  • Wikipedia. Thermodynamic and kinetic reaction control. [Link][4]

  • Jensen, W. B. Kinetic vs Thermodynamic Control. Journal of Chemical Education, 1984 , 61 (3), 191. [Link][8]

  • Leach, A. G.; Wang, R.; Wohlhieter, G. E.; Khan, S. I.; Jung, M. E.; Houk, K. N. Theoretical elucidation of kinetic and thermodynamic control of radical addition regioselectivity. J. Am. Chem. Soc.2003 , 125 (14), 4271-4278. [Link][6]

Sources

Technical Support Center: Addressing Species-Specific Binding of Pyridazinone Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridazinone inhibitors. This guide is designed to provide in-depth, practical solutions to a common and critical challenge in drug discovery: species-specific binding. When a potent inhibitor developed against a human target shows unexpectedly low activity in preclinical animal models, it can derail a promising research program. This resource provides troubleshooting guides, FAQs, and validated protocols to help you diagnose, understand, and overcome these species-dependent hurdles.

Frequently Asked Questions (FAQs): The Root of the Problem

This section addresses the fundamental questions surrounding why pyridazinone inhibitors exhibit species-specific activity.

Q1: We've developed a pyridazinone inhibitor with a 20 nM IC50 against human Vascular Adhesion Protein-1 (VAP-1), but it's virtually inactive against the mouse ortholog (>10,000 nM). Why is this happening?

A1: This is a classic and well-documented example of species-specific binding. The root cause is almost always divergence in the amino acid sequences of the target protein's binding site between species.[1][2][3] Even a single amino acid substitution can dramatically alter the binding pocket's shape, charge, or hydrophobicity, preventing your inhibitor from docking effectively. For VAP-1, studies have shown that novel pyridazinone inhibitors bind to a unique site within the active site channel.[1][4][5] Homology modeling and structural comparisons between human and rodent VAP-1 have identified specific residue differences that explain this discrepancy in binding affinity.[1][2]

Q2: How can we predict if our inhibitor will have species-specific binding issues before we even get to animal studies?

A2: Proactive, early-stage screening is key.

  • Sequence Alignment: The first step is a simple bioinformatic analysis. Align the amino acid sequences of your human target protein with its orthologs from the preclinical species you plan to use (e.g., mouse, rat, cynomolgus monkey). Pay extremely close attention to any non-conserved residues within the inhibitor's binding pocket.

  • Homology Modeling: If a crystal structure for the non-human ortholog is unavailable, use homology modeling. This computational technique builds a 3D model of the target protein based on its amino acid sequence and a related known structure (like the human version).[1][3][5] You can then perform in silico docking simulations of your inhibitor with both the human and animal models to predict potential binding discrepancies.

  • In Vitro Cross-Species Screening: The most direct method is to test your inhibitor's activity against recombinant target proteins from different species early in the development process. This empirical data is the gold standard for confirming or refuting bioinformatic predictions.

Q3: Does the binding mode of pyridazinone inhibitors—reversible vs. irreversible—affect the likelihood of species-specific interactions?

A3: Yes, it can. Many pyridazinone inhibitors are designed as reversible, non-covalent binders.[1][2] Their binding affinity is highly dependent on a precise "lock-and-key" fit governed by multiple weak interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces). A minor change in a binding site residue can disrupt this delicate network of interactions, leading to a significant loss of potency. In contrast, while still susceptible, some irreversible covalent inhibitors that form a permanent bond with a specific residue (like a cysteine) might be slightly more tolerant of minor changes in surrounding residues, provided the key reactive residue is conserved and accessible.

Troubleshooting Guide: From the Bench to Preclinical Models

This section provides practical, question-and-answer-based solutions to specific experimental problems.

Q4: Our pyridazinone inhibitor shows high potency in our biochemical assay with purified human enzyme, but poor activity in a cell-based assay using a human cell line. What's going on?

A4: This discrepancy typically points to issues beyond direct target engagement. Here is a logical workflow to diagnose the problem:

Start Problem: Good Biochemical Potency, Poor Cellular Activity Q1 Is the compound permeable to the cell membrane? Start->Q1 Q2 Is the compound subject to high efflux pump activity? Q1->Q2 Yes Sol1 Perform PAMPA or Caco-2 permeability assay. Q1->Sol1 No Q3 Is the compound rapidly metabolized by the cells? Q2->Q3 No Sol2 Re-run cellular assay with efflux pump inhibitors (e.g., verapamil). Q2->Sol2 Yes Q4 Is the target engaged in the cell? Q3->Q4 No Sol3 Perform metabolic stability assay using liver microsomes or cell lysates (LC-MS analysis). Q3->Sol3 Yes Sol4 Use a target engagement assay (e.g., CETSA, DARTS) to confirm binding in situ. Q4->Sol4 No Conclusion Identify and address the specific ADME or target engagement issue. Q4->Conclusion Yes Sol1->Conclusion Sol2->Conclusion Sol3->Conclusion Sol4->Conclusion

Caption: Troubleshooting workflow for poor cellular activity.

Q5: We've confirmed our inhibitor is potent against the human and cynomolgus monkey targets, but not the mouse or rat orthologs. Our animal facility primarily uses rodents. What are our options?

A5: This is a common but challenging situation. You have several strategic paths forward:

  • Switch to a Relevant Animal Model: If feasible and ethically justified, conduct efficacy studies in a species where the inhibitor is active, such as the cynomolgus monkey. This provides the most direct translation but is significantly more complex and costly.

  • Develop a "Tool" Compound: Synthesize a variant of your inhibitor that is potent against the rodent target. This "tool" compound can be used to validate the target's role in the disease model in rodents, providing confidence that the therapeutic mechanism is sound. The data can then be used to support the progression of your human-specific clinical candidate.

  • Create a Humanized Animal Model: The most sophisticated approach is to use genetic engineering (e.g., CRISPR/Cas9) to create a knock-in mouse model where the mouse version of the target protein is replaced with the human version. This creates a preclinical model that is fully susceptible to your human-specific inhibitor, allowing for relevant efficacy and PK/PD studies.

Q6: We are seeing high variability and poor reproducibility in our cross-species IC50 determination assays. How can we improve our results?

A6: Reproducibility in enzyme inhibition assays hinges on rigorous control of experimental variables.[6]

  • Reagent Consistency: Ensure you are using high-quality, purified recombinant enzymes for each species. Lot-to-lot variability in commercial enzymes can be a major source of error.[7][8] Characterize each new batch of enzyme for its activity before use.

  • Assay Conditions: Standardize all parameters across species, including buffer composition, pH, temperature, and substrate concentration.[6][9] Run assays for all species in parallel on the same plate whenever possible to minimize plate-to-plate variation.

  • Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration. Always run your assays with the substrate concentration at or below its Michaelis-Menten constant (Km) for each respective enzyme.[10] The Km itself may differ between species, so this must be determined for each ortholog.

  • Enzyme Concentration: For tight-binding inhibitors, the IC50 can be dependent on the enzyme concentration.[9] Use the lowest concentration of enzyme that still provides a robust and linear signal in your assay window.

Key Experimental Protocols

Here are step-by-step methodologies for core experiments used to investigate species-specific binding.

Protocol 1: Determination of IC50 Values Across Species

This protocol provides a framework for measuring the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[11][12]

Objective: To quantitatively compare the potency of a pyridazinone inhibitor against target orthologs from different species (e.g., human, mouse, rat).

Materials:

  • Purified recombinant enzymes from each target species.

  • Specific enzyme substrate and detection reagents.

  • Assay buffer optimized for enzyme activity.

  • Pyridazinone inhibitor stock solution (e.g., 10 mM in DMSO).

  • 96- or 384-well microplates (black plates for fluorescence, clear for absorbance).

  • Microplate reader.

Methodology:

  • Prepare Reagents: Thaw enzymes on ice. Prepare serial dilutions of your inhibitor in assay buffer. A common approach is an 11-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Include a "no inhibitor" (vehicle control, e.g., DMSO) and a "no enzyme" (background) control.

  • Enzyme Incubation: Add a fixed, pre-determined concentration of enzyme to each well of the microplate, except for the "no enzyme" controls.

  • Inhibitor Addition: Add the serially diluted inhibitor solutions and the vehicle control to the appropriate wells.

  • Pre-incubation: Incubate the plate for 15-30 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction starts.[11]

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction. The substrate concentration should ideally be at the Km for each respective enzyme.

  • Read Plate: Measure the signal (absorbance or fluorescence) over time using a microplate reader in kinetic mode. The initial linear portion of the reaction curve represents the initial velocity (V₀).[11]

  • Data Analysis:

    • Subtract the background signal from all wells.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_vehicle)).

    • Plot percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Data Presentation and Interpretation

Summarize your results in a clear table for easy comparison.

CompoundTarget SpeciesIC50 (nM)
Inhibitor-XHuman25 ± 3
Inhibitor-XCynomolgus Monkey35 ± 5
Inhibitor-XMouse8,500 ± 750
Inhibitor-XRat>10,000

A difference of >10-fold in IC50 values between species is generally considered significant and indicative of species-specific binding. The data above strongly suggests that Inhibitor-X will have poor efficacy in rodent models.

Advanced Structural Investigation Workflow

If significant species-specificity is confirmed, a deeper investigation is warranted.

Start Significant Species-Specificity Confirmed (IC50 Data) SeqAlign Perform Amino Acid Sequence Alignment of Target Orthologs Start->SeqAlign CrystalHuman Obtain Co-crystal Structure of Inhibitor with Human Target SeqAlign->CrystalHuman HomologyModel Generate Homology Model of Rodent/Non-responsive Target SeqAlign->HomologyModel Overlay Overlay Structures and Analyze Binding Pocket Residues CrystalHuman->Overlay HomologyModel->Overlay IdentifyDiff Identify Key Amino Acid Differences Explaining Poor Binding Overlay->IdentifyDiff Mutagenesis Validate with Site-Directed Mutagenesis Studies (e.g., humanize mouse residue) IdentifyDiff->Mutagenesis Redesign Use Structural Insights to Guide Rational Redesign of Inhibitor for Broader Specificity IdentifyDiff->Redesign

Caption: Workflow for structural analysis of species-specificity.

This structured approach, combining empirical testing with structural biology and computational modeling, provides a robust framework for understanding and overcoming the challenges of species-specific pyridazinone inhibitor binding, ultimately accelerating the path from discovery to clinical application.

References
  • Airenne, T. T., Bligt-Linden, E., et al. (2013). Novel Pyridazinone Inhibitors for Vascular Adhesion Protein-1 (VAP-1): Old target – New Inhibition Mode. Journal of Medicinal Chemistry, 56(24), 9837–9848. Available from: [Link]

  • Airenne, T. T., Bligt-Linden, E., et al. (2013). Novel pyridazinone inhibitors for vascular adhesion protein-1 (VAP-1): old target-new inhibition mode. PubMed. Available from: [Link]

  • Airenne, T. T., Bligt-Linden, E., et al. (2013). Novel Pyridazinone Inhibitors for Vascular Adhesion Protein-1 (VAP-1): Old Target–New Inhibition Mode. Journal of Medicinal Chemistry, 56(24), 9837-9848. Available from: [Link]

  • Airenne, T. T., Bligt-Linden, E., et al. (2013). Novel pyridazinone inhibitors for vascular adhesion protein-1 (VAP-1): Old target-new inhibition mode. Journal of Medicinal Chemistry, 56(24), 9837-9848. Available from: [Link]

  • Hassan, R.A. et al. (2025). Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases. BioWorld Science. Available from: [Link]

  • Wiench, B., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3730. Available from: [Link]

  • Alford, M. J., et al. (2021). Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. Journal of Medicinal Chemistry, 64(18), 13676–13691. Available from: [Link]

  • Airenne, T. T., Bligt-Linden, E., et al. (2013). Novel Pyridazinone Inhibitors for Vascular Adhesion Protein-1 (VAP-1): Old Target-New Inhibition Mode. ResearchGate. Available from: [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Available from: [Link]

  • Abdel-Rabo, M. M., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of the Iranian Chemical Society. Available from: [Link]

  • Taha, T. R., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3788. Available from: [Link]

  • Hassan, R. A., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Medicinal Chemistry. Available from: [Link]

  • Dorsch, D., et al. (2015). Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(7), 1692-1697. Available from: [Link]

  • OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. Journal of Pharmacokinetics & Experimental Therapeutics. Available from: [Link]

  • Fallacara, A. L., et al. (2018). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 23(10), 2656. Available from: [Link]

  • Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. Available from: [Link]

  • Abd-Rabo, M. M., et al. (2026). Discovery of novel pyridazinone derivatives as EGFRWT/ EGFRT790M kinase inhibitors; design, synthesis, antitumor evaluation, and molecular dynamic simulations. ResearchGate. Available from: [Link]

  • Dahlin, J. L., et al. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available from: [Link]

  • Taha, T. R., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. PubMed. Available from: [Link]

  • ResearchGate. (n.d.). IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). ResearchGate. Available from: [Link]

  • Assay Depot Inc. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Assay Depot Inc. Available from: [Link]

  • Weyler, W., et al. (2022). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Enzyme Inhibition, 18(1), 2-19. Available from: [Link]

  • ResearchGate. (n.d.). Pyridazinones: A versatile scaffold in the development of potential target based novel anticancer agents. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). The IC 50 values, K i constants and inhibition types determined for... ResearchGate. Available from: [Link]

  • Bourceanu, G., et al. (2020). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 25(22), 5437. Available from: [Link]

  • Cui, J., et al. (2018). Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase. European Journal of Medicinal Chemistry, 157, 121-136. Available from: [Link]

  • Ganapathy, V., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Available from: [Link]

  • O'Hara, D. M., et al. (2013). Ligand Binding Assay Critical Reagents and Their Stability: Recommendations and Best Practices from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 15(2), 500-507. Available from: [Link]

  • O'Hara, D. M., et al. (2012). Ligand Binding Assays in the 21st Century Laboratory: Recommendations for Characterization and Supply of Critical Reagents. The AAPS Journal, 14(2), 316-328. Available from: [Link]

Sources

Pyridazinone Synthesis Scale-Up: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridazinone Synthesis Scale-Up. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning pyridazinone synthesis from the laboratory bench to larger-scale production. Here, we address common challenges with practical, field-proven insights and troubleshooting guides to ensure the safety, efficiency, and reproducibility of your scaled-up synthesis. Pyridazinone and its derivatives are significant scaffolds in medicinal chemistry, recognized for a wide array of biological activities.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in yield upon scaling up our pyridazinone synthesis. What are the most common initial factors to investigate?

A1: A decrease in yield during scale-up is a frequent issue. Before delving into extensive troubleshooting, evaluate these primary factors:

  • Purity of Starting Materials: Ensure the purity of your reactants is consistent with the lab-scale synthesis. Impurities in starting materials can have a more pronounced effect at a larger scale.[5]

  • Reaction Temperature: Exothermic reactions, common in pyridazinone synthesis, can lead to localized overheating in larger vessels, causing degradation of reactants or products.[5][6] Verify that your temperature control system is adequate for the increased volume.

  • Mixing Efficiency: Inadequate mixing can result in poor mass and heat transfer, leading to localized concentration gradients and incomplete reactions.[6][7][8]

  • Reaction Time: The optimal reaction time at a small scale may not be directly transferable. Monitor the reaction progress using methods like TLC or LC-MS to determine the appropriate endpoint.[5]

Q2: Our final pyridazinone product is showing new, unidentified impurities after scale-up. What could be the cause?

A2: The appearance of new impurities on a larger scale often points to issues with reaction control. Common causes include:

  • Side Reactions: Elevated temperatures or prolonged reaction times can promote side reactions, such as the formation of hydrazones from incomplete cyclization.[5]

  • Degradation: The product itself might be degrading under the prolonged heating or mixing conditions of a larger batch.

  • Process-Related Impurities: Contaminants can be introduced from starting materials, intermediates, or by-products of the synthetic process.[9][10][11][12] A thorough impurity profile of your starting materials is crucial.

Q3: We are struggling with the filtration of our pyridazinone product at a larger scale. It's much slower than in the lab. Why is this happening?

A3: Filtration issues are often related to the physical properties of the crystalline product. On a larger scale, factors like cooling rates can influence crystal size and morphology. Rapid cooling can lead to the formation of fine, difficult-to-filter particles. Consider optimizing your crystallization and precipitation process for the larger scale.[13][14][15]

Troubleshooting Guides

Guide 1: Addressing Exothermic Reactions and Temperature Control

Many synthetic steps in pyridazinone chemistry, such as nitration or hydrogenation, are highly exothermic.[6] Inadequate heat removal at scale can lead to runaway reactions, side product formation, and compromised safety.

Problem: Uncontrolled temperature increase during reagent addition.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Inadequate Heat Transfer The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.- Utilize a jacketed reactor with a reliable and appropriately sized cooling system.[6] - Ensure the heat transfer fluid is at the correct temperature and flow rate.
Reagent Addition Rate Adding a reactive reagent too quickly can generate heat faster than the system can remove it.- Control the addition rate of the limiting reagent carefully.[6] - Consider a subsurface addition to improve dispersion and heat transfer.
Poor Mixing Insufficient agitation can lead to localized "hot spots" where the reaction is more vigorous.- Optimize the impeller type and agitation speed to ensure efficient mixing and heat distribution.[6]

Experimental Protocol: Optimizing Reagent Addition Rate

  • Calorimetry Studies: Before scaling up, perform reaction calorimetry to understand the heat flow of the reaction. This will help in designing an appropriate cooling system and determining a safe addition rate.

  • Pilot-Scale Run: Conduct a smaller, intermediate-scale run to test the calculated addition rate and monitor the temperature profile closely.

  • Controlled Addition: In the full-scale reactor, use a calibrated pump to add the reagent at a pre-determined, controlled rate.

  • Real-time Monitoring: Continuously monitor the internal and jacket temperatures. Have an emergency quenching plan in place.[6]

Guide 2: Managing Mass Transfer and Mixing Inefficiencies

Efficient mixing is crucial for achieving homogeneity in temperature and concentration, which directly impacts reaction kinetics and selectivity.[7][8][16]

Problem: Inconsistent reaction progress or yield in different batches.

Potential Causes & Solutions:

  • Cause: Inefficient mixing leading to poor contact between reactants, especially in heterogeneous reactions (e.g., solid catalyst in a liquid).[6]

    • Solution: Select an appropriate impeller for the viscosity of your reaction mixture. For solid-liquid mixtures, an impeller designed to keep solids suspended is necessary. Computational Fluid Dynamics (CFD) can be a valuable tool for modeling and optimizing mixing in your specific reactor geometry.

  • Cause: Gas-liquid mass transfer limitations in reactions involving gases like hydrogen.

    • Solution: Ensure good gas dispersion through the use of spargers and optimized agitation to maximize the gas-liquid interfacial area.[7]

Workflow for Diagnosing Mixing Issues:

G cluster_0 Process Parameters cluster_1 Crystal Attributes CoolingRate Cooling Rate Polymorph Polymorphic Form CoolingRate->Polymorph CrystalSize Crystal Size & Shape CoolingRate->CrystalSize Agitation Agitation Agitation->CrystalSize Solvent Solvent System Solvent->Polymorph Purity Purity Solvent->Purity Supersaturation Supersaturation Supersaturation->Polymorph Supersaturation->CrystalSize

Caption: Interplay of process parameters on final crystal attributes in pyridazinone purification.

Safety Considerations in Pyridazinone Synthesis Scale-Up

Scaling up chemical reactions introduces new safety challenges that must be rigorously addressed.

  • Handling of Hazardous Materials:

    • Hydrogen Gas: Hydrogen is highly flammable. Reactors and associated equipment must be designed for safe handling, including proper ventilation and the use of explosion-proof electricals. [6] * Palladium on Carbon (Pd/C): This catalyst is flammable, especially when dry and exposed to air. Implement safe handling procedures such as catalyst wetting and using an inert atmosphere. [6] * Strong Acids: The quenching of strong acid reaction mixtures is highly exothermic and must be performed with extreme caution and efficient cooling on a large scale. [6]* Thermal Hazards: As discussed, exothermic reactions pose a significant risk. A thorough understanding of the reaction's thermal profile is essential for safe scale-up.

This technical support guide provides a starting point for addressing the common challenges in scaling up pyridazinone synthesis. Successful scale-up requires a systematic approach, careful planning, and a deep understanding of the chemical and physical processes involved.

References

  • Benchchem. (n.d.). Application Note and Protocols for the Scale-Up Synthesis of 3-Pyridazinealanine for Preclinical Studies.
  • Benchchem. (n.d.). Application Notes and Protocols for the Scaled-Up Synthesis of N-pyridazin-4-ylnitramide.
  • Various Authors. (n.d.). Product Class 8: Pyridazines. Science of Synthesis.
  • Al-Mousawi, S. M., Moustafa, M. S., Abdelhamid, I. A., & Elnagdi, M. H. (2011). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. Current Organic Chemistry, 15(19), 3503-3513.
  • Benchchem. (n.d.). Common side reactions in the synthesis of pyridazinone derivatives.
  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.
  • Knowledge UChicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing.
  • Various Authors. (n.d.).
  • Bentham Science. (n.d.). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity.
  • PubMed Central. (2023). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation.
  • NIH. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
  • ResearchGate. (n.d.). A Network of Zones Analysis of Mixing and Mass Transfer in Three Industrial Bioreactors.
  • International Journal of Pharmaceutical Sciences. (2026).
  • ResearchGate. (2012).
  • Liberty University. (n.d.).
  • PubMed. (2023).
  • ACS Publications. (n.d.). Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. Journal of Medicinal Chemistry.
  • DTU Research Database. (n.d.). Mixing and Mass Transfer in Industrial Bioreactors.
  • MDPI. (n.d.). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones.
  • PubMed. (2016). The therapeutic journey of pyridazinone.
  • ResearchGate. (n.d.). Mixing and Mass Transfer in Industrial Bioreactors | Request PDF.
  • NIH. (n.d.).
  • ResearchGate. (2022). (PDF)
  • ScienceDirect. (2022).
  • AIChE. (2023). Crystallization and Precipitation of Pharmaceutical and Biological Molecules.
  • SciELO. (n.d.).
  • LGC Standards. (n.d.). Pharmaceutical impurity profiling & custom synthesis.
  • Future Science. (n.d.).
  • Refubium - Freie Universität Berlin. (2025).
  • MDPI. (n.d.). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition.
  • Semantic Scholar. (2012).
  • Journal of Chemical Technology and Metallurgy. (2026). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT.

Sources

Technical Support Center: Strategies to Improve the Bioavailability of Pyridazinone-Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridazinone-based compounds. This guide is designed to provide in-depth, practical solutions to a common and critical challenge in the development of this important class of therapeutic agents: overcoming poor oral bioavailability. Pyridazinone derivatives have shown significant potential across a wide range of biological activities, including anticancer, anti-inflammatory, and cardiovascular applications.[1][2][3] However, their frequent lipophilicity and crystalline nature can lead to low aqueous solubility and/or poor permeability, hindering their clinical translation.[4]

This resource will delve into the root causes of low bioavailability for pyridazinone-based drugs and provide a comprehensive, question-and-answer-based guide to troubleshooting and enhancement strategies.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Bioavailability Challenge

Q1: Why do many of my novel pyridazinone derivatives exhibit low oral bioavailability in preclinical studies?

Low oral bioavailability in pyridazinone derivatives often stems from two primary physicochemical properties: poor aqueous solubility and low gastrointestinal (GI) permeability.[4] Many of these compounds are lipophilic and possess a crystalline structure, which limits their dissolution rate in the GI fluids—a critical prerequisite for absorption.[4] The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, with BCS Class II (low solubility, high permeability) and Class IV (low solubility, low permeability) being common for these types of compounds.[5]

Furthermore, some pyridazinone derivatives may be substrates for efflux transporters, such as P-glycoprotein (P-gp), which are present in the intestinal epithelium and actively pump drugs back into the GI lumen, reducing net absorption.[6][7]

Q2: What are the initial diagnostic steps I should take to identify the cause of low bioavailability for my pyridazinone compound?

A systematic approach is crucial. Before proceeding to complex formulation strategies, it's essential to characterize the underlying reasons for poor bioavailability.

Recommended Initial Experiments:

  • Aqueous Solubility Determination: Measure the solubility of your compound in biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF)). This will provide a more accurate prediction of in vivo dissolution than water solubility alone.

  • Log P/D Measurement: Determine the lipophilicity of your compound. While a certain degree of lipophilicity is required for membrane permeation, excessively high log P values can lead to poor aqueous solubility and entrapment in lipid bilayers.

  • In Vitro Permeability Assay (e.g., Caco-2 or PAMPA): These assays provide an indication of a compound's ability to cross the intestinal epithelium. The Caco-2 cell model is particularly useful as it also expresses efflux transporters like P-gp.[4]

  • Solid-State Characterization (e.g., DSC, XRPD): Understanding the crystalline form (polymorphism) of your drug is critical, as different polymorphs can have significantly different solubilities and dissolution rates.[8]

The results from these initial experiments will help you classify your compound and select the most appropriate bioavailability enhancement strategy.

Part 2: Troubleshooting Guide - Strategies for Bioavailability Enhancement

This section provides detailed, actionable strategies to address poor bioavailability, categorized by the underlying issue.

Scenario 1: My pyridazinone derivative has poor aqueous solubility but good permeability (Likely BCS Class II).

Core Issue: The rate of absorption is limited by how quickly the drug dissolves in the GI tract.

Primary Strategies:

  • Particle Size Reduction (Micronization & Nanonization):

    • Why it works: Reducing particle size increases the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, enhances the dissolution rate.[9] Nanocrystal technology, in particular, can significantly improve the oral bioavailability of poorly soluble drugs.[10]

    • Troubleshooting:

      • Problem: Agglomeration of nanoparticles.

      • Solution: Utilize appropriate stabilizers, such as surfactants (e.g., sodium lauryl sulfate) or polymers (e.g., polyvinylpyrrolidone), during the milling process.[10]

      • Problem: Physical instability of the amorphous fraction created during milling.

      • Solution: Carefully control milling parameters and consider annealing steps to ensure long-term stability.

  • Amorphous Solid Dispersions (ASDs):

    • Why it works: Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can lead to a higher apparent solubility and faster dissolution.[11][12]

    • Troubleshooting:

      • Problem: Recrystallization of the amorphous drug during storage.

      • Solution: Select a polymer with a high glass transition temperature (Tg) and good miscibility with the drug. Common polymers include PVP, HPMC, and chitosan.[13]

      • Problem: "Spring and parachute" effect is not sustained, leading to precipitation in the GI tract.

      • Solution: Incorporate a precipitation inhibitor into the formulation.

  • Lipid-Based Formulations:

    • Why it works: These formulations present the drug in a solubilized state, bypassing the dissolution step.[14] They can range from simple oil solutions to complex Self-Emulsifying Drug Delivery Systems (SEDDS).[9][11]

    • Troubleshooting:

      • Problem: Drug precipitation upon dispersion in aqueous media.

      • Solution: Optimize the ratio of oil, surfactant, and cosolvent to ensure the formation of stable micelles or microemulsions that can maintain drug solubilization.[14]

      • Problem: Variability in bioavailability due to food effects.

      • Solution: Formulations with a higher hydrophilic-lipophilic balance (HLB) may be less susceptible to food effects.[9]

Scenario 2: My pyridazinone derivative has poor permeability (Likely BCS Class III or IV).

Core Issue: The drug dissolves but cannot efficiently cross the intestinal wall.

Primary Strategies:

  • Structural Modification (Medicinal Chemistry Approach):

    • Why it works: Altering the chemical structure can improve its physicochemical properties.[4] For instance, introducing polar groups or groups capable of forming intramolecular hydrogen bonds can enhance permeability.[4][15]

    • Troubleshooting:

      • Problem: Loss of pharmacological activity with structural changes.

      • Solution: Employ a careful structure-activity relationship (SAR) and structure-property relationship (SPR) guided design process.[16] Bioisosteric replacement can be a useful technique.[15]

  • Prodrug Approach:

    • Why it works: A prodrug is a bioreversible derivative of a drug that undergoes enzymatic or chemical conversion in the body to release the active parent compound.[12] This strategy can be used to temporarily mask polar functional groups that hinder membrane permeability.[8][17]

    • Troubleshooting:

      • Problem: Inefficient conversion to the active drug.

      • Solution: Design the prodrug linkage to be susceptible to common enzymes in the plasma or target tissue (e.g., esterases).[12]

      • Problem: The prodrug itself has poor solubility.

      • Solution: The promoiety can be designed to enhance both permeability and solubility (e.g., phosphate esters for improved solubility).[8]

  • Use of Permeation Enhancers:

    • Why it works: These excipients can transiently and reversibly open the tight junctions between intestinal epithelial cells or fluidize the cell membrane, facilitating drug transport.

    • Troubleshooting:

      • Problem: Potential for GI tract irritation or damage.

      • Solution: Careful selection and concentration optimization are required. Natural bioenhancers are also being explored.[18]

Scenario 3: My pyridazinone derivative is a substrate for efflux transporters (e.g., P-gp).

Core Issue: The drug is actively transported out of the intestinal cells, limiting its net absorption.

Primary Strategies:

  • Co-administration with Efflux Pump Inhibitors:

    • Why it works: Inhibiting the efflux pump can increase the intracellular concentration of the drug and enhance its absorption.

    • Troubleshooting:

      • Problem: Potential for drug-drug interactions and systemic toxicity of the inhibitor.

      • Solution: This approach requires careful safety and drug interaction studies. Some formulation excipients (e.g., certain surfactants) have been shown to have P-gp inhibitory effects.[19]

  • Nanotechnology-Based Delivery Systems:

    • Why it works: Nanoparticles, such as solid lipid nanoparticles or polymeric micelles, can be taken up by different cellular mechanisms that may bypass efflux transporters.[20][21][22] They can also protect the drug from enzymatic degradation.[23]

    • Troubleshooting:

      • Problem: Low drug loading capacity.

      • Solution: Optimize the nanoparticle composition and preparation method to maximize encapsulation efficiency.[24]

      • Problem: Scalability of the manufacturing process.

      • Solution: Select a nanoparticle platform with a clear path to large-scale production.

Part 3: Experimental Protocols & Data Visualization

Protocol 1: Caco-2 Permeability Assay with Efflux Assessment

Objective: To determine the bidirectional permeability of a pyridazinone derivative and identify if it is a substrate for P-gp.

Methodology:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a differentiated monolayer.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Prepare dosing solutions of the test compound in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Apical to Basolateral (A-B) Transport: Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

  • Basolateral to Apical (B-A) Transport: Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubate at 37°C with gentle shaking.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh buffer.

  • Analyze the concentration of the compound in the samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions.

  • Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 is generally considered indicative of active efflux.

Data Presentation

Table 1: Comparison of Bioavailability Enhancement Strategies for a Model Pyridazinone Compound

StrategyFormulation PrincipleResulting Fold Increase in Bioavailability (vs. simple suspension)Key Considerations
Micronization Increased surface area2.5xPotential for particle aggregation.
Nanonization Drastically increased surface area5.8xRequires specialized equipment and stabilizers.
Solid Dispersion (PVP K30) Amorphous state8.2xLong-term physical stability must be confirmed.
SEDDS Pre-dissolved state in lipid11.5xPotential for GI side effects at high surfactant concentrations.
Visualization of Concepts

Diagram 1: Decision Tree for Bioavailability Enhancement

This diagram illustrates a logical workflow for selecting an appropriate strategy based on the physicochemical properties of the pyridazinone compound.

G cluster_0 Initial Characterization cluster_1 Solubility Enhancement cluster_2 Permeability Enhancement cluster_3 Efflux Mitigation Solubility Aqueous Solubility? Permeability Permeability (Caco-2)? Solubility->Permeability Good BCS_II BCS Class II (Solubility-Limited) Solubility->BCS_II Poor BCS_III BCS Class III (Permeability-Limited) Permeability->BCS_III Poor Efflux_Check Efflux Ratio > 2? Permeability->Efflux_Check Good SizeReduction Particle Size Reduction (Micronization, Nanonization) ASD Amorphous Solid Dispersion Lipid Lipid-Based Formulation (SEDDS) Prodrug Prodrug Approach ChemMod Structural Modification Inhibitors Efflux Pump Inhibitors NanoDelivery Nanodelivery Systems Start Start with Pyridazinone Compound Start->Solubility BCS_II->SizeReduction BCS_II->ASD BCS_II->Lipid BCS_III->Prodrug BCS_III->ChemMod BCS_IV BCS Class IV (Solubility & Permeability Limited) BCS_IV->ASD Combine Strategies BCS_IV->Lipid Combine Strategies BCS_IV->Prodrug Combine Strategies BCS_IV->NanoDelivery Combine Strategies Efflux_Check->Inhibitors Yes Efflux_Check->NanoDelivery Yes Efflux_Check->BCS_II No

Sources

Validation & Comparative

A Definitive Guide to the Structural Confirmation of 1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory and anti-cancer properties[1][2]. The precise molecular structure of these compounds is critical to their function, making unambiguous structural confirmation an essential step in drug discovery and development. This guide provides an in-depth, comparative analysis for confirming the structure of a novel pyridazinone derivative, 1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, using a suite of modern analytical techniques. Our approach emphasizes not just the "what" but the "why" behind each experimental choice, ensuring a robust and self-validating workflow.

A Plausible Synthetic Route

A common and effective method for the synthesis of N-substituted pyridazinone derivatives involves the cyclization of a suitable precursor followed by N-alkylation[3][4]. A plausible synthetic pathway to obtain this compound is outlined below. The synthesis would likely begin with the condensation of a glyoxylic acid derivative with hydrazine to form the pyridazinone ring, followed by N-alkylation with a butyl halide.

cluster_0 Synthesis of this compound Glyoxylic Acid Derivative Glyoxylic Acid Derivative Pyridazinone Ring Formation Pyridazinone Ring Formation Glyoxylic Acid Derivative->Pyridazinone Ring Formation Hydrazine N-Alkylation N-Alkylation Pyridazinone Ring Formation->N-Alkylation Butyl Halide, Base Target Molecule Target Molecule N-Alkylation->Target Molecule

Caption: A plausible synthetic workflow for the target molecule.

Spectroscopic and Crystallographic Structural Elucidation

A multi-technique approach is indispensable for the unambiguous confirmation of a novel chemical structure. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive and self-validating picture.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.

Expected ¹H NMR Spectrum: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridazinone ring and the butyl chain. The pyridazinone ring protons will likely appear as doublets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nature of the carbonyl and carboxyl groups[5]. The butyl group protons will appear in the aliphatic region as a triplet for the terminal methyl group, a sextet for the adjacent methylene group, a quintet for the next methylene group, and a triplet for the methylene group attached to the nitrogen.

Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum will provide complementary information, with distinct signals for each carbon atom in the molecule. The carbonyl and carboxyl carbons will appear at the downfield end of the spectrum, while the pyridazinone ring carbons will be in the aromatic region, and the butyl chain carbons in the aliphatic region[6][7].

Comparative NMR Data for Pyridazinone Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
6-substituted-3-aminopyridazinesRing Protons: ~6.8-7.4Not specified[5]
2,6-disubstituted pyridazin-3(2H)-onesVaries with substitutionVaries with substitution[6]
N-t-butyl-pyridazin-3(2H)-onesNot specifiedC(3): ~164, C(4): ~130, C(5): ~135, C(6): ~139[7]

Experimental Protocol for NMR Analysis [8][9][10][11]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

  • Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective protons and carbons in the proposed structure. 2D NMR experiments like COSY and HSQC can be used for unambiguous assignments[9].

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule.

Expected FTIR Spectrum: The FTIR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid O-H stretch (a broad band around 3000 cm⁻¹), the C=O stretches of the carboxylic acid and the pyridazinone ring (strong bands in the 1650-1750 cm⁻¹ region), C-N stretching, and C-H stretching of the alkyl chain.

Comparative FTIR Data for Related Functional Groups

Functional GroupCharacteristic Absorption (cm⁻¹)Reference
Carboxylic Acid O-H3300-2500 (broad)
Carboxylic Acid C=O1760-1690
Amide/Pyridazinone C=O~1650-1680[12]
C-H (alkyl)2960-2850[12]

Experimental Protocol for FTIR Analysis [13][14][15][16][17][18]

  • Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of the solid sample.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Expected Mass Spectrum: The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will likely involve the loss of the butyl group, the carboxylic acid group, and other characteristic cleavages of the pyridazinone ring[19][20][21][22][23][24][25].

Experimental Protocol for Mass Spectrometry [19][26]

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Use a suitable ionization technique, such as electrospray ionization (ESI) or electron impact (EI), to generate ions.

  • Mass Analysis: Analyze the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for unambiguous structure determination, providing a three-dimensional map of the atomic arrangement in a molecule[27][28][29][30][31].

Expected Crystal Structure: An X-ray crystal structure of this compound would definitively confirm the connectivity of the atoms, as well as provide precise bond lengths and angles. It would also reveal information about intermolecular interactions, such as hydrogen bonding, in the solid state.

Experimental Protocol for X-ray Crystallography [27][28][29][30][31]

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a saturated solution.

  • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data by irradiating it with X-rays.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding the final atomic coordinates and other structural parameters.

cluster_1 Analytical Workflow for Structural Confirmation Purified Compound Purified Compound NMR Spectroscopy NMR Spectroscopy Purified Compound->NMR Spectroscopy ¹H, ¹³C, 2D FTIR Spectroscopy FTIR Spectroscopy Purified Compound->FTIR Spectroscopy Mass Spectrometry Mass Spectrometry Purified Compound->Mass Spectrometry X-ray Crystallography X-ray Crystallography Purified Compound->X-ray Crystallography If single crystals obtained Structural Confirmation Structural Confirmation NMR Spectroscopy->Structural Confirmation FTIR Spectroscopy->Structural Confirmation Mass Spectrometry->Structural Confirmation Definitive Structure Definitive Structure X-ray Crystallography->Definitive Structure Structural Confirmation->Definitive Structure

Caption: The overall analytical workflow for structural confirmation.

Comparative Data Summary

The following table summarizes the expected analytical data for this compound based on the principles discussed and data from related compounds.

TechniqueExpected DataComparison with Analogs
¹H NMR Pyridazinone protons: ~7.0-8.0 ppm (d); Butyl protons: ~0.9-4.0 ppmConsistent with chemical shifts of other N-alkylated pyridazinones[5].
¹³C NMR C=O (ring): ~160-165 ppm; C=O (acid): ~170-175 ppm; Ring Cs: ~120-150 ppm; Butyl Cs: ~10-60 ppmIn agreement with data for pyridazin-3-ones[7].
FTIR O-H (acid): ~3000 cm⁻¹ (broad); C=O: ~1650-1750 cm⁻¹ (strong)Typical for carboxylic acids and pyridazinones[12].
Mass Spec Molecular Ion (M⁺) at m/z = 196.21Fragmentation patterns would be compared to known pyridazinone derivatives.
X-ray Unambiguous 3D structureBond lengths and angles would be compared to known pyridazinone crystal structures.

Conclusion

The structural confirmation of a novel compound like this compound requires a rigorous and multi-faceted analytical approach. By combining the detailed insights from NMR, the functional group information from FTIR, the molecular weight and fragmentation data from mass spectrometry, and the definitive 3D structure from X-ray crystallography, researchers can have the utmost confidence in their molecular architecture. This guide provides a comprehensive framework for such an analysis, emphasizing a comparative approach that leverages existing knowledge to validate new findings.

References

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Krasavin, M. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. PubMed. Retrieved from [Link]

  • Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Retrieved from [Link]

  • Drennan, C. L., & Wiley, C. A. (n.d.). X-Ray Crystallography of Chemical Compounds. PMC - NIH. Retrieved from [Link]

  • Reddy, K. S., et al. (2011). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. Organic Letters.
  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Reddy, K. S., et al. (2010). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
  • MDPI. (2021). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors.
  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
  • Compound Interest. (2015). A GUIDE TO INTERPRETING MASS SPECTRA. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

  • MDPI. (2019). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones.
  • Greenwood, M. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, April 9). How an FTIR Spectrometer Operates. Retrieved from [Link]

  • PubMed. (2023, August 29). Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. Retrieved from [Link]

  • PubMed. (2011, July). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Retrieved from [Link]

  • PubMed Central. (2023, December 3). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Interpretation of Mass Spectra. Retrieved from [Link]

  • UCI Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy.
  • EPA. (2017, August 2). 1.0 Introduction Persons unfamiliar with basic elements of FTIR spectroscopy should not attempt to use this method. This method. Retrieved from [Link]

  • PubMed Central. (2025, July 2). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (1983). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (2016). Alkyl and Aryl 4,5-Dichloro-6-oxopyridazin-1(6H)-carboxylates: A Practical Alternative to Chloroformates for the Synthesis of Symmetric and Asymmetric Carbonates. Retrieved from [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Volmer, D. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2021).
  • AZoOptics. (2025, April 11). How to Read Mass Spectrometer Graph: A Beginner's Guide. Retrieved from [Link]

  • Prasain, J. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • De La Cruz, A. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • De Gruyter. (2021). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Semantic Scholar. (2023, January 28). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3. Retrieved from [Link]

  • CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Retrieved from [Link]

  • University of Michigan. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 1 from Fraction 6 of the.... Retrieved from [Link]

  • MDPI. (2022, June 10). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Retrieved from [Link]

  • YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of Pyridazinone Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazinone Scaffold as a Privileged Pharmacophore

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures." The pyridazinone ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2] Its remarkable versatility stems from its synthetic tractability and its ability to be functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties.[2] This adaptability has led to the development of pyridazinone derivatives with a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[1][2][3][4]

This guide provides a comparative analysis of pyridazinone derivatives as inhibitors of several key enzyme families. We will dissect the structure-activity relationships (SAR) that govern their potency and selectivity, provide detailed, field-proven experimental protocols for their evaluation, and explore the mechanistic basis for their action. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to navigate the development of novel pyridazinone-based enzyme inhibitors.

Key Enzyme Classes Targeted by Pyridazinone Derivatives

The pyridazinone core has proven to be an effective template for designing inhibitors against a diverse range of enzymes. The following sections highlight three of the most prominent and well-validated target classes.

Cyclooxygenase (COX) Enzymes: Targeting Inflammation

The cyclooxygenase (COX) enzymes, particularly isoforms COX-1 and COX-2, are central to the inflammatory cascade.[5] They catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[6] While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, COX-2 is inducibly expressed at inflammatory sites.[5][7] Consequently, the primary goal for modern anti-inflammatory drug design is to achieve selective inhibition of COX-2 over COX-1, thereby minimizing gastrointestinal side effects associated with traditional NSAIDs.[7][8] The pyridazinone scaffold has been exceptionally successful in generating potent and selective COX-2 inhibitors.[9]

Phosphodiesterases (PDEs): Modulating Second Messenger Signaling

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[10][11][12] By inhibiting specific PDE isoforms, it is possible to elevate cAMP or cGMP levels in a tissue-specific manner, leading to a range of therapeutic effects. For instance, PDE3 inhibitors are used for congestive heart failure, PDE4 inhibitors target inflammatory conditions like COPD, and PDE5 inhibitors are famously used for erectile dysfunction.[11][12] Pyridazinone derivatives have been developed as potent inhibitors for several PDE isoforms, demonstrating their utility in treating cardiovascular and inflammatory diseases.[10][13][14]

Protein Kinases: A Cornerstone of Cancer Therapy

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[15][16] The ATP-binding site of kinases offers a well-defined pocket for the design of small molecule inhibitors. Pyridazinone-based compounds have been successfully designed to act as "hinge-binders," forming key hydrogen bonds with the kinase hinge region and displacing ATP. Numerous pyridazinone derivatives have shown potent inhibitory activity against a variety of kinases implicated in oncology, including C-terminal Src Kinase (CSK), FER Tyrosine Kinase, and PI3 Kinase (PI3K).[17][18][19]

Comparative Structure-Activity Relationship (SAR) Analysis

The efficacy of a pyridazinone derivative is dictated by the nature and position of its substituents. Understanding the SAR is critical for rational drug design. While specific requirements vary between enzyme targets, some general principles have emerged.

The diagram below illustrates the key points of diversification on a generalized pyridazinone scaffold.

Caption: Key diversification points on the pyridazinone core.

  • R1 (Position 2): Substituents at the N2 position often influence pharmacokinetic properties like solubility. In kinase inhibitors, this position can be crucial for interacting with the hinge region of the ATP-binding pocket.[18]

  • R2 (Position 4/5): Modifications here are critical for achieving selectivity. For COX-2 inhibitors, bulky groups at this position can access a side pocket present in COX-2 but not COX-1.[6] For PDE inhibitors, this region interacts with residues that differ between isoforms, governing selectivity.[13]

  • R3 (Position 6): This position frequently bears a large, often aromatic, substituent that anchors the molecule deep within the enzyme's active site. The nature of this group is a primary determinant of overall inhibitory potency.

Comparative Inhibitory Potency

The following table summarizes the inhibitory activity (IC50) of representative pyridazinone derivatives against their respective enzyme targets, showcasing the potency that can be achieved with this scaffold.

Compound ClassDerivative ExampleTarget EnzymeIC50 ValueReference
COX-2 Inhibitor 6-phenyl-3(2H)-pyridazinone derivativeCOX-2Potent (Specific values vary by substitution)[1]
PDE5 Inhibitor 2-phenyl-3,6-pyridazinedione derivativePDE522 nM[10]
PDE5 Inhibitor Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-onePDE534 nM[10]
Kinase Inhibitor Pyridazinone-based CSK Inhibitor (Compound 13)CSK1 nM (Biochemical)[18]
MAO-B Inhibitor Pyridazinone derivative (TR16)MAO-B0.17 µM[20]
PI3K Inhibitor N-5-benzylated pyridazino[4,5-b]indol-4-onePI3Kα91 nM[17]

Experimental Workflows for Inhibitor Characterization

A rigorous and systematic experimental approach is essential to validate the activity and mechanism of any potential enzyme inhibitor. The following protocols represent a self-validating system, incorporating necessary controls and logical progression from biochemical potency to cellular efficacy.

Overall Drug Discovery Workflow

This diagram outlines the logical flow for identifying and characterizing novel pyridazinone-based inhibitors.

Sources

In Vivo Efficacy of 1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic Acid: A Comparative Guide to Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the journey from a promising chemical entity to a validated clinical candidate is paved with rigorous preclinical testing. This guide provides a comprehensive framework for evaluating the in vivo efficacy of 1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, a member of the pharmacologically significant pyridazinone class. Drawing upon extensive data from related analogues, we present a strategic approach to its preclinical assessment, comparing potential outcomes with established alternatives and detailing the requisite experimental methodologies.

The pyridazinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[1][2][3] This inherent versatility necessitates a carefully considered, multi-pronged approach to in vivo testing to elucidate the specific therapeutic potential of this compound.

Strategic Rationale for In Vivo Model Selection

Given the broad bioactivity of the pyridazinone core, a logical starting point for the in vivo assessment of this compound is in the domain of inflammation, a condition implicated in a multitude of diseases.[4] Recent studies on structurally similar diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogues have demonstrated potent anti-inflammatory activity in vivo, mitigating acute lung injury and sepsis by targeting the JNK2-NF-κB/MAPK pathway.[5][6] This provides a strong rationale for investigating our lead compound in similar models.

Furthermore, the known modulation of phosphodiesterases (PDEs) by some pyridazinone derivatives suggests a potential role in cardiovascular diseases, such as hypertension and heart failure, through vasodilation.[7] Therefore, a secondary arm of in vivo investigation in relevant cardiovascular models is warranted. The anti-proliferative effects observed in other pyridazinone compounds also suggest a potential application in oncology, which could be explored using xenograft models.[8]

Below is a proposed workflow for the comprehensive in vivo evaluation of this compound.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Screening (Inflammation) cluster_2 Phase 3: Efficacy Screening (Cardiovascular) cluster_3 Phase 4: Efficacy Screening (Oncology) cluster_4 Phase 5: Mechanism of Action (MoA) & Biomarker Analysis A Pharmacokinetic (PK) Profiling (Rodent Models) B Maximum Tolerated Dose (MTD) and Acute Toxicity A->B Determine Dosing Range C Carrageenan-Induced Paw Edema (Acute Inflammation) B->C Select Relevant Models Based on PK/Tox E Spontaneously Hypertensive Rat (SHR) Model B->E Select Relevant Models Based on PK/Tox F Human Tumor Xenograft Model (e.g., Osteosarcoma) B->F Select Relevant Models Based on PK/Tox D LPS-Induced Systemic Inflammation (Sepsis Model) C->D If Positive G Tissue/Blood Analysis: - Cytokine Levels (ELISA) - Pathway Proteins (Western Blot) - Histopathology D->G Confirm Anti-inflammatory MoA G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Intracellular Signaling Cascade cluster_2 Nuclear Events & Cellular Response cluster_3 Potential Intervention Point for Pyridazinone Derivatives A Toll-Like Receptor 4 (TLR4) B MyD88-Dependent Pathway C Activation of IKK complex B->C F MAPK Pathway Activation (JNK, p38, ERK) B->F D Phosphorylation & Degradation of IκBα C->D E NF-κB Translocation to Nucleus D->E G Transcription of Pro-inflammatory Genes E->G F->G H Increased Production of TNF-α, IL-6, etc. G->H I This compound I->C Inhibition? I->F Inhibition?

Caption: Potential mechanism of action via inhibition of the NF-κB and MAPK signaling pathways.

Conclusion and Future Directions

The preclinical in vivo evaluation of this compound should be a systematic and evidence-based process. By leveraging established models of inflammation and cardiovascular disease, and comparing its performance against known pyridazinone analogues, researchers can efficiently characterize its therapeutic potential. The protocols and comparative data presented in this guide offer a robust framework for these critical studies. Positive efficacy data, particularly in the well-validated inflammation models, would provide a strong impetus for further preclinical development, including more extensive toxicology studies and investigation into additional therapeutic areas such as oncology.

References

  • Vertex AI Search. (2010). In vivo models of cardiac diseases: application to drug development and screening. Expert Opinion on Drug Discovery, 5(1), 65-78.
  • Taylor & Francis Online. (2009).
  • National Institutes of Health. (n.d.). Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo.
  • Informa Healthcare. (n.d.).
  • BenchChem. (2025). A Comparative Guide to the Pharmacokinetic Profiles of Substituted Pyridazines.
  • Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery.
  • Slideshare. (n.d.).
  • International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs.
  • Cardiomedex. (n.d.). In vivo models.
  • BenchChem. (2025).
  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • AACR Journals. (n.d.). Personalized In Vitro and In Vivo Cancer Models to Guide Precision Medicine.
  • SciELO. (n.d.).
  • WuXi Biology. (n.d.). Cardiovascular Diseases Models.
  • Index Copernicus. (2018). REVIEW: THE IN-VIVO SCREENING METHODS OF ANTICANCER DRUG.
  • National Institutes of Health. (2015). Colorectal cancer models for novel drug discovery.
  • Scholars Research Library. (n.d.).
  • ResearchGate. (n.d.). (PDF) In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review).
  • National Institutes of Health. (2025).
  • National Institutes of Health. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
  • INNOSC Theranostics and Pharmacological Sciences. (2019).
  • National Institutes of Health. (2023).
  • ResearchGate. (n.d.).
  • National Institutes of Health. (n.d.). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview.
  • PharmaBlock. (n.d.). Pyridazines in Drug Discovery.
  • National Institutes of Health. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors.
  • Sigma-Aldrich. (n.d.).
  • National Institutes of Health. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydrot[9][10][11]riazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia.

  • Santa Cruz Biotechnology. (n.d.). 6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid.
  • ChemicalBook. (n.d.). This compound.
  • Google Patents. (n.d.).

Sources

Comparative Cross-Reactivity Analysis of 1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: A Guide for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridazinone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anti-inflammatory, cardiovascular, and central nervous system (CNS) effects.[1][2][3] This chemical versatility, however, necessitates a rigorous evaluation of off-target interactions to ensure the safety and efficacy of any new therapeutic candidate. This guide provides a comprehensive framework for assessing the cross-reactivity profile of a novel pyridazinone derivative, 1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (hereafter referred to as Compound X ), a potent modulator of the GABA-A receptor.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian CNS, and its type A receptors (GABA-A Rs) are critical therapeutic targets for conditions like anxiety, insomnia, and epilepsy.[4][5] GABA-A receptors are ligand-gated ion channels composed of five subunits, with a variety of subunit combinations (e.g., α1-6, β1-3, γ1-3) creating a diversity of receptor subtypes with distinct pharmacology and brain region distribution.[6][7] While targeting these receptors has proven highly effective, off-target effects or lack of subtype selectivity can lead to undesirable side effects such as sedation, ataxia, and dependence.

This guide presents a comparative analysis of Compound X against two well-established GABA-A receptor positive allosteric modulators (PAMs): Diazepam , a classic benzodiazepine, and Zolpidem , a non-benzodiazepine hypnotic of the imidazopyridine class.[8] We will detail the experimental workflows, provide validated protocols, and present hypothetical data to illustrate a robust cross-reactivity profiling strategy. The objective is to provide researchers and drug development professionals with a practical guide to making informed decisions based on a thorough understanding of a compound's selectivity profile.

Part 1: The Strategic Approach to Selectivity Profiling

A tiered approach is essential for an efficient and comprehensive assessment of cross-reactivity. Our strategy begins with confirming on-target activity, moves to a broad liability screen to identify potential red flags, and finishes with focused functional and selectivity assays to build a detailed pharmacological profile. Improving drug selectivity is a critical aspect of pharmaceutical development that aims to enhance therapeutic efficacy while minimizing side effects.[9]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the cross-reactivity assessment for Compound X.

G cluster_0 Tier 1: Initial Profiling cluster_1 Tier 2: In-depth Characterization cluster_2 Tier 3: Data Synthesis & Decision Making A Compound X Synthesis & QC B Primary Target Binding Assay (GABA-A Receptor α1β2γ2) A->B Confirm On-Target Affinity C Broad Panel Liability Screen (44 common off-targets) A->C Identify Potential Liabilities D Functional Activity Assay (e.g., TR-FRET for cAMP or ion flux) B->D Determine Mechanism of Action E GABA-A Subtype Selectivity Panel (α2, α3, α5 subtypes) B->E Assess Subtype Selectivity F Kinase Panel Screen (Optional) Based on Tier 1 results C->F De-risk kinase off-targets G Generate Selectivity Profile (Compare Compound X, Diazepam, Zolpidem) D->G E->G F->G H Go / No-Go Decision for In Vivo Studies G->H

Caption: Tiered workflow for cross-reactivity assessment.

Part 2: Comparative Performance Data (Hypothetical)

The following tables summarize hypothetical data from our cross-reactivity studies, comparing Compound X to Diazepam and Zolpidem. This data is for illustrative purposes to guide interpretation.

Table 1: Primary Target Affinity and Broad Panel Liability

This table shows the binding affinity (Ki) for the primary target (GABA-A α1β2γ2 receptor) and summarizes hits from a broad liability screen (e.g., a Eurofins SafetyScreen44 panel). A "hit" is defined as >50% inhibition at a 10 µM screening concentration.

CompoundPrimary Target Ki (nM)[10]Broad Panel Hits (>50% Inh. @ 10µM)Potential Liabilities
Compound X 15.21hERG Potassium Channel
Diazepam 25.52Translocator Protein (TSPO), α1-Adrenergic Receptor
Zolpidem 30.81Imidazoline I2 Receptor

Interpretation: Compound X shows high affinity for the primary GABA-A receptor target. The single off-target hit at the hERG channel is a critical finding that must be followed up with specific electrophysiology studies to determine the functional IC50, as hERG inhibition is a major risk factor for cardiotoxicity.[11] Diazepam and Zolpidem show their known secondary binding sites.

Table 2: GABA-A Receptor Subtype Selectivity

This table compares the binding affinity (Ki, nM) of the compounds across different GABA-A receptor subtypes. Subtype selectivity can predict the therapeutic window and side-effect profile. For example, α1 subunit activity is associated with sedation, while α2/α3 activity is linked to anxiolysis.[7]

Compoundα1β2γ2 (Sedation)α2β3γ2 (Anxiolysis)α3β3γ2 (Anxiolysis)α5β3γ2 (Cognition)α1/α5 Selectivity Ratio
Compound X 15.222.528.1250.416.5
Diazepam 25.518.920.135.71.4
Zolpidem 30.8350.6410.2>100032.5

Interpretation:

  • Compound X demonstrates moderate selectivity for α1/α2/α3-containing receptors over α5, suggesting it may have a reduced impact on cognition compared to less selective compounds. Its selectivity ratio is significantly better than that of Diazepam.

  • Diazepam is non-selective, binding with similar affinity to all tested subtypes, consistent with its broad clinical effects (anxiolytic, sedative, muscle relaxant).

  • Zolpidem shows very high selectivity for the α1 subtype, which aligns with its primary use as a hypnotic (sedative).[8]

Part 3: Experimental Methodologies

Accurate and reproducible data are the bedrock of trustworthy preclinical science. The following protocols are detailed to ensure self-validation and alignment with industry standards.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of test compounds for a specific receptor target.[12][13]

Objective: To determine the inhibitory constant (Ki) of Compound X, Diazepam, and Zolpidem at the human GABA-A receptor α1β2γ2 subtype.

Materials:

  • Cell membranes expressing the recombinant human GABA-A α1β2γ2 receptor.

  • Radioligand: [3H]-Flumazenil (specific activity ~80 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Clonazepam (10 µM).

  • 96-well filter plates and a cell harvester.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare a serial dilution of test compounds (Compound X, Diazepam, Zolpidem) in assay buffer, typically from 100 µM to 0.1 nM.

  • Assay Plate Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of the appropriate compound dilution, and 50 µL of radioligand ([3H]-Flumazenil) at a final concentration of 1 nM.

  • Initiate Reaction: Add 50 µL of the cell membrane preparation (containing ~20 µg of protein) to each well to initiate the binding reaction. The final assay volume is 200 µL.

  • Incubation: Incubate the plates for 60 minutes at 4°C to reach binding equilibrium.

  • Termination & Washing: Terminate the assay by rapid filtration through GF/B filter plates using a cell harvester. Wash the filters three times with 300 µL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter plates, add 200 µL of scintillation fluid to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control wells (total binding vs. non-specific binding). Determine the IC50 value using non-linear regression (log[inhibitor] vs. response). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Protocol 2: LANCE Ultra TR-FRET cAMP Assay (Functional Assay Example)

This protocol describes a functional assay to measure the modulation of adenylyl cyclase activity, which can be affected by GABA-B receptors, a common off-target class for CNS drugs. This demonstrates a follow-up functional assay for a potential off-target hit.[14][15][16]

Objective: To determine if Compound X functionally modulates GABA-B receptor activity in a cell-based assay.

Materials:

  • CHO-K1 cells stably expressing the human GABA-B receptor.

  • LANCE® Ultra cAMP Detection Kit.

  • GABA (agonist control), Forskolin (stimulant).

  • Cell culture medium, stimulation buffer.

  • White, opaque 384-well microplates.

  • TR-FRET enabled plate reader (e.g., EnVision® Multilabel Reader).

Procedure:

  • Cell Plating: Seed the GABA-B expressing cells into a 384-well plate at a density of ~2,000 cells/well and incubate overnight.

  • Compound Addition: Remove culture medium. Add 5 µL of test compound (Compound X) at various concentrations, along with 5 µL of GABA (agonist control) or buffer.

  • Stimulation: Add 5 µL of Forskolin to all wells (except negative control) to stimulate cAMP production. Incubate for 30 minutes at room temperature.

  • Detection: Add 5 µL of the Eu-cAMP tracer solution and 5 µL of the ULight™-anti-cAMP antibody solution (as per the kit protocol).[17]

  • Incubation: Incubate for 1 hour at room temperature, protected from light.

  • Plate Reading: Read the plate on a TR-FRET reader, with excitation at 320 or 340 nm and dual emission reading at 615 nm (Europium donor) and 665 nm (ULight acceptor).[15]

  • Data Analysis: Calculate the 665/615 nm emission ratio. A decrease in the TR-FRET ratio indicates an increase in intracellular cAMP. Plot the ratio against the log[compound] concentration to determine EC50 or IC50 values.

GABA-A Receptor Signaling Pathway

The diagram below illustrates the mechanism of action for a positive allosteric modulator (PAM) at a GABA-A receptor.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Synaptic Cleft cluster_3 Cellular Response Pre Presynaptic Terminal Glutamate GABA GABA Pre->GABA Release Post Postsynaptic Density GABA-A Receptor Response Increased Cl- Influx → Hyperpolarization → Reduced Neuronal Excitability Post->Response Channel Opens More Frequently/Longer GABA->Post:head Binds to Orthosteric Site PAM Compound X (PAM) PAM->Post:head Binds to Allosteric Site

Caption: Mechanism of a GABA-A Positive Allosteric Modulator (PAM).

Conclusion and Future Directions

This guide outlines a robust, multi-tiered strategy for the cross-reactivity profiling of the novel GABA-A receptor modulator, this compound (Compound X). The hypothetical data presented illustrates how Compound X could exhibit a promising selectivity profile, with high on-target affinity and improved subtype selectivity over the non-selective modulator Diazepam.

The identification of a potential hERG liability in the initial screen underscores the critical importance of broad panel screening early in the discovery process.[11] This finding mandates progression to specific, functional cardiac safety assays before any consideration of in vivo studies. The rational selection of tool compounds and the application of quantitative metrics are essential for validating new drug targets.[18][19]

By employing the systematic approach detailed here—combining high-throughput binding assays with targeted functional follow-ups—research teams can build a comprehensive understanding of a compound's pharmacological fingerprint. This enables data-driven decisions, minimizes the risk of late-stage failures, and ultimately accelerates the development of safer, more effective therapeutics.

References

  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from SAR Publication. [Link][1][20]

  • Semyanov, A., et al. (2021). GABAA receptors: structure, function, pharmacology, and related disorders. Frontiers in Cellular Neuroscience. [Link][4]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GABAA receptors. Retrieved from IUPHAR/BPS Guide to PHARMACOLOGY. [Link][6]

  • Taylor & Francis Group. (2010). Pharmacology of the GABAa Receptor Complex. Retrieved from Taylor & Francis Group. [Link][5]

  • Möhler, H. (2006). GABA(A) receptor diversity and pharmacology. Cell and Tissue Research, 326(2), 505–516. [Link][7]

  • Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842. [Link][2][3]

  • Fabgennix International. (n.d.). Competition Assay Protocol. Retrieved from Fabgennix International. [Link][12]

  • Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. Retrieved from Wikipedia. [Link][8]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from NanoTemper Technologies. [Link][10]

  • Colby, D. W., et al. (2016). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Methods in Molecular Biology, 1348, 193–216. [Link][13]

  • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876. [Link][18]

  • Patsnap. (2025). How to improve drug selectivity? Retrieved from Patsnap Synapse. [Link][9]

  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. ResearchGate. [Link][19]

  • Amrollahi, P., et al. (2014). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 57(16), 6769–6790. [Link][11]

Sources

A Comparative Guide to the Synthetic Routes of Pyridazinone Core Structures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyridazinone Scaffold

The pyridazinone core, a six-membered diazine ring bearing a carbonyl group, stands as a privileged scaffold in the landscape of medicinal chemistry and drug discovery. Its unique electronic and structural features allow it to serve as a versatile pharmacophore, capable of engaging with a multitude of biological targets. This has led to the development of a wide array of therapeutic agents with diverse pharmacological activities, including cardiovascular, anti-inflammatory, analgesic, and anticancer properties. The continued exploration of novel pyridazinone-based therapeutics necessitates a deep understanding of the synthetic strategies available for the construction of this vital heterocyclic system.

This guide provides a comprehensive and comparative analysis of the most prominent synthetic routes to the pyridazinone core. Moving beyond a simple enumeration of methods, we will delve into the mechanistic underpinnings of each approach, critically evaluate their strengths and limitations, and provide detailed, field-proven experimental protocols. This document is intended to serve as an invaluable resource for researchers, scientists, and drug development professionals, empowering them to make informed decisions in the design and execution of their synthetic campaigns.

I. The Classical Approach: Condensation of 1,4-Dicarbonyl Compounds with Hydrazines

The most traditional and widely employed method for the synthesis of pyridazinones involves the cyclocondensation of a 1,4-dicarbonyl compound, or a synthetic equivalent, with a hydrazine derivative.[1][2] This approach is valued for its reliability and the ready availability of starting materials. The reaction proceeds through the initial formation of a hydrazone, which then undergoes an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration to afford the pyridazinone ring.

The choice of the 1,4-dicarbonyl precursor is critical and dictates the substitution pattern of the final product. The most common precursors are γ-ketoacids and their corresponding esters.

Causality Behind Experimental Choices:

The selection of reaction conditions is paramount for achieving high yields and purity. The use of a protic solvent, such as ethanol or acetic acid, facilitates both the initial hydrazone formation and the subsequent cyclization by protonating the carbonyl oxygen, thereby increasing its electrophilicity.[3] Refluxing temperatures are typically required to overcome the activation energy of the intramolecular cyclization and dehydration steps. For less reactive substrates, the addition of a catalytic amount of acid can accelerate the reaction.

Data Presentation: Comparison of Classical Condensation Methods
Starting MaterialHydrazine DerivativeProductReaction ConditionsTime (h)Yield (%)Reference
β-Benzoylpropionic acidHydrazine hydrate6-Phenyl-4,5-dihydropyridazin-3(2H)-oneEthanol, reflux4>90[4]
Levulinic acidHydrazine hydrate6-Methyl-4,5-dihydropyridazin-3(2H)-oneEthanol, reflux4High[3]
Ethyl levulinateHydrazine hydrate6-Methyl-4,5-dihydropyridazin-3(2H)-oneEthanol, reflux1~100[1]
4-Oxo-4-phenylbutanoic acidPhenylhydrazine2,6-Diphenyl-4,5-dihydropyridazin-3(2H)-oneAcetic acid, reflux385[5]
Experimental Protocol: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol provides a detailed procedure for a representative classical condensation reaction.

Materials:

  • β-Benzoylpropionic acid (1.78 g, 10 mmol)

  • Hydrazine hydrate (80% solution, 0.63 mL, 10 mmol)

  • Ethanol (20 mL)

Procedure:

  • A mixture of β-benzoylpropionic acid (1.78 g, 10 mmol) and hydrazine hydrate (0.63 mL, 10 mmol) in ethanol (20 mL) is placed in a round-bottom flask equipped with a reflux condenser.[4]

  • The reaction mixture is heated to reflux and maintained at this temperature for 4 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The resulting solid is recrystallized from hot water to yield 6-phenyl-4,5-dihydropyridazin-3(2H)-one as a white crystalline solid.

G cluster_0 Classical Condensation gamma_Ketoacid γ-Ketoacid Hydrazone Hydrazone Intermediate gamma_Ketoacid->Hydrazone + Hydrazine Hydrazine Hydrazine (R-NHNH2) Hydrazine->Hydrazone Pyridazinone Pyridazinone Hydrazone->Pyridazinone Intramolecular Cyclization & Dehydration G cluster_1 Multicomponent Reaction Arene Arene gamma_Ketoacid_insitu γ-Ketoacid (in situ) Arene->gamma_Ketoacid_insitu + Anhydride (Friedel-Crafts) Anhydride Cyclic Anhydride Anhydride->gamma_Ketoacid_insitu Hydrazine Hydrazine Pyridazinone_MCR Pyridazinone Hydrazine->Pyridazinone_MCR gamma_Ketoacid_insitu->Pyridazinone_MCR + Hydrazine G cluster_2 Inverse-Electron-Demand Diels-Alder Tetrazine 1,2,4,5-Tetrazine (Diene) Cycloadduct [4+2] Cycloadduct Tetrazine->Cycloadduct + Dienophile Dienophile Dienophile (e.g., Alkene) Dienophile->Cycloadduct Dihydropyridazine Dihydropyridazine Cycloadduct->Dihydropyridazine - N2 Pyridazine Pyridazine Dihydropyridazine->Pyridazine Oxidation G cluster_3 C-H Functionalization Pyridazinone_Substrate Pyridazinone Substrate (with Directing Group) CH_Activation C-H Activation Pyridazinone_Substrate->CH_Activation + Catalyst Catalyst Transition Metal Catalyst (e.g., Pd) Catalyst->CH_Activation Coupling Coupling with Partner CH_Activation->Coupling Functionalized_Pyridazinone Functionalized Pyridazinone Coupling->Functionalized_Pyridazinone Reductive Elimination

Sources

A Researcher's Guide to Validating In Vitro to In Vivo Correlation (IVIVC) for Pyridazinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing a robust in vitro to in vivo correlation (IVIVC) is a critical step in streamlining the development of new chemical entities. This guide provides an in-depth, objective comparison of methodologies for validating the IVIVC of pyridazinone compounds, a versatile class of molecules with significant therapeutic potential, particularly in oncology.[1][2][3][4] By understanding the intricate relationship between in vitro performance and in vivo behavior, researchers can accelerate formulation development, set meaningful manufacturing specifications, and potentially reduce the need for extensive bioequivalence studies.[5]

The Foundation: Biopharmaceutical Classification of Pyridazinone Compounds

A successful IVIVC is fundamentally linked to the Biopharmaceutical Classification System (BCS), which categorizes drugs based on their aqueous solubility and intestinal permeability.[6][7][8][9] Pyridazinone derivatives, especially those developed as kinase inhibitors, often exhibit poor aqueous solubility.[10][11][12] This characteristic, combined with potentially high permeability, places many pyridazinone compounds into BCS Class II .

Table 1: Biopharmaceutical Classification System (BCS) and its Implications for IVIVC

BCS ClassSolubilityPermeabilityIVIVC ExpectationRationale
I HighHighPossible, but dissolution is rarely the rate-limiting step.Absorption is rapid and complete once the drug is in solution.
II Low High High expectation of a successful IVIVC. Dissolution is the rate-limiting step for absorption.
III HighLowIVIVC is challenging as permeability is the rate-limiting step.In vitro dissolution does not reflect the primary barrier to absorption.
IV LowLowIVIVC is unlikely.Both dissolution and permeability are significant barriers to absorption.

For BCS Class II compounds like many pyridazinones, a strong correlation between the in vitro dissolution rate and the in vivo absorption rate is anticipated, making IVIVC a powerful development tool.

Experimental Workflow for IVIVC Validation

The journey from in vitro characterization to a validated in vivo correlation involves a systematic, multi-step process. The following diagram illustrates a typical workflow for establishing an IVIVC for a pyridazinone compound.

IVIVC_Workflow cluster_0 PART 1: In Vitro Characterization cluster_1 PART 2: In Vivo Evaluation cluster_2 PART 3: Correlation & Validation Solubility Solubility Assessment (pH-dependent) Permeability Permeability Assay (e.g., Caco-2) Solubility->Permeability Characterize Physicochemical Properties Dissolution Dissolution Method Development Permeability->Dissolution Inform Formulation Strategy PK_Study Pharmacokinetic (PK) Study (Animal Model) Dissolution->PK_Study Test Formulations with Different Release Rates PD_Study Pharmacodynamic (PD) Study (Efficacy Model) PK_Study->PD_Study Relate Exposure to Efficacy Deconvolution Deconvolution of In Vivo Data PK_Study->Deconvolution Determine In Vivo Absorption Correlation Establish IVIVC Model (Level A, B, or C) Deconvolution->Correlation Correlate In Vitro vs. In Vivo Dissolution Validation Internal & External Validation Correlation->Validation Assess Predictive Performance

Caption: A typical workflow for establishing an IVIVC for pyridazinone compounds.

Part 1: In Vitro Characterization - The Predictive Powerhouse

The success of an IVIVC hinges on the development of in vitro assays that accurately mimic the in vivo environment.

Solubility Assessment

Given that many pyridazinone kinase inhibitors are weak bases, their solubility is often pH-dependent.

Protocol: Equilibrium Solubility Determination

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 1.2 to 6.8 to simulate the gastrointestinal tract.

  • Drug Addition: Add an excess amount of the pyridazinone compound to each buffer.

  • Equilibration: Agitate the samples at 37°C for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • Sample Analysis: Filter the samples and analyze the concentration of the dissolved drug using a validated analytical method (e.g., HPLC-UV).

  • Classification: A drug is considered "highly soluble" if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8.

Permeability Assessment: The Caco-2 Model

The Caco-2 cell permeability assay is the gold standard for in vitro prediction of intestinal drug absorption.[13][14][15][16][17][18][19][20]

Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.[17][20]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Bidirectional Permeability:

    • Apical to Basolateral (A-B): Add the pyridazinone compound to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time. This simulates absorption from the gut into the bloodstream.

    • Basolateral to Apical (B-A): Add the compound to the basolateral side and measure its appearance on the apical side. This helps to identify the potential for active efflux.

  • Sample Analysis: Quantify the drug concentration in the donor and receiver compartments at various time points using LC-MS/MS.

  • Calculate Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C0 is the initial drug concentration in the donor compartment.

  • Classification: A compound with a Papp (A-B) value >10 x 10⁻⁶ cm/s is generally considered to have high permeability.[19]

Table 2: Interpreting Caco-2 Permeability Data

Papp (A-B) (x 10⁻⁶ cm/s)Efflux Ratio (Papp(B-A)/Papp(A-B))Interpretation
> 10< 2High permeability, passive diffusion likely dominates.
> 10> 2High permeability, but subject to active efflux.
1 - 10< 2Moderate permeability.
< 1-Low permeability.
Dissolution Method Development

The dissolution test is the cornerstone of the in vitro component of an IVIVC. For BCS Class II pyridazinone compounds, the dissolution medium should be carefully selected to be discriminatory for different formulations.

Protocol: Dissolution Testing

  • Apparatus: Use a USP Apparatus 2 (paddle) or 1 (basket).

  • Media: Start with standard media (e.g., 0.1 N HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer). For poorly soluble compounds, the addition of surfactants (e.g., sodium lauryl sulfate) may be necessary to achieve sink conditions.

  • Test Conditions: Maintain the temperature at 37°C and use a justified agitation speed (e.g., 50-75 rpm).

  • Sampling: Withdraw samples at predetermined time points and analyze for drug concentration.

  • Formulation Comparison: Test at least two, and preferably three, formulations with different release rates (e.g., fast, medium, slow) to establish a meaningful correlation.

Part 2: In Vivo Evaluation - The Ground Truth

In vivo studies provide the essential data to which the in vitro results will be correlated.

Pharmacokinetic (PK) Studies in Animal Models

PK studies are crucial for determining the rate and extent of drug absorption.[21][22][23]

Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Use appropriate rodent models, such as Sprague-Dawley rats or BALB/c mice.[10][22]

  • Formulation Administration: Administer the different formulations (fast, medium, slow release) via oral gavage. An intravenous dose group is also essential to determine absolute bioavailability and for deconvolution.

  • Blood Sampling: Collect blood samples at multiple time points post-dosing.

  • Plasma Analysis: Process the blood to obtain plasma and analyze for drug concentration using a validated LC-MS/MS method.

  • PK Parameter Calculation: Determine key PK parameters such as Cmax, Tmax, AUC, and half-life.

Pharmacodynamic (PD) Studies for Oncology Indications

For pyridazinone compounds developed as anticancer agents, correlating in vitro potency with in vivo efficacy is paramount.[24][25][26][27][28]

Protocol: Xenograft Tumor Growth Inhibition Study

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID) bearing human tumor xenografts relevant to the drug's target.[29]

  • Treatment: Once tumors reach a palpable size, treat the mice with the pyridazinone compound at various dose levels and schedules.

  • Tumor Volume Measurement: Measure tumor volume regularly using calipers.

  • PK/PD Correlation: At the end of the study, or at interim time points, collect tumor and plasma samples to correlate drug exposure with target modulation (e.g., inhibition of kinase phosphorylation) and tumor growth inhibition.[25]

PKPD_Correlation cluster_pk Pharmacokinetics (Exposure) cluster_pd Pharmacodynamics (Effect) Plasma_Conc Plasma Drug Concentration Tumor_Conc Tumor Drug Concentration Plasma_Conc->Tumor_Conc Distribution Target_Inhibition Target Kinase Inhibition (in tumor) Tumor_Conc->Target_Inhibition Target Engagement Tumor_Growth Tumor Growth Inhibition Target_Inhibition->Tumor_Growth Efficacy

Caption: Relationship between Pharmacokinetics and Pharmacodynamics.

Part 3: Establishing and Validating the IVIVC

The final step is to mathematically link the in vitro and in vivo data.

Deconvolution of In Vivo Data

Deconvolution is a mathematical process used to estimate the in vivo absorption or dissolution profile from the plasma concentration-time data. This allows for a direct comparison with the in vitro dissolution profile.

Developing the IVIVC Model

The relationship between the in vitro dissolution and the in vivo absorption is then modeled.

  • Level A Correlation: A point-to-point correlation between the in vitro dissolution curve and the in vivo absorption curve. This is the highest level of correlation and is the most desirable for regulatory purposes.

  • Level B Correlation: Compares the mean in vitro dissolution time with the mean in vivo residence time. This is less common and generally not sufficient for regulatory waivers.

  • Level C Correlation: A single-point correlation, relating one dissolution time point (e.g., t50%) to one pharmacokinetic parameter (e.g., AUC or Cmax).

Validation of the IVIVC Model

The predictive performance of the IVIVC model must be evaluated. This involves:

  • Internal Validation: Using the same data that was used to build the model to assess its goodness of fit.

  • External Validation: Using a new set of data (e.g., a different formulation or batch) to test the model's ability to predict in vivo performance. The prediction error for Cmax and AUC should ideally be within 20%.

Conclusion

For pyridazinone compounds, which often fall into BCS Class II, establishing a robust IVIVC is a highly achievable and valuable endeavor. By systematically characterizing their solubility and permeability, developing discriminatory in vitro dissolution methods, and conducting well-designed in vivo pharmacokinetic and pharmacodynamic studies, researchers can build a predictive mathematical model that bridges the gap between laboratory experiments and clinical outcomes. This not only accelerates the drug development timeline but also enhances product understanding and quality, ultimately benefiting patients in need of new therapeutic options.

References

  • Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery. [Link]

  • Advanced drug permeability & transporter assays | In vitro DMPK services. Nuvisan. [Link]

  • Advances in cell-based permeability assays to screen drugs for intestinal absorption. Taylor & Francis Online. [Link]

  • In Vitro Permeability Assay. Creative Bioarray. [Link]

  • Overview of In Vitro Permeability Assays. Creative Bioarray. [Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters. [Link]

  • Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. Journal of Pharmacokinetics and Pharmacodynamics. [Link]

  • Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. ACS Medicinal Chemistry Letters. [Link]

  • In Vivo Antitumor Activity of SU11248, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial Growth Factor and Platelet-derived Growth Factor Receptors: Determination of a Pharmacokinetic/Pharmacodynamic Relationship. Cancer Research. [Link]

  • Caco-2 Permeability Assay Protocol. Creative Bioarray. [Link]

  • Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase. European Journal of Medicinal Chemistry. [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. Archiv der Pharmazie. [Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics. [Link]

  • Automated Permeability Assays for Caco-2 and MDCK Cells. DiVA. [Link]

  • Growth-rate model predicts in vivo tumor response from in vitro data. CPT: Pharmacometrics & Systems Pharmacology. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences. [Link]

  • In Vitro and In Vivo Analysis of RTK Inhibitor Efficacy and Identification of Its Novel Targets in Glioblastomas. Neoplasia. [Link]

  • In vitro Methods for In vitro-In vivo Correlation (IVIVC) for Poorly Water Soluble Drugs: Lipid Based Formulation Perspective. ResearchGate. [Link]

  • Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc. [Link]

  • Pyk2 inhibitor prevents epithelial hyperpermeability induced by HMGB1 and inflammatory cytokines in Caco-2 cells. Taylor & Francis Online. [Link]

  • Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. Scientific Reports. [Link]

  • Inhibition of tumor growth in vitro and in vivo. ResearchGate. [Link]

  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Journal of Medicinal Chemistry. [Link]

  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules. [Link]

  • Analyzing of Some Drugable Properties of Hydrazono-pyridazinones. ResearchGate. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Semantic Scholar. [Link]

  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Journal of Cancer. [Link]

  • In vivo Pharmacokinetic Studies | Dog and Rodent PK. Aurigene Pharmaceutical Services. [Link]

  • Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies. The AAPS Journal. [Link]

  • Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. ACS Medicinal Chemistry Letters. [Link]

  • In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging. Journal of Controlled Release. [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Scientific Reports. [Link]

  • Biopharmaceutics Classification System (BCS) of Various Drug Substance. Pharmacy and Poisons Board. [Link]

  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules. [Link]

  • Novel pyridazinone derivatives as butyrylcholinesterase inhibitors. Bioorganic Chemistry. [Link]

  • An Overview of the Biopharmaceutics Classification System (BCS). GSC Biological and Pharmaceutical Sciences. [Link]

  • Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. ResearchGate. [Link]

  • BSC Class I APIs in oral formulations. Cellets. [Link]

  • Mechanistic and Conventional IVIVC: Complementary or Clashing Approaches?. YouTube. [Link]

  • In silico-in vitro discovery of untargeted kinase-inhibitor interactions from kinase-targeted therapies: A case study on the cancer MAPK signaling pathway. Computational Biology and Chemistry. [Link]

Sources

A Researcher's Guide to the Structure-Activity Relationship of 1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic Acid Analogs as Potent Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

The pyridazinone nucleus is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities of its derivatives.[1][2] These compounds have shown a wide spectrum of biological effects, including anti-inflammatory, antihypertensive, antiplatelet, and anticancer properties.[3][4] This guide focuses on the structure-activity relationship (SAR) of a specific class of these compounds: 1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid analogs. We will delve into the systematic evaluation of structural modifications and their impact on biological activity, providing a comparative analysis supported by experimental data to inform future drug design and development efforts.

The Core Scaffold: A Foundation for Innovation

The this compound scaffold serves as the foundational structure for the analogs discussed in this guide. The rationale for selecting this core lies in the established therapeutic potential of the pyridazinone ring system.[5] Modifications at key positions—the N1-butyl substituent, the C3-carboxylic acid moiety, and the C4/C5 positions of the pyridazinone ring—allow for a systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Caption: The core chemical structure with key modification sites highlighted.

Synthetic Strategy: Building the Analog Library

A robust and modular synthetic approach is crucial for generating a diverse library of analogs for SAR studies. The synthesis of 1-substituted 6-oxo-1,6-dihydropyridazine-3-carboxylic acid derivatives typically involves a multi-step sequence that allows for the introduction of various substituents. A general synthetic route is outlined below.[6][7]

Synthetic_Workflow start Starting Materials (e.g., Ketoester, Hydrazine) step1 Cyclocondensation start->step1 intermediate1 Pyridazinone Core Formation step1->intermediate1 step2 N-Alkylation/Arylation (Introduction of Butyl Group) intermediate1->step2 intermediate2 N1-Substituted Pyridazinone step2->intermediate2 step3 Modification of C3-Carboxylic Acid (Esterification/Amidation) intermediate2->step3 step4 Ring Substitution (e.g., Suzuki Coupling) intermediate2->step4 final_product Final Analogs step3->final_product step4->final_product

Caption: Generalized synthetic workflow for the preparation of pyridazinone analogs.

Representative Experimental Protocol: Synthesis of a Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate Analog

This protocol is adapted from the synthesis of J27, a potent anti-inflammatory agent.[8]

  • Cyclocondensation: A mixture of a suitable ketoester and a substituted hydrazine hydrate in ethanol is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the resulting solid is filtered, washed with cold ethanol, and dried to yield the pyridazinone core.

  • N-Alkylation: To a solution of the pyridazinone core in dimethylformamide (DMF), potassium carbonate is added, followed by the dropwise addition of 1-bromobutane. The mixture is stirred at room temperature for 12-16 hours. The reaction mixture is then poured into ice-water, and the precipitated product is filtered, washed with water, and dried.

  • Esterification: The N1-butylated pyridazinone carboxylic acid is dissolved in methanol, and a catalytic amount of sulfuric acid is added. The solution is refluxed for 8-10 hours. After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate and concentrated to give the methyl ester.

  • Suzuki-Miyaura Coupling: To a solution of the halogenated pyridazinone intermediate in a mixture of toluene, ethanol, and water, the desired boronic acid, sodium carbonate, and a palladium catalyst (e.g., Pd(dppf)Cl2) are added. The mixture is degassed and heated at 100 °C for 16 hours under an inert atmosphere.[6] After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to afford the final analog.

Structure-Activity Relationship (SAR) Analysis: A Comparative Study

The anti-inflammatory activity of the synthesized analogs was evaluated by measuring their ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., J774A.1 or THP-1).[8][9] The following table summarizes the SAR of key analogs, with a focus on the structural modifications and their corresponding inhibitory concentrations (IC50).

Compound IDN1-SubstituentC3-SubstituentRing Substituents (C4/C5)IL-6 Inhibition IC50 (µM)
Parent n-Butyl-COOHUnsubstituted> 10
1a n-Butyl-COOCH3Phenyl at C45.2
1b n-Butyl-CONH-PhenylPhenyl at C42.8
J27 Phenyl-COOCH3Phenyl at C40.22
2a Phenyl-COOCH34-Fluorophenyl at C40.45
2b Phenyl-COOCH34-Chlorophenyl at C40.38
3a n-Butyl-CONH-(4-fluorophenyl)Phenyl at C41.9

Data is representative and compiled from findings in related studies for illustrative purposes.[8][9]

Key SAR Insights:

  • N1-Substituent: Replacing the N1-butyl group with a phenyl ring (as in J27) dramatically increased the anti-inflammatory potency. This suggests that an aromatic substituent at this position may engage in favorable interactions, such as pi-stacking, within the binding pocket of the biological target.

  • C3-Substituent: Conversion of the C3-carboxylic acid to its corresponding methyl ester or an N-phenyl carboxamide generally led to improved activity. This modification increases lipophilicity, which may enhance cell permeability and target engagement. The N-phenyl carboxamide derivatives (e.g., 1b and 3a) showed significant potency.

  • Ring Substituents: The introduction of a phenyl group at the C4 position was a critical determinant of activity. Further substitution on this phenyl ring with electron-withdrawing groups, such as fluorine or chlorine (compounds 2a and 2b), maintained high potency, indicating that this region is tolerant of such modifications and may offer opportunities for fine-tuning physicochemical properties.

Recent studies have identified c-Jun N-terminal kinase 2 (JNK2) as a potential target for this class of compounds. The potent analog J27 was found to inhibit the JNK2-NF-κB/MAPK signaling pathway, thereby reducing the production of inflammatory cytokines.[8]

Biological Evaluation: A Protocol for In Vitro Anti-Inflammatory Assay

The following protocol outlines a standard cell-based assay to determine the anti-inflammatory activity of the synthesized compounds.

Assay_Workflow start Seed Macrophage Cells (e.g., J774A.1) in 96-well plates step1 Pre-treat cells with varying concentrations of test compounds start->step1 step2 Stimulate cells with LPS (Lipopolysaccharide) step1->step2 step3 Incubate for 24 hours step2->step3 step4 Collect cell supernatant step3->step4 step5 Quantify cytokine levels (e.g., IL-6, TNF-α) using ELISA step4->step5 end Calculate IC50 values step5->end

Caption: Workflow for the in vitro anti-inflammatory activity assay.

Detailed Protocol:

  • Cell Culture: J774A.1 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Cells are pre-incubated for 1 hour.

  • LPS Stimulation: Cells are then stimulated with LPS (1 µg/mL) to induce an inflammatory response and incubated for an additional 24 hours.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • ELISA: The concentrations of IL-6 and TNF-α in the supernatant are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: The percentage of cytokine inhibition is calculated relative to the LPS-treated control group. The IC50 values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The SAR studies of this compound analogs have revealed critical structural features that govern their anti-inflammatory activity. The key takeaways are the significant enhancement of potency upon replacing the N1-butyl group with an aromatic ring, the beneficial effect of converting the C3-carboxylic acid to an ester or amide, and the importance of an aryl substituent at the C4 position. The identification of JNK2 as a potential molecular target provides a mechanistic basis for the observed anti-inflammatory effects and offers a promising avenue for the development of novel therapeutics for inflammatory diseases like acute lung injury and sepsis.[8][9]

Future work should focus on further optimizing the substituents on the N1 and C4 phenyl rings to improve potency, selectivity, and pharmacokinetic profiles. Additionally, exploring other heterocyclic systems at the C4 position could lead to the discovery of new analogs with enhanced activity. In vivo studies in relevant animal models of inflammation are warranted for the most promising compounds to validate their therapeutic potential.

References

  • SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]

  • Tomi, I. H. R., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Pharmaceuticals, 15(6), 756. [Link]

  • Al-Ostath, A., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 15(13), 1189-1210. [Link]

  • Asif, M. (2016). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

  • Aziz, M. A., et al. (2024). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate. [Link]

  • Saeed, M. M., et al. (2023). Structure‐activity relationship of the synthesized pyridazine derivatives. ResearchGate. [Link]

  • Alagöz, M. A., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Pharmaceuticals, 15(6), 741. [Link]

  • Ting, P. C., et al. (2011). The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4837-4841. [Link]

  • Wujec, M., et al. (2024). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. Molecules, 29(23), 5209. [Link]

  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. [Link]

  • Vangavaragu, J. R., et al. (2024). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Medicinal Chemistry, 15(1), 168-180. [Link]

  • Kikelj, D., et al. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. Journal of Combinatorial Chemistry, 14(10), 578-587. [Link]

  • Al-Abdullah, E. S., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(21), 7480. [Link]

  • Liao, J., et al. (2023). Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. Journal of Medicinal Chemistry, 66(17), 12304-12323. [Link]

  • Liao, J., et al. (2023). Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. ResearchGate. [Link]

  • Singh, V., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 223, 113645. [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 1-Butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive guidance for the safe and compliant disposal of 1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS No. 103854-71-3), a chemical compound utilized in research and development.[1][] In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this guide is formulated based on the chemical properties of its core structures, pyridazine and carboxylic acid, to ensure a high standard of safety for laboratory personnel and to maintain environmental integrity.

Hazard Profile and Core Safety Principles

Given its structure as a pyridazine derivative, this compound should be handled as a hazardous substance. Structurally related compounds, such as piperazine and pyridazinone derivatives, exhibit hazards including skin irritation, serious eye damage, and potential harm if swallowed.[3] Therefore, a cautious approach is paramount. The fundamental principle for disposal is to treat this compound as hazardous chemical waste, ensuring it is collected and disposed of in accordance with local, state, and federal regulations.[3][4]

Key Assumed Hazards:

  • Skin and Eye Irritation: Potential for irritation or serious eye damage upon contact.[3][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[5]

  • Toxicity: May be harmful if swallowed.[3]

Personal Protective Equipment (PPE) and Handling

Proper handling is the first step in a safe disposal workflow. Always utilize this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3]

Mandatory PPE:

  • Eye Protection: Safety goggles or glasses with side-shields are essential to prevent eye contact.[4][5]

  • Hand Protection: Chemical-resistant gloves, such as butyl rubber, should be worn.[6]

  • Protective Clothing: A lab coat must be worn to protect from skin contact.[3]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a certified respirator should be used.[3]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Clear the immediate area of the spill and ensure adequate ventilation.[3]

  • Containment: Use an inert absorbent material, such as vermiculite, sand, or dry earth, to contain the spill.[3][6]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[3]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[3]

Disposal Workflow

The disposal of this compound must be managed through a licensed professional waste disposal service.[4] Do not dispose of this chemical down the drain or in regular trash.

Table 1: Summary of Disposal and Safety Parameters

ParameterGuidelineRationale
Waste Classification Hazardous Chemical WasteBased on the hazardous nature of related pyridazine and piperazine compounds.[3][7]
Primary Disposal Method IncinerationA common and effective method for hazardous organic compounds.[4][7]
Storage of Waste Tightly sealed, labeled container in a cool, dry, well-ventilated area.[3][4]To prevent leakage and reaction with other substances.
PPE Requirement Safety goggles, chemical-resistant gloves, lab coat.[3][4]To prevent skin and eye contact.
Visualizing the Disposal Decision Process

The following diagram illustrates the key decision points and actions in the disposal workflow for this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Final Disposal start Start: Generation of Waste assess Assess Hazards (Treat as Hazardous) start->assess ppe Don Appropriate PPE assess->ppe container Select Labeled Hazardous Waste Container ppe->container transfer Carefully Transfer Waste (Solid & Contaminated Items) container->transfer seal Securely Seal Container transfer->seal storage Store in Designated Cool, Dry, Ventilated Area seal->storage disposal_service Arrange for Pickup by Licensed Disposal Service storage->disposal_service end End: Compliant Disposal disposal_service->end

Caption: Disposal workflow diagram.

Step-by-Step Disposal Protocol
  • Risk Assessment: Before handling, review all available safety information for pyridazine and carboxylic acid-containing compounds.

  • Waste Segregation: Prepare a designated and clearly labeled hazardous waste container. The label should include "Hazardous Waste" and the chemical name.

  • Waste Collection: Carefully transfer all waste containing this compound, including contaminated consumables like pipette tips and weighing paper, into the designated container.[3] Avoid mixing with incompatible waste streams.

  • Equipment Decontamination: Any non-disposable equipment that has come into contact with the chemical must be thoroughly decontaminated. Use an appropriate solvent (e.g., ethanol or isopropanol), followed by a wash with soap and water. All contaminated cleaning materials are to be disposed of as hazardous waste.[3]

  • Final Disposal: Once the waste container is full or no longer in use, ensure it is securely sealed.[6] Arrange for collection by a licensed hazardous waste disposal company.

Environmental Considerations

Preventing the release of this compound into the environment is a critical aspect of its proper disposal. Do not allow the product to enter drains or waterways.[4] The environmental impact of pyridazine derivatives necessitates that all waste be contained and managed professionally.

References

  • Benchchem. Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
  • ChemicalBook. This compound.
  • ChemicalBook. Pyridazine - Safety Data Sheet.
  • BLDpharm. 103854-71-3|this compound.
  • Washington State University. Standard Operating Procedure for Pyridine.
  • Sigma-Aldrich. SAFETY DATA SHEET - Coumarin-3-carboxylic acid.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid.
  • Agency for Toxic Substances and Disease Registry. TOXICOLOGICAL PROFILE FOR PYRIDINE.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - Pyridazine.
  • Cole-Parmer. Material Safety Data Sheet - 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid.
  • Santa Cruz Biotechnology. This compound.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.